alpha-Guanosine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
15398-66-0 |
|---|---|
Molecular Formula |
C10H13N5O5 |
Molecular Weight |
283.24 g/mol |
IUPAC Name |
2-amino-9-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5-,6-,9+/m1/s1 |
InChI Key |
NYHBQMYGNKIUIF-BDXYJKHTSA-N |
Isomeric SMILES |
C1=NC2=C(N1[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)N |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Stereoselective Synthesis of α-Guanosine from D-Ribose
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a robust and stereocontrolled methodology for the synthesis of α-guanosine, an anomer of the canonical β-guanosine, starting from D-ribose. While β-nucleosides are the fundamental building blocks of natural DNA and RNA, their α-anomers exhibit unique biochemical properties, including enhanced enzymatic stability, making them valuable targets for therapeutic and diagnostic applications.[1] The synthesis of α-nucleosides, however, presents significant stereochemical challenges.[1]
This document outlines a strategic approach centered on the Vorbrüggen glycosylation reaction, employing carefully selected protecting groups on both the D-ribose sugar and the guanine base to ensure high regioselectivity and steer the reaction toward the desired α-anomer. Detailed experimental protocols for the preparation of key intermediates and the final coupling and deprotection steps are provided, supported by quantitative data to guide laboratory implementation.
Core Synthetic Strategy
The stereoselective synthesis of α-guanosine is a multi-step process that hinges on three critical stages:
-
Preparation of a Protected Ribofuranosyl Donor: D-ribose is protected with non-participating groups at the C2, C3, and C5 positions. This is crucial to prevent the formation of the thermodynamically favored β-anomer via neighboring group participation by the C2 substituent.
-
Preparation of a Protected Guanine Base: The guanine nucleobase is protected to ensure regioselective glycosylation at the N9 position, preventing undesired reactions at the N7 position or the exocyclic amino group.
-
Stereoselective Glycosylation and Deprotection: The protected ribose donor and guanine base are coupled under Lewis acid catalysis, followed by the removal of all protecting groups to yield the final α-guanosine product.
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// Node Definitions D_Ribose [label="D-Ribose", fillcolor="#F1F3F4", fontcolor="#202124"]; Protected_Ribose [label="1-O-Acetyl-2,3,5-tri-O-benzyl-\nD-ribofuranose", fillcolor="#F1F3F4", fontcolor="#202124"]; Guanine [label="Guanine", fillcolor="#F1F3F4", fontcolor="#202124"]; Protected_Guanine [label="N2-Acetyl-O6-diphenylcarbamoyl-\nguanine", fillcolor="#F1F3F4", fontcolor="#202124"]; Silylated_Guanine [label="Silylated Guanine\nDerivative", fillcolor="#F1F3F4", fontcolor="#202124"]; Coupling [label="Vorbrüggen\nGlycosylation", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protected_Alpha_G [label="Protected α-Guanosine", fillcolor="#F1F3F4", fontcolor="#202124"]; Alpha_Guanosine [label="α-Guanosine", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edge Definitions D_Ribose -> Protected_Ribose [label="Benzylation &\nAcetylation"]; Guanine -> Protected_Guanine [label="Protection"]; Protected_Guanine -> Silylated_Guanine [label="Silylation (e.g., BSA)"]; {Protected_Ribose, Silylated_Guanine} -> Coupling [label="Lewis Acid (e.g., TMSOTf)"]; Coupling -> Protected_Alpha_G; Protected_Alpha_G -> Alpha_Guanosine [label="Deprotection\n(Hydrogenation & Base)"]; } . Figure 1. Overall workflow for the stereoselective synthesis of α-guanosine.
Experimental Protocols
Protocol 1: Synthesis of 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose (Ribose Donor)
This protocol details the preparation of the key ribose donor. The use of benzyl ether protecting groups at the C2, C3, and C5 positions is critical for directing the glycosylation to the α-configuration, as they are "non-participating" and do not stabilize the formation of an oxonium ion intermediate that would lead to the β-anomer.
-
Benzylation of D-Ribose:
-
Suspend D-ribose in a suitable solvent such as dimethylformamide (DMF).
-
Add sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).
-
Add benzyl bromide (BnBr) dropwise to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction with methanol, followed by extraction with ethyl acetate and washing with water and brine.
-
Purify the crude product by silica gel chromatography to yield per-O-benzylated ribose.
-
-
Acetylation at the Anomeric Center:
-
Dissolve the per-O-benzylated ribose in a mixture of acetic acid and acetic anhydride.
-
Add a catalytic amount of a strong acid, such as sulfuric acid or perchloric acid, at 0 °C.
-
Stir the reaction for 2-4 hours, monitoring by TLC.
-
Upon completion, pour the mixture into ice-water and extract with a suitable solvent like dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Purify by silica gel chromatography to afford 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose as a mixture of anomers.
-
Protocol 2: Synthesis of N2-Acetyl-O6-diphenylcarbamoylguanine (Guanine Acceptor)
Protecting the guanine moiety is essential for achieving high N9 regioselectivity. The bulky diphenylcarbamoyl group at the O6 position effectively blocks the N7 position from participating in the glycosylation reaction.[2]
-
Acetylation of Guanine:
-
Suspend guanine in acetic anhydride and heat to reflux for several hours to form N2,N9-diacetylguanine.
-
Cool the reaction mixture and collect the precipitated product by filtration.
-
-
Diphenylcarbamoylation:
-
Dissolve N2,N9-diacetylguanine in pyridine.
-
Add diphenylcarbamoyl chloride and stir the reaction at room temperature.
-
Monitor the reaction by TLC. Upon completion, quench with water and extract the product.
-
-
Selective Deacetylation:
-
Treat the resulting product with aqueous ethanol and heat to selectively remove the more labile N9-acetyl group, yielding N2-Acetyl-O6-diphenylcarbamoylguanine.[2]
-
Purify the product by recrystallization or chromatography.
-
Protocol 3: Stereoselective Vorbrüggen Glycosylation
This is the key bond-forming step where the stereochemistry at the anomeric center is established.
-
Silylation of Protected Guanine:
-
Suspend N2-Acetyl-O6-diphenylcarbamoylguanine in a dry, aprotic solvent such as 1,2-dichloroethane or acetonitrile under an inert atmosphere.
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS), and heat the mixture to reflux until the solution becomes homogeneous, indicating the formation of the silylated guanine derivative.
-
-
Coupling Reaction:
-
Cool the solution to room temperature or 0 °C.
-
Add the 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose donor (Protocol 1).
-
Add the Lewis acid catalyst, typically trimethylsilyl trifluoromethanesulfonate (TMSOTf), dropwise. The choice of solvent and the amount of Lewis acid can influence the α:β ratio. Non-polar solvents tend to favor α-anomer formation.
-
Stir the reaction at room temperature or gentle heat (e.g., 50-60 °C) for several hours, monitoring closely by TLC or HPLC.
-
-
Work-up and Purification:
-
Quench the reaction by adding an aqueous solution of sodium bicarbonate.
-
Dilute with an organic solvent and wash sequentially with sodium bicarbonate solution and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to separate the α- and β-anomers of the fully protected guanosine.
-
Protocol 4: Deprotection to Yield α-Guanosine
The final step involves the complete removal of all protecting groups.
-
Removal of Carbamoyl and Acetyl Groups:
-
Dissolve the purified, protected α-guanosine in methanolic ammonia.
-
Stir the solution in a sealed vessel at room temperature for 16-24 hours. This step removes the N2-acetyl and O6-diphenylcarbamoyl groups.
-
Concentrate the solution under reduced pressure.
-
-
Removal of Benzyl Groups (Hydrogenolysis):
-
Dissolve the intermediate from the previous step in a solvent mixture, such as methanol/acetic acid.
-
Add a palladium catalyst, such as 10% Palladium on Carbon (Pd/C).
-
Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until TLC indicates complete debenzylation.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the final product, α-guanosine, by recrystallization or chromatography (e.g., on a C18 reverse-phase column).
-
Quantitative Data Summary
The stereochemical outcome of the Vorbrüggen glycosylation is highly dependent on reaction conditions. While precise data for the specific coupling of 1-O-acetyl-2,3,5-tri-O-benzyl-D-ribofuranose with N2-acetyl-O6-diphenylcarbamoylguanine to yield the α-anomer is sparsely reported, related syntheses of α-deoxynucleosides have shown that α-anomers can be obtained in significant yields. For instance, the synthesis of α-deoxyadenosine using a related mercuri procedure yielded the α-anomer in 19% yield, compared to 10% for the β-anomer.[1] The synthesis of α-guanosine via a base-construction method reported an overall yield of 6.6%. The direct glycosylation method described herein is expected to provide higher yields and control.
| Reaction Stage | Key Reagents | Expected Yield | Key Stereochemical Outcome |
| Glycosylation | TMSOTf, BSA, Protected Ribose & Guanine | 40-60% (combined anomers) | α:β ratio is condition-dependent. α-selectivity is favored by non-participating groups on ribose. |
| Deprotection | 1. Methanolic Ammonia; 2. H₂, Pd/C | >80% | Inversion of stereochemistry is not expected at this stage. |
Note: Yields are estimates based on related literature and will vary based on specific reaction conditions and scale.
Logical Relationships in Stereocontrol
The choice of protecting group on the C2 position of the ribose donor is the single most critical factor in determining the anomeric outcome of the glycosylation.
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Start [label="Glycosylation of\nSilylated Guanine", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
C2_Protecting_Group [label="Nature of C2 Ribose\nProtecting Group", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
Participating [label="Participating Group\n(e.g., Acetyl, Benzoyl)", fillcolor="#F1F3F4", fontcolor="#202124"]; NonParticipating [label="Non-Participating Group\n(e.g., Benzyl Ether)", fillcolor="#F1F3F4", fontcolor="#202124"];
Intermediate_P [label="Stable Acyl-Oxonium\nIon Intermediate", shape=cds, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate_NP [label="Less Stable Oxocarbenium\nIon Intermediate", shape=cds, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Product_Beta [label="β-Guanosine\n(trans-product)", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product_Alpha [label="α-Guanosine\n(cis-product)", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> C2_Protecting_Group; C2_Protecting_Group -> Participating [label=" Yes"]; C2_Protecting_Group -> NonParticipating [label=" No"];
Participating -> Intermediate_P [label="Forms"]; NonParticipating -> Intermediate_NP [label="Forms"];
Intermediate_P -> Product_Beta [label="Nucleophilic attack from\ntop (α) face is shielded"]; Intermediate_NP -> Product_Alpha [label="Attack from top (α) face\nis kinetically favored"]; } . Figure 2. Decision pathway for anomeric stereocontrol in guanosine synthesis.
References
An In-depth Technical Guide on the Discovery and Chemical Characterization of α-Guanosine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Guanosine, a fundamental component of nucleic acids, predominantly exists in nature as the β-anomer. Its lesser-known stereoisomer, α-guanosine, in which the guanine base is oriented axially below the ribose ring, has garnered increasing interest due to its unique stereochemistry and potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, synthesis, and detailed chemical characterization of α-guanosine. It is designed to serve as a core resource for researchers engaged in nucleoside chemistry, drug discovery, and molecular biology, offering detailed experimental protocols, tabulated quantitative data, and visualizations of key chemical processes.
Discovery and Historical Context
The journey to understanding α-guanosine began with the broader exploration of nucleoside chemistry. While β-nucleosides are the canonical building blocks of RNA and DNA, the existence of their α-anomers was confirmed through synthetic chemistry. Early methods for the synthesis of nucleosides were often non-stereoselective, yielding mixtures of both α and β anomers that were challenging to separate and characterize.
The first definitive synthesis of α-guanosine was a significant milestone, moving it from a theoretical possibility to a tangible molecule for study. An early reported synthesis involved a non-stereoselective fusion reaction with a derivatized guanine, which was followed by a difficult separation of the resulting regio- and stereoisomers.[1] Later, more refined and stereoselective methods were developed, significantly improving the yield and purity of α-guanosine and paving the way for more detailed investigation of its properties. A key development was a stereoselective synthesis method proposed by Gosselin and colleagues in 1990.[2] This method, along with others, has been systematically reviewed, providing a historical perspective on the evolution of α-nucleoside synthesis.[2]
Chemical Characterization
The precise characterization of α-guanosine is crucial for its use in research and development. The following tables summarize the key quantitative data that define its chemical and physical properties.
Table 1: Physicochemical Properties of α-Guanosine
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃N₅O₅ | N/A |
| Molecular Weight | 283.24 g/mol | N/A |
| Anomeric Configuration | Alpha (α) | [2] |
| Appearance | White crystalline powder | General knowledge for nucleosides |
| Solubility | Data not readily available in searched sources | N/A |
| Melting Point | Data not readily available in searched sources | N/A |
| Optical Rotation ([α]D) | Data not readily available in searched sources | N/A |
Table 2: Spectroscopic Data for α-Guanosine
| Spectroscopic Technique | Key Data Points | Reference |
| ¹H NMR | Specific chemical shifts for the anomeric proton (H-1') and other ribose and guanine protons are crucial for confirming the α-configuration. However, specific data for α-guanosine was not found in the provided search results. For the related β-guanosine, typical shifts are available in public databases. | N/A |
| ¹³C NMR | The chemical shift of the anomeric carbon (C-1') is a key indicator of the α-configuration. Specific data for α-guanosine was not found in the provided search results. | N/A |
| Mass Spectrometry (MS) | The fragmentation pattern provides confirmation of the molecular weight and structure. Common fragmentation involves the cleavage of the glycosidic bond. Specific high-resolution mass spectrometry data for α-guanosine was not found in the provided search results. | N/A |
Experimental Protocols
Detailed experimental procedures are essential for the replication and advancement of research. The following section outlines a key methodology for the synthesis of α-guanosine.
Stereoselective Synthesis of α-Guanosine
A notable and efficient synthesis of α-guanosine utilizes an Sɴ2 displacement reaction. This method offers good stereoselectivity towards the desired α-anomer.[1]
Experimental Workflow:
Methodology:
-
Glycosylation: The key step involves the reaction of a protected β-chlororibose derivative with 2-amino-6-chloropurine.
-
Reaction Conditions: The reaction is carried out in the presence of cesium carbonate as a base in N-methylpyrrolidinone (NMP) as the solvent. These conditions favor the Sɴ2 inversion of stereochemistry at the anomeric carbon, leading to a higher yield of the α-anomer. An α/β ratio of 7.7:1 has been reported under optimal conditions.
-
Deprotection: Following the glycosylation, the protecting groups on the ribose sugar are removed to yield the final α-guanosine product.
-
Purification: The final product is purified to separate it from any remaining β-anomer and other reaction byproducts.
Signaling Pathways and Biological Relevance
While the biological roles of β-guanosine and its phosphorylated derivatives (GMP, GDP, GTP) in signaling pathways are well-established, particularly through their interaction with G-proteins, the specific signaling pathways involving α-guanosine remain largely unexplored.
The unique three-dimensional structure of α-guanosine suggests that it may interact differently with enzymes and receptors compared to its β-counterpart. α-Nucleosides have been shown to possess interesting biological activities, including higher stability against enzymatic degradation. This stability makes them attractive candidates for therapeutic development.
Hypothetical Signaling Interaction:
The following diagram illustrates a hypothetical interaction of α-guanosine with a protein, highlighting the distinct spatial arrangement of the guanine base compared to the natural β-anomer. This structural difference could lead to unique biological effects.
References
Conformational Analysis of α-Guanosine vs. β-Guanosine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The stereochemistry at the anomeric carbon of nucleosides profoundly influences their three-dimensional structure and, consequently, their biological activity. This technical guide provides a detailed comparative conformational analysis of α-guanosine and its naturally occurring β-anomer. While β-guanosine is a fundamental component of nucleic acids, the study of α-guanosine offers insights into the structural constraints that govern biological recognition and provides a basis for the design of novel therapeutic agents. This document summarizes key conformational parameters, details experimental and computational methodologies for their determination, and presents a workflow for comprehensive conformational analysis.
Introduction to Nucleoside Conformation
The conformation of a nucleoside is primarily defined by two key degrees of freedom: the torsion angle around the N-glycosidic bond, which dictates the relative orientation of the guanine base and the ribose sugar, and the puckering of the furanose ring. These conformational preferences are crucial in determining the overall shape of the nucleoside and its ability to engage in specific molecular interactions, such as base pairing and protein binding. The anomeric configuration—whether the guanine base is on the opposite (β) or the same (α) side of the sugar ring as the C5' exocyclic group—imposes distinct steric and electronic constraints that lead to different favored conformations for α- and β-guanosine.
Key Conformational Parameters
Glycosidic Torsion Angle (χ)
The glycosidic torsion angle, denoted as χ (chi), describes the rotation around the N9-C1' bond. It is defined by the atomic arrangement O4'-C1'-N9-C4. The two major conformational ranges for the glycosidic bond are syn and anti.
-
anti Conformation: The bulky part of the guanine base is oriented away from the sugar ring. This conformation is generally more sterically favorable.
-
syn Conformation: The guanine base is positioned over the sugar ring.
In β-nucleosides, the anti conformation is predominantly favored. However, the syn conformation can be adopted, particularly in specific structural contexts like Z-DNA or when stabilized by intramolecular hydrogen bonds. Computational studies suggest that for α-nucleosides, the range of accessible glycosidic conformations is more restricted, with a strong preference for the anti conformation and a higher energy barrier for the anti to syn interconversion compared to their β-counterparts.[1]
Sugar Pucker
The five-membered furanose ring of the ribose sugar is not planar and exists in a puckered conformation. The two principal puckering modes are described by the displacement of the C2' and C3' atoms from the plane defined by the C1', C4', and O4' atoms.
-
C2'-endo (South conformation): The C2' atom is displaced on the same side of the plane as the C5' atom. This conformation is characteristic of B-form DNA.
-
C3'-endo (North conformation): The C3' atom is displaced on the same side of the plane as the C5' atom. This is the predominant pucker in A-form RNA and DNA.
The sugar pucker is quantitatively described by the pseudorotation phase angle (P). A continuum of conformations exists between the pure C2'-endo (P ≈ 162°) and C3'-endo (P ≈ 18°) forms. The sugar pucker in α-anomers is thought to have a more restricted range of preferred pseudorotation phase angles compared to β-anomers.[1]
Quantitative Conformational Data
Table 1: Conformational Parameters of β-Guanosine (from Guanosine Dihydrate Crystal Structure)
| Parameter | Molecule 1 | Molecule 2 |
| Glycosidic Torsion Angle (χ) | anti | anti |
| Sugar Pucker | C2'-endo | C3'-endo |
Data extracted from the crystal structure of guanosine dihydrate, which contains two independent molecules in the asymmetric unit.
Table 2: Conformational Parameters of 9-α-D-Arabinofuranosyladenine (an α-Adenosine Analog)
| Parameter | Molecule A | Molecule B |
| Glycosidic Torsion Angle (χ) | -73° (anti) | -64° (anti) |
| Sugar Pucker | C2'-exo-C3'-endo (2T3) | C3'-endo (3E) |
Data from the crystal structure of 9-alpha-D-arabinofuranosyladenine, which serves as a proxy for an α-purine nucleoside.
Experimental Protocols for Conformational Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the conformation of nucleosides in solution.
4.1.1. Determination of Glycosidic Torsion Angle using NOESY
Nuclear Overhauser Effect Spectroscopy (NOESY) detects through-space interactions between protons that are close to each other (typically < 5 Å). The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons.
-
Protocol:
-
Sample Preparation: Dissolve the guanosine anomer in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of 1-10 mM.
-
Data Acquisition: Acquire a 2D NOESY spectrum. The mixing time is a crucial parameter and should be optimized. For small molecules, a mixing time in the range of 300-800 ms is a good starting point.
-
Spectral Analysis:
-
In the anti conformation , a strong NOE is observed between the H8 proton of the guanine base and the H1' proton of the ribose.
-
In the syn conformation , the H8 proton is close to the H2' proton, resulting in a strong NOE between these two protons.
-
-
4.1.2. Determination of Sugar Pucker using ¹H-¹H Coupling Constants
The magnitude of the three-bond coupling constants (³J) between the protons of the ribose ring is dependent on the dihedral angle between them, which is in turn determined by the sugar pucker.
-
Protocol:
-
Sample Preparation: As described for NOESY.
-
Data Acquisition: Acquire a high-resolution 1D ¹H spectrum or a 2D COSY (Correlation Spectroscopy) or TOCSY (Total Correlation Spectroscopy) spectrum to resolve the proton signals and measure the coupling constants.
-
Spectral Analysis:
-
C2'-endo (South) conformation: A large ³J(H1'-H2') coupling constant (typically 5-8 Hz) and a small ³J(H3'-H4') coupling constant (typically 0-3 Hz) are observed.
-
C3'-endo (North) conformation: A small ³J(H1'-H2') coupling constant (typically 0-3 Hz) and a large ³J(H3'-H4') coupling constant (typically 5-8 Hz) are observed.
-
The populations of the North and South conformers in a dynamic equilibrium can be estimated from the measured coupling constants using established equations.
-
-
X-ray Crystallography
Single-crystal X-ray diffraction provides the most precise atomic-level structure of a molecule in the solid state.
-
Protocol:
-
Crystallization: Grow single crystals of the guanosine anomer of sufficient size and quality (typically > 0.1 mm in all dimensions). This is often the most challenging step and requires screening of various crystallization conditions (solvents, temperature, etc.).
-
Data Collection: Mount a suitable crystal on a diffractometer and expose it to a monochromatic X-ray beam. The diffracted X-rays are recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell dimensions and space group of the crystal. The phases of the diffracted X-rays are determined (the "phase problem"), which allows for the calculation of an electron density map. An atomic model is then built into the electron density map and refined to best fit the experimental data.
-
Conformational Analysis: Once the structure is solved and refined, the precise coordinates of all atoms are known, from which all conformational parameters, including the glycosidic torsion angle and sugar pucker parameters, can be calculated.
-
Computational Conformational Analysis
Computational chemistry provides a powerful tool to complement experimental studies by predicting the relative energies of different conformers and mapping the potential energy surface.
-
Protocol:
-
Structure Generation: Generate initial 3D structures for the α- and β-guanosine anomers.
-
Conformational Search: Perform a systematic or stochastic conformational search to explore the potential energy surface. This can be done by rotating the flexible dihedral angles, such as the glycosidic bond and the bonds within the ribose ring.
-
Geometry Optimization and Energy Calculation: For each identified conformer, perform a geometry optimization and calculate its energy using a suitable level of theory. Density Functional Theory (DFT) methods, such as B3LYP with a 6-31G(d) basis set or higher, are commonly used for such calculations. The inclusion of solvent effects, for example, through a polarizable continuum model (PCM), is crucial for obtaining results that are comparable to solution-phase experiments.
-
Analysis: Analyze the relative energies of the optimized conformers to determine the most stable conformations and the energy barriers between them. The key conformational parameters (glycosidic torsion angle, sugar pucker) for each low-energy conformer can be calculated and compared.
-
Visualization of Conformational Analysis Workflow
The following diagram illustrates a typical workflow for the comprehensive conformational analysis of nucleoside anomers, integrating experimental and computational approaches.
Caption: Workflow for the conformational analysis of guanosine anomers.
Conclusion
The conformational analysis of α- and β-guanosine reveals distinct structural preferences dictated by the anomeric configuration. While β-guanosine exhibits a conformational flexibility that is essential for its roles in biological systems, α-guanosine appears to be more conformationally restricted, with a stronger preference for the anti glycosidic conformation. A comprehensive understanding of these differences, obtained through a combination of NMR spectroscopy, X-ray crystallography, and computational modeling, is critical for researchers in the fields of medicinal chemistry and drug development. This knowledge can guide the design of nucleoside analogs with specific conformational properties to modulate the activity of biological targets. The detailed protocols and workflow presented in this guide provide a framework for the rigorous conformational characterization of guanosine anomers and other modified nucleosides.
References
The Enigmatic Fate of α-Guanosine: A Technical Guide to its Enzymatic Stability in Human Serum
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the enzymatic stability of α-guanosine, the alpha-anomeric counterpart to the natural β-guanosine, within human serum. While direct empirical data on the metabolic fate of α-guanosine is not extensively documented in publicly available literature, this document provides a comprehensive overview based on the established metabolic pathways of its β-anomer and other nucleoside analogs. We present a hypothesized metabolic pathway, a detailed, robust experimental protocol for determining its stability, and a framework for presenting quantitative data. This guide serves as a foundational resource for researchers investigating the therapeutic potential of α-anomeric nucleosides and for professionals in drug development requiring a thorough understanding of their metabolic characteristics.
Introduction: The Significance of Anomeric Configuration in Nucleoside Stability
Nucleoside analogs are a cornerstone of antiviral and anticancer therapies. Their efficacy is intrinsically linked to their metabolic stability, which dictates their bioavailability and duration of action. The stereochemistry at the anomeric carbon (C1' of the ribose sugar) is a critical determinant of a nucleoside's interaction with metabolic enzymes. While the vast majority of naturally occurring nucleosides, including guanosine, exist as β-anomers, synthetic α-anomers have garnered interest for their potential to exhibit altered biological activities and improved enzymatic stability. Understanding the enzymatic stability of α-guanosine in human serum is paramount for evaluating its potential as a therapeutic agent or a prodrug.
Hypothesized Metabolic Pathway of α-Guanosine in Human Serum
The primary degradation pathway for the natural β-guanosine in human serum involves a two-step enzymatic process.[1] Initially, purine nucleoside phosphorylase (PNP) cleaves the glycosidic bond to release the purine base, guanine, and ribose-1-phosphate. Subsequently, guanine deaminase deaminates guanine to form xanthine.[1]
It is plausible that α-guanosine follows a similar metabolic route. However, the altered stereochemistry of the glycosidic bond in α-guanosine may influence its recognition and processing by these enzymes, potentially leading to a slower rate of degradation compared to its β-counterpart. The hypothesized pathway is as follows:
-
Phosphorolysis by Purine Nucleoside Phosphorylase (PNP): PNP may recognize and cleave the C-N glycosidic bond of α-guanosine, yielding guanine and α-ribose-1-phosphate. The efficiency of this step is a key determinant of α-guanosine's stability.
-
Deamination of Guanine: The liberated guanine is then a substrate for guanine deaminase, which catalyzes its conversion to xanthine.
It is also conceivable that other serum enzymes could play a role in the metabolism of α-guanosine, although PNP is anticipated to be the principal enzyme involved in its initial breakdown.
Experimental Protocol for Determining the Enzymatic Stability of α-Guanosine in Human Serum
To empirically determine the stability of α-guanosine, the following detailed experimental protocol is proposed.
Materials and Reagents
-
α-Guanosine (high purity)
-
Human serum (pooled, from healthy donors)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trichloroacetic acid (TCA) or acetonitrile for protein precipitation
-
Mobile phase for HPLC (e.g., ammonium acetate buffer and methanol gradient)
-
Reference standards: α-guanosine, guanine, xanthine
-
Incubator or water bath at 37°C
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system
Experimental Workflow
Detailed Procedure
-
Preparation of Solutions:
-
Prepare a stock solution of α-guanosine in PBS (e.g., 10 mM).
-
Thaw pooled human serum on ice. Centrifuge to remove any particulates.
-
-
Incubation:
-
Pre-warm the human serum to 37°C.
-
Initiate the reaction by adding the α-guanosine stock solution to the serum to achieve a final concentration of, for example, 100 µM.
-
Incubate the mixture at 37°C in a shaking water bath.
-
As a control, incubate α-guanosine in heat-inactivated serum (heated at 56°C for 30 minutes) to assess non-enzymatic degradation.
-
-
Sampling and Reaction Quenching:
-
Collect aliquots (e.g., 100 µL) of the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes).
-
Immediately quench the enzymatic reaction by adding two volumes of ice-cold acetonitrile or one volume of 10% TCA to each aliquot.
-
-
Sample Preparation for Analysis:
-
Vortex the quenched samples vigorously.
-
Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes at 4°C) to precipitate proteins.
-
Carefully collect the supernatant for analysis.
-
-
Analytical Method:
-
Analyze the supernatant using a validated HPLC or LC-MS/MS method.
-
Use a suitable column (e.g., C18) and a gradient elution to separate α-guanosine from its potential metabolites (guanine, xanthine).
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm) or by mass spectrometry for higher sensitivity and specificity.
-
Construct calibration curves for α-guanosine, guanine, and xanthine to quantify their concentrations in the samples.
-
Data Analysis
-
Plot the concentration of α-guanosine versus time.
-
Determine the half-life (t½) of α-guanosine by fitting the data to a first-order decay model.
-
Calculate the degradation rate constant (k) from the half-life (k = 0.693 / t½).
-
Quantify the appearance of guanine and xanthine over time to confirm the metabolic pathway.
Presentation of Quantitative Data
The quantitative data obtained from the stability assay should be summarized in a clear and concise table to facilitate comparison and interpretation.
| Compound | Initial Concentration (µM) | Half-life (t½) in Active Serum (min) | Degradation Rate Constant (k) in Active Serum (min⁻¹) | Half-life (t½) in Heat-Inactivated Serum (min) |
| α-Guanosine | 100 | [Experimental Value] | [Calculated Value] | [Experimental Value] |
| β-Guanosine (for comparison) | 100 | [Literature or Experimental Value] | [Calculated Value] | [Experimental Value] |
Note: The values in this table are placeholders and should be populated with experimental data.
Conclusion
While the enzymatic stability of α-guanosine in human serum has not been extensively characterized, the established metabolic pathways for β-guanosine provide a strong foundation for a hypothesized degradation route involving purine nucleoside phosphorylase and guanine deaminase. The detailed experimental protocol outlined in this guide offers a robust framework for empirically determining the stability of α-guanosine and elucidating its metabolic fate. The resulting quantitative data will be invaluable for the rational design and development of novel α-anomeric nucleoside analogs with potentially improved pharmacokinetic profiles for therapeutic applications. Further research in this area is crucial to unlock the full potential of this intriguing class of compounds.
References
An In-depth Technical Guide on the Mechanism of Action of Guanosine and its Analogs in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anti-cancer effects of guanosine and its derivatives. The information presented is collated from recent scientific literature and is intended to support further research and drug development efforts in oncology.
Introduction
Guanosine, a purine nucleoside, has emerged as a molecule of interest in cancer research due to its demonstrated ability to selectively induce apoptosis and inhibit the proliferation of various cancer cell lines.[1][2][3][4][5] While the precise mechanisms are multifaceted and can be cell-type specific, a growing body of evidence points towards several key pathways and molecular interactions. This guide will delve into these mechanisms, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.
Core Mechanisms of Action
The anti-neoplastic activity of guanosine and its analogs appears to be driven by a combination of factors, including its transport into cancer cells, subsequent metabolic conversion, and the modulation of critical signaling pathways.
2.1. Cellular Uptake and Metabolism
A crucial first step in the mechanism of action of guanosine is its transport across the cancer cell membrane. Studies have shown that the cytotoxic effects of guanosine and its derivatives are dependent on nucleoside transporters.
-
Role of Nucleoside Transporters: The anti-proliferative and apoptotic effects of guanosine in HuT-78 T lymphoma cells were abrogated by the nucleoside transport inhibitor S-(4-Nitrobenzyl)-6-thioinosine (NBMPR). This suggests that guanosine must enter the cell to exert its cytotoxic effects. The transporter is likely the equilibrative nucleoside transporter 1 (ENT1), given the high sensitivity to NBMPR.
-
Metabolic Conversion: In many instances, guanosine derivatives are metabolized extracellularly to guanosine before transport. For example, 3',5'-cGMP and other guanosine nucleotides are hypothesized to be converted to guanosine by ecto-phosphodiesterases and ecto-5'-nucleotidases.
2.2. Induction of Apoptosis and Cell Cycle Arrest
Extracellular guanosine and its related nucleotides have been shown to decrease the viability and proliferation of several cancer cell lines.
-
Reactive Oxygen Species (ROS) Production: In human breast cancer SKBR-3 cells, treatment with guanosine or guanine nucleotides led to an increase in the mitochondrial production of reactive oxygen species (ROS) and modifications to the cell cycle.
-
Selective Cytotoxicity: Notably, guanosine has demonstrated selective cytotoxicity towards cancer cells. For instance, it inhibited the proliferation of the MCF-7 breast cancer cell line but not the normal MCF-12A breast cell line. Similarly, guanosine and its derivatives were cytotoxic to HuT-78 lymphoma cells but not to peripheral blood mononuclear cells (PBMCs).
2.3. Modulation of Intracellular Signaling Pathways
Guanosine's effects are intertwined with several key intracellular signaling pathways that regulate cell survival, proliferation, and differentiation.
-
PI3K/Akt and MAPK/ERK Pathways: In the context of neuroprotection, which may share mechanisms with its anti-cancer effects, guanosine's action involves the PI3K/Akt and MAPK/ERK signaling pathways. These pathways are central to cell survival and proliferation and are frequently dysregulated in cancer.
-
GTP Overload and Differentiation in AML: In acute myeloid leukemia (AML) cells, guanosine supplementation leads to an overload of intracellular guanosine triphosphate (GTP). This is achieved through the purine salvage pathway, involving the enzymes purine nucleoside phosphorylase (PNP) and hypoxanthine phosphoribosyltransferase 1 (HPRT1). The resulting high levels of GTP promote myeloid differentiation and inhibit cell growth.
2.4. Interaction with the Adenosinergic System
There is evidence suggesting a complex interplay between guanosine and the adenosine signaling pathway.
-
Adenosine Receptor-Independent Effects: In some cancer cell lines, the cytotoxic effects of guanosine appear to be independent of adenosine receptor antagonism. For instance, in SKBR-3 cells, guanosine-induced cell death was not affected by adenosine receptor agonists or antagonists.
-
Inhibition of Adenosine Uptake: Guanosine may inhibit the uptake of adenosine through ENT1/2, thereby modulating the extracellular adenosine concentration and its downstream effects.
2.5. G-Quadruplex Stabilization and Telomerase Inhibition
A related and promising anti-cancer strategy involves the targeting of G-quadruplexes. These are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA, which are prevalent in telomeres and oncogene promoter regions.
-
Telomerase Inhibition: The stabilization of G-quadruplexes in telomeres can inhibit the activity of telomerase, an enzyme that is crucial for maintaining telomere length and is expressed in the majority of human tumors. Inhibition of telomerase leads to telomere shortening and ultimately, cell death.
-
Oncogene Expression: G-quadruplex structures are also found in the promoter regions of oncogenes. Ligands that stabilize these structures can downregulate the transcription of these genes, thereby inhibiting cancer cell growth.
-
6-thio-2'-deoxyguanosine (6-thio-dG): This guanosine analog is a therapeutic nucleoside that inhibits telomere maintenance in cancer cells. It acts as a substrate for telomerase, and its incorporation into telomeres is recognized as DNA damage, leading to cell cycle arrest and apoptosis. The insertion of 6-thio-dGTP by telomerase prevents the synthesis of further telomeric repeats, creating a non-productive stalled complex.
Quantitative Data Summary
The following tables summarize key quantitative data from the cited literature.
Table 1: Inhibitory Concentrations (IC50) of Guanosine and Related Compounds
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Guanosine | AML Cell Lines (KG1A, KASUMI1, HL60, NB4, OCI-AML3, MOLM13, MV4-11, NOMO1, THP1) | Cell Proliferation | 30-50 µM | |
| Guanosine | MCF-7 (Breast Cancer) | Cell Proliferation | Not specified, but effective | |
| GTP | U937 (AML) | Cell Viability | ~15 µM | |
| NBMPR (inhibiting guanosine effect) | HuT-78 (T Lymphoma) | Guanosine Cytotoxicity | 25-30 nM |
Table 2: Effects of Guanosine on Apoptosis and Cell Differentiation
| Treatment | Cell Line | Effect | Quantitative Measure | Reference |
| 100 µM Guanosine | Various AML Cell Lines | Increased Differentiation | Increased CD11b and CD14 expression | |
| > 50 µM 3',5'-cGMP (metabolizes to guanosine) | HuT-78 (T Lymphoma) | Apoptosis and Proliferation Inhibition | Strong inhibition observed | |
| Guanosine | SKBR-3 (Breast Cancer) | Increased ROS Production | Not quantified in abstract |
Experimental Protocols
This section provides a general overview of the methodologies used in the cited studies. For detailed protocols, please refer to the original publications.
4.1. Cell Culture
-
Cell Lines: Cancer cell lines such as HuT-78, SKBR-3, MCF-7, and various AML cell lines (e.g., U937, KG1A) are maintained in appropriate culture media (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2.
4.2. Cell Viability and Proliferation Assays
-
MTT/XTT Assay: Cells are seeded in 96-well plates and treated with various concentrations of guanosine or its analogs. After a specified incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is added. The formazan product, which is proportional to the number of viable cells, is quantified by measuring the absorbance at a specific wavelength.
-
CFSE Staining: To measure cell proliferation, cells are stained with carboxyfluorescein succinimidyl ester (CFSE). With each cell division, the fluorescence intensity of CFSE is halved. The proliferation rate is determined by analyzing the fluorescence intensity of the cell population using flow cytometry.
4.3. Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining: Apoptosis is quantified using flow cytometry after staining cells with Annexin V and PI. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
4.4. Western Blotting
-
Protein Expression Analysis: Western blotting is used to determine the expression levels of specific proteins involved in signaling pathways (e.g., Akt, ERK, p53). Cells are lysed, and the protein concentration is determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against the proteins of interest. The bands are visualized using secondary antibodies conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate.
4.5. Flow Cytometry for Cell Surface Markers
-
Analysis of Differentiation: To assess cell differentiation, for example in AML, cells are stained with fluorescently labeled antibodies against specific cell surface markers (e.g., CD11b, CD14). The percentage of cells expressing these markers is then quantified using flow cytometry.
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways and mechanisms of action of guanosine in cancer cells.
Conclusion and Future Directions
The research summarized in this guide highlights the potential of guanosine and its analogs as selective anti-cancer agents. The mechanisms of action are diverse, ranging from the induction of apoptosis via ROS production to the promotion of differentiation in leukemic cells through metabolic reprogramming. Furthermore, the targeting of G-quadruplex structures presents a novel and promising therapeutic strategy.
Future research should focus on:
-
Elucidating the precise signaling pathways downstream of guanosine uptake in different cancer types.
-
Identifying the full range of proteins that interact with guanosine and its metabolites within cancer cells.
-
Developing more potent and specific guanosine analogs and G-quadruplex ligands.
-
Conducting preclinical and clinical studies to evaluate the therapeutic efficacy and safety of these compounds.
By continuing to unravel the complex molecular mechanisms of guanosine, the scientific community can pave the way for the development of new and effective cancer therapies.
References
- 1. Lessons from the physiological role of guanosine in neurodegeneration and cancer: Toward a multimodal mechanism of action? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptotic and anti-proliferative effect of guanosine and guanosine derivatives in HuT-78 T lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptotic and anti-proliferative effect of guanosine and guanosine derivatives in HuT-78 T lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Extracellular Guanosine and Guanine Nucleotides Decrease Viability of Human Breast Cancer SKBR-3 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Guanosine primes acute myeloid leukemia for differentiation via guanine nucleotide salvage synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Predicting the Biological Activity of Alpha-Guanosine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-guanosine, a purine nucleoside, is an endogenous signaling molecule with a growing body of evidence supporting its significant biological activities, particularly within the central nervous system. Its neuroprotective, anti-inflammatory, and neurotrophic properties make it a compelling molecule for therapeutic development in a range of neurological disorders. This technical guide provides an in-depth overview of the core biological activities of this compound, methodologies for their assessment, and the key signaling pathways involved. All quantitative data is summarized for comparative analysis, and detailed experimental protocols are provided to facilitate reproducible research.
Data Presentation: Quantitative Analysis of this compound Bioactivity
The following tables summarize the available quantitative data on the biological activity of this compound. It is important to note that while significant qualitative evidence exists, there is a need for further research to establish a comprehensive quantitative profile, including EC50 and IC50 values across a broader range of biological effects and specific binding affinities.
| Biological Activity | Cell Type/Model | Parameter | Value | Citation |
| Cell Proliferation | HaCaT (Human Keratinocyte) | EC50 | 14.08 µM | [1] |
| HUF (Human Umbilical Fibroblast) | EC50 | 4.54 µM | [1] | |
| Anti-Apoptotic | Cultured Rat Astrocytes (Staurosporine-induced) | IC50 | 75 µM | [2] |
| Glutamate Uptake | Mouse Hippocampal Slices | % Increase | 45% (at 100 µM) | |
| Glutamate Oxidation | Mouse Hippocampal Slices | % Increase | 35% (at 100 µM) | |
| Anti-Inflammatory | Hippocampal Astrocytes (LPS-induced) | % Decrease in NFκB | 58% | |
| Neurite Outgrowth | PC12 Cells (with NGF) | Fold Increase (Thioguanosine) | >2-fold | [3] |
Core Signaling Pathways
The biological effects of this compound are mediated through a complex interplay of intracellular signaling cascades. The primary pathways implicated are the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways. Furthermore, there is substantial evidence for the modulation of the adenosinergic system, specifically through interaction with adenosine A1 and A2A receptors, which may act as upstream regulators of the downstream kinase cascades.
Guanosine-Mediated Activation of Pro-Survival Pathways
References
- 1. mdpi.com [mdpi.com]
- 2. The antiapoptotic effect of guanosine is mediated by the activation of the PI 3-kinase/AKT/PKB pathway in cultured rat astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adenosine A1 and A2A Receptors in the Brain: Current Research and Their Role in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Elucidation of α-Guanosine Using NMR and X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanosine, a purine nucleoside, is a fundamental component of nucleic acids, typically occurring in nature with its ribose sugar attached to the guanine base via a β-N9-glycosidic bond.[1] Its lesser-known anomer, α-guanosine, where the ribose is in the alpha configuration, is extremely rare in nature but holds significant interest for researchers.[2] α-nucleosides and oligonucleotides containing them exhibit unique biochemical properties, including high enzymatic stability and the ability to form specific parallel double-stranded structures, making them valuable tools in drug development and biotechnology.[2]
The precise three-dimensional arrangement of atoms in α-guanosine dictates its function and interaction with biological targets. Therefore, its structural elucidation is paramount. The two primary techniques for determining molecular structure at atomic resolution are Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography. While detailed, publicly archived NMR and crystallographic data specifically for α-guanosine are sparse, this guide outlines the comprehensive methodologies and data interpretation frameworks used for its characterization, drawing parallels from its well-documented β-anomer and other α-nucleosides.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for determining the structure of molecules in solution, providing critical information about atom connectivity, conformation, and dynamics.[3] For α-guanosine, NMR is essential for confirming the anomeric configuration and determining the conformation of the ribose ring.
Experimental Protocol: NMR Analysis of a Nucleoside
This protocol outlines the key steps for the structural analysis of a nucleoside like α-guanosine.
-
Sample Preparation :
-
Dissolve 1-5 mg of the purified α-guanosine sample in 0.5-0.6 mL of a deuterated solvent (e.g., DMSO-d6 or D₂O). DMSO-d6 is often preferred as it allows for the observation of exchangeable protons (e.g., -NH and -OH).
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS), for chemical shift calibration.
-
Transfer the solution to a high-precision NMR tube (e.g., 5 mm diameter).[4]
-
-
Data Acquisition :
-
Acquire a suite of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
1D ¹H NMR : Provides information on the number of different types of protons and their immediate electronic environment. Key signals include the anomeric proton (H1'), other ribose protons (H2', H3', H4', H5'/H5''), and the guanine base proton (H8).
-
1D ¹³C NMR : Identifies the number of chemically distinct carbon atoms.
-
2D COSY (Correlation Spectroscopy) : Reveals scalar couplings between protons, typically those separated by two or three bonds (e.g., H1'-H2', H2'-H3'). This is crucial for tracing the proton connectivity within the ribose ring.
-
2D HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of carbon signals based on their attached protons.
-
2D HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is vital for connecting the guanine base to the ribose moiety (e.g., correlation from H1' to C4 and C8 of the guanine base).
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) : Detects protons that are close in space (<5 Å), providing key information on the 3D structure, such as the syn vs. anti conformation around the glycosidic bond.
-
Data Interpretation and Quantitative Analysis
The primary goal is the complete assignment of all ¹H and ¹³C chemical shifts. The key differentiator for α-guanosine is the anomeric proton (H1'). In α-anomers, the H1' proton is cis to the 2'-hydroxyl group, leading to different steric and electronic effects compared to the trans arrangement in β-anomers. This results in distinct chemical shifts and coupling constants (³J(H1'-H2')).
Table 1: ¹H and ¹³C NMR Chemical Shifts for β-Guanosine in D₂O
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| H8 | 8.12 | 138.1 |
| H1' | 5.92 | 88.5 |
| H2' | 4.60 | 75.8 |
| H3' | 4.34 | 72.1 |
| H4' | 4.22 | 86.9 |
| H5' | 3.86 | 63.0 |
| H5'' | 3.76 | 63.0 |
| C6 | - | 158.8 |
| C2 | - | 154.0 |
| C4 | - | 151.5 |
| C5 | - | 117.1 |
Data sourced from spectral databases for Guanosine (CAS 118-00-3).
Part 2: X-ray Crystallography
X-ray crystallography provides an unambiguous, high-resolution 3D structure of a molecule in its solid, crystalline state. This technique is the gold standard for determining precise bond lengths, bond angles, and the overall molecular conformation.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization :
-
This is often the most challenging step. The goal is to grow a single, high-quality crystal of α-guanosine, typically >0.1 mm in all dimensions.
-
Methods include slow evaporation of a saturated solution, vapor diffusion (hanging or sitting drop), or slow cooling.
-
A range of solvents and solvent mixtures must be screened to find optimal crystallization conditions. For nucleosides, aqueous solutions or mixtures with alcohols are common.
-
-
Data Collection :
-
Mount a suitable crystal on a goniometer in a modern X-ray diffractometer.
-
Cool the crystal in a stream of cold nitrogen gas (typically to ~100 K) to minimize thermal vibrations and radiation damage.
-
Irradiate the crystal with a monochromatic X-ray beam.
-
Rotate the crystal and collect the diffraction pattern (a series of spots called reflections) on a detector, such as a CCD or pixel detector.
-
-
Structure Solution and Refinement :
-
Data Processing : The intensities and positions of the diffraction spots are integrated and corrected. This process determines the unit cell dimensions (the basic repeating unit of the crystal) and the space group (the crystal's internal symmetry).
-
Phase Problem : The diffraction data provides intensities but not the phases of the X-ray waves. The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.
-
Model Building : An initial atomic model is built into the electron density map.
-
Refinement : The atomic positions and thermal parameters are computationally refined against the experimental diffraction data to improve the agreement between the calculated and observed diffraction patterns, resulting in a final, high-resolution structure.
-
Quantitative Crystallographic Data
The final output is a structural model with precise atomic coordinates. The following table shows representative crystallographic data for β-guanosine dihydrate, illustrating the type of information obtained.
Table 2: Representative Crystallographic Data for β-Guanosine Dihydrate
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₀H₁₃N₅O₅ · 2H₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 17.518 |
| b (Å) | 11.502 |
| c (Å) | 6.658 |
| β (°) | 98.17 |
| Volume (ų) | 1327.9 |
| Z (Molecules/unit cell) | 4 (2 nucleosides in asymmetric unit) |
| R-factor | ~0.035 |
Data from the crystal structure of guanosine dihydrate.
Part 3: Integrated Structural Elucidation Workflow
Neither NMR nor X-ray crystallography alone provides a complete picture. NMR describes the molecule's average structure and dynamics in solution, while crystallography provides a static, high-resolution snapshot in the solid state. A combined approach offers the most comprehensive understanding. The following workflow illustrates this integrated process.
Part 4: Biological Context and Signaling Pathways
Extracellular guanosine acts as a signaling molecule with neuroprotective properties, reducing neuroinflammation, oxidative stress, and excitotoxicity. While specific pathways for the α-anomer are not defined, the known signaling for guanosine likely provides the foundational mechanism. Its effects are mediated through complex interactions, including modulation of adenosine receptors and activation of key intracellular kinase cascades. Some guanosine analogs are known to activate immune cells via Toll-like receptor 7 (TLR7).
The diagram below illustrates the primary signaling pathways associated with guanosine.
Conclusion
The structural elucidation of α-guanosine is a critical step toward understanding its unique biological properties and harnessing its potential in therapeutic applications. A synergistic approach combining solution-state NMR spectroscopy and solid-state X-ray crystallography is indispensable for a complete and accurate characterization. NMR confirms the covalent structure and solution conformation, while X-ray crystallography provides a precise, static 3D model. Together, these powerful analytical techniques deliver the detailed structural knowledge required by researchers and drug developers to advance the science of novel nucleoside analogs.
References
- 1. Syntheses of Specifically 15N‐Labeled Adenosine and Guanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of α-nucleosides: from discovery, synthesis to properties and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nuclear magnetic resonance spectroscopy of nucleic acids - Wikipedia [en.wikipedia.org]
- 4. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Quantum Mechanical Modeling of α-Guanosine Conformation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the quantum mechanical modeling of α-guanosine conformation. It summarizes key quantitative data, details relevant computational methodologies, and visualizes the conformational landscape and modeling workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of computational chemistry, molecular biology, and drug development.
Introduction to α-Guanosine and its Conformational Significance
Guanosine, a fundamental component of nucleic acids, typically exists in the β-anomeric form in biological systems. However, its α-anomer, α-guanosine, where the guanine base is oriented on the opposite side of the sugar ring, presents unique stereochemical properties. While less common, α-nucleosides are of significant interest due to their potential therapeutic applications, arising from their increased stability against enzymatic degradation. The biological activity and interaction of α-guanosine with its molecular targets are intrinsically linked to its three-dimensional conformation, which is governed by the rotation around the glycosidic bond, the pucker of the ribose ring, and the orientation of the exocyclic groups.
Quantum mechanical (QM) modeling offers a powerful and accurate framework to investigate the conformational preferences and energetic landscapes of molecules like α-guanosine. By solving the Schrödinger equation for the electronic structure of the molecule, QM methods can provide detailed insights into conformational energies, transition states, and the influence of electronic effects on molecular geometry. This guide focuses on the application of these methods to elucidate the conformational behavior of α-guanosine.
Conformational Landscape of Guanosine
The primary conformational flexibility in guanosine arises from the rotation around the glycosidic bond (χ), which connects the guanine base to the ribose sugar. This rotation gives rise to two major conformational families: syn and anti. In the syn conformation, the purine ring is positioned over the sugar ring, while in the anti conformation, it is directed away from it. While β-nucleosides generally favor the anti conformation, the preferences for α-nucleosides can differ.
Computational studies, particularly those employing quantum mechanical approaches, have been instrumental in characterizing the energetic landscape of these conformations. For instance, Potential of Mean Force (PMF) calculations in aqueous solution have shown two main minima corresponding to the syn and anti regions for the guanosine glycosidic angle (Gχ). In these studies, the anti conformation was found to be more stable than the syn conformation, with an energetic barrier of approximately 4 kcal/mol for the anti to syn transition[1].
Quantitative Conformational Data
The following table summarizes key quantitative data from quantum mechanical studies on guanosine and related systems. It is important to note that specific data for α-guanosine is sparse in the literature, and therefore, data for guanosine and its derivatives are included to provide a foundational understanding.
| Parameter | Value/Range | Method/System | Reference |
| anti → syn Transition Barrier | ~4 kcal/mol | Potential of Mean Force (PMF) calculations in aqueous solution for the guanosine glycosidic (Gχ) angle. | [1] |
| HOMO-LUMO Gap (Guanine) | > 5 eV | DFT (B3LYP/6-311++G(d,p)) calculations on guanine nucleobase and nucleotide. | [2] |
| HOMO-LUMO Gap (12mer ssG) | 3.31 eV | DFT (B3LYP/6-31G) calculations on a 12mer single-strand guanine oligomer. | [3] |
Methodologies in Quantum Mechanical Modeling
The accuracy of quantum mechanical modeling of nucleoside conformation is highly dependent on the chosen computational methodology. The two primary approaches are ab initio methods and Density Functional Theory (DFT).
Ab Initio Methods
Ab initio methods are based on first principles and do not rely on empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (CC) theory provide increasing levels of accuracy. For studying systems like guanine-cytosine base pairs, multi-reference ab initio methods such as the complete-active-space self-consistent-field (CASSCF) method and second-order perturbation theory based on the CASSCF reference (CASPT2) have been employed to investigate excited states[4].
Experimental Protocol: Ab Initio Calculation of a Guanine-Containing System
-
System Preparation : The initial geometry of the guanine-containing molecule is obtained from experimental data (e.g., X-ray crystallography) or built using molecular modeling software.
-
Method Selection : Choose an appropriate ab initio method and basis set. For accurate energy calculations, MP2 with a large basis set like aug-cc-pVDZ is often used.
-
Geometry Optimization : The molecular geometry is optimized to find the minimum energy structure. This is typically performed using a less computationally expensive method before a final high-level energy calculation. For instance, geometries can be optimized at the B3LYP/6-31+G* level.
-
Energy Calculation : A single-point energy calculation is performed at the optimized geometry using the selected high-level ab initio method.
-
Conformational Searching : To explore the conformational space, techniques like relaxed potential energy surface scans are performed by systematically changing a specific dihedral angle (e.g., the glycosidic bond angle) and optimizing the remaining degrees of freedom at each step.
Density Functional Theory (DFT)
DFT is a widely used quantum mechanical method that approximates the complex many-electron wavefunction with the simpler electron density. It offers a good balance between computational cost and accuracy, making it suitable for larger systems. The choice of the exchange-correlation functional is crucial in DFT. The B3LYP functional is commonly used for studying guanine and its derivatives.
Experimental Protocol: DFT Calculation of α-Guanosine Conformation
-
Model Construction : A model of α-guanosine is constructed.
-
Functional and Basis Set Selection : Select a suitable DFT functional and basis set. For instance, the M06-2X functional with a def2svp basis set has been used for studying proton transfer in guanine-containing base pairs. For electronic structure investigations, B3LYP with the 6-311++G(d,p) basis set is a common choice.
-
Geometry Optimization : The geometry of the syn and anti conformers of α-guanosine is optimized.
-
Frequency Analysis : Vibrational frequency calculations are performed to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic properties like zero-point vibrational energy (ZPVE) and thermal corrections.
-
Relative Energy Calculation : The relative energies of the syn and anti conformers are calculated, including ZPVE corrections, to determine their relative stability.
-
Transition State Search : To find the energy barrier between the conformers, a transition state search is performed using methods like the synchronous transit-guided quasi-Newton (STQN) method.
Hybrid QM/MM Methods
For studying large systems, such as a nucleoside interacting with a protein, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. In this approach, the chemically active region (e.g., the guanosine and its immediate interacting partners) is treated with a high-level QM method, while the rest of the system is described by a more computationally efficient MM force field.
Visualizing Conformations and Workflows
Diagrams generated using the DOT language provide a clear visualization of key concepts and processes in the quantum mechanical modeling of α-guanosine.
The diagram above illustrates the two primary conformations of α-guanosine, syn and anti, which are interconverted through rotation around the glycosidic bond.
This workflow diagram outlines the typical steps involved in the quantum mechanical modeling of α-guanosine conformation, from the initial model building to the final analysis of results.
Conclusion
Quantum mechanical modeling is an indispensable tool for understanding the conformational intricacies of α-guanosine. Through the application of ab initio, DFT, and QM/MM methods, researchers can gain detailed insights into the relative stabilities of different conformers, the energy barriers for their interconversion, and the electronic factors that govern their geometry. This knowledge is crucial for rational drug design and for elucidating the structure-function relationships of α-nucleoside-based therapeutics. As computational resources continue to grow, the accuracy and applicability of these methods will undoubtedly expand, further enhancing our ability to model and predict the behavior of complex biological molecules.
References
The Immunomodulatory Potential of Alpha-Guanosine and Its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guanosine and its synthetic analogs have emerged as potent immunomodulators with significant therapeutic potential. This technical guide provides an in-depth overview of the mechanisms of action, effects on various immune cell populations, and the key signaling pathways activated by these compounds. Notably, several guanosine analogs are recognized as agonists of Toll-like receptor 7 (TLR7), a key receptor in the innate immune system, leading to the activation of dendritic cells, macrophages, and T cells, and the production of a cascade of cytokines. This guide summarizes the current understanding of guanosine-mediated immunomodulation, presenting quantitative data in structured tables, detailing experimental protocols for key assays, and providing visual representations of signaling pathways and experimental workflows to facilitate further research and drug development in this promising area.
Introduction
Guanosine, a purine nucleoside, and its synthetic derivatives have demonstrated a remarkable ability to modulate the immune system.[1] These compounds can stimulate both humoral and cellular immune responses, making them attractive candidates for vaccine adjuvants, antiviral agents, and cancer immunotherapies.[1] The immunomodulatory effects of guanosine analogs are largely attributed to their ability to activate Toll-like receptor 7 (TLR7), mimicking the effect of viral single-stranded RNA and triggering a potent innate immune response.[1] This guide will delve into the core mechanisms of alpha-guanosine and its analogs, providing a comprehensive resource for researchers in the field.
Mechanisms of Action: TLR7-Dependent Signaling
The primary mechanism by which guanosine analogs exert their immunomodulatory effects is through the activation of Toll-like receptor 7 (TLR7).[1] TLR7 is an endosomal receptor that recognizes guanosine-rich single-stranded RNA viruses.[2] The binding of guanosine analogs to TLR7 initiates a signaling cascade that leads to the activation of transcription factors, most notably Nuclear Factor-kappa B (NF-κB), and the subsequent expression of a wide range of pro-inflammatory cytokines and type I interferons. This activation process requires endosomal maturation.
Signaling Pathway Diagram
Caption: TLR7 Signaling Pathway Activated by this compound Analogs.
Effects on Immune Cells
This compound and its analogs modulate the function of various immune cells, leading to a coordinated immune response.
Dendritic Cells (DCs)
Guanosine analogs are potent activators of dendritic cells. They induce the maturation of DCs, characterized by the upregulation of co-stimulatory molecules such as CD80 and CD86, as well as MHC class I and II molecules. This enhanced maturation improves the antigen-presenting capacity of DCs, leading to more effective T cell activation. Activated DCs also secrete key cytokines like IL-12, which promotes the differentiation of T helper 1 (Th1) cells.
Macrophages
Macrophages are also key targets of guanosine analogs. Upon stimulation, macrophages produce pro-inflammatory cytokines such as IL-6 and IL-12. This activation enhances their phagocytic activity and their ability to clear pathogens.
T Cells
While the direct effects of this compound on T cells are less clear, the activation of antigen-presenting cells like DCs by guanosine analogs indirectly leads to robust T cell responses. The upregulation of co-stimulatory molecules and the production of IL-12 by DCs create an optimal environment for T cell proliferation and differentiation into effector cells. However, some studies suggest that at high concentrations, guanosine and its nucleotides can suppress T cell activation and inflammatory cytokine release.
Quantitative Data on Immunomodulatory Effects
The following tables summarize the quantitative data from various studies on the effects of guanosine and its analogs on immune cells.
Table 1: Effect of Guanosine Analogs on Cytokine Production
| Cell Type | Guanosine Analog | Concentration | Cytokine | Fold Increase / Concentration | Reference |
| Mouse Splenocytes | 7-Thia-8-oxoguanosine (TOG) | 100 µM | IL-6 | ~15 ng/mL | |
| Mouse Splenocytes | 7-Thia-8-oxoguanosine (TOG) | 100 µM | IL-12 (p40) | ~4 ng/mL | |
| Human PBLs | 7-Thia-8-oxoguanosine (TOG) | 100 µM | IFN-α | ~4000 pg/mL | |
| Human PBLs | 7-Thia-8-oxoguanosine (TOG) | 100 µM | TNF-α | ~200 pg/mL | |
| Human PBLs | 7-Thia-8-oxoguanosine (TOG) | 100 µM | IL-12 | ~50 pg/mL | |
| Hippocampal Astrocytes | Guanosine | 100 µM | TNF-α | Significant decrease after LPS challenge | |
| Hippocampal Astrocytes | Guanosine | 100 µM | IL-1β | Significant decrease after LPS challenge |
Table 2: Effect of Guanosine Analogs on Dendritic Cell Maturation Markers
| Cell Type | Guanosine Analog | Concentration | Surface Marker | % Positive Cells / MFI | Reference |
| Mouse Bone Marrow-Derived DCs | 7-Thia-8-oxoguanosine (TOG) | 100 µM | CD40 | Increased MFI | |
| Mouse Bone Marrow-Derived DCs | 7-Thia-8-oxoguanosine (TOG) | 100 µM | CD80 | Increased MFI | |
| Mouse Bone Marrow-Derived DCs | 7-Thia-8-oxoguanosine (TOG) | 100 µM | CD86 | Increased MFI | |
| Mouse Bone Marrow-Derived DCs | 7-Thia-8-oxoguanosine (TOG) | 100 µM | MHC Class II | Increased MFI |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the immunomodulatory potential of this compound and its analogs.
In Vitro Immunomodulation Assay Workflow
Caption: General experimental workflow for in vitro immunomodulation assays.
Cytokine Quantification by ELISA
Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For cytokine analysis, a sandwich ELISA is commonly used.
Protocol:
-
Coating: Coat a 96-well microplate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-6) overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add cell culture supernatants (containing the secreted cytokines) and a series of known concentrations of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for a different epitope on the cytokine. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add streptavidin conjugated to horseradish peroxidase (HRP). Incubate for 20-30 minutes at room temperature, protected from light.
-
Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). Incubate until a color develops.
-
Stopping the Reaction: Add a stop solution (e.g., 2N H₂SO₄) to each well.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the standards and calculate the concentration of the cytokine in the samples.
Dendritic Cell Maturation Analysis by Flow Cytometry
Principle: Flow cytometry is used to analyze the physical and chemical characteristics of particles in a fluid as it passes through at least one laser. In this context, it is used to quantify the expression of cell surface markers indicative of DC maturation.
Protocol:
-
Cell Preparation: After treatment with this compound, harvest the dendritic cells and wash them with FACS buffer (e.g., PBS with 2% FBS).
-
Staining: Resuspend the cells in FACS buffer and add fluorescently labeled antibodies specific for DC maturation markers (e.g., FITC-CD80, PE-CD86, APC-HLA-DR). Incubate for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate software (e.g., FlowJo). Gate on the live DC population and quantify the percentage of positive cells and the mean fluorescence intensity (MFI) for each maturation marker.
Cytokine mRNA Quantification by RT-PCR
Principle: Reverse Transcription Polymerase Chain Reaction (RT-PCR) is used to detect and quantify the expression of specific genes by measuring the amount of corresponding mRNA.
Protocol:
-
RNA Extraction: Isolate total RNA from the treated immune cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or a Trizol-based method.
-
Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
Real-Time PCR (qPCR): Perform qPCR using the synthesized cDNA as a template, gene-specific primers for the cytokines of interest (e.g., IL-6, TNF-α), and a fluorescent dye (e.g., SYBR Green) or a probe-based detection system.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH, β-actin) and calculate the relative fold change in gene expression using the ΔΔCt method.
Conclusion
This compound and its analogs represent a promising class of immunomodulatory compounds with the potential for broad therapeutic applications. Their ability to activate TLR7 and subsequently stimulate a robust and coordinated immune response makes them valuable tools in the development of novel vaccines, antiviral therapies, and cancer immunotherapies. The data and protocols presented in this technical guide provide a foundational resource for researchers to further explore and harness the immunomodulatory potential of these fascinating molecules. Further research is warranted to fully elucidate the specific effects of the alpha-isomer of guanosine and to translate these preclinical findings into clinical applications.
References
α-Guanosine: A Precursor for Novel Nucleoside Analogs - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleoside analogs represent a cornerstone of modern antiviral and anticancer therapies. Their structural similarity to natural nucleosides allows them to interfere with essential cellular processes, such as DNA and RNA synthesis, leading to the inhibition of viral replication or cancer cell growth. While β-anomeric nucleosides are the naturally occurring and more extensively studied forms, their α-anomeric counterparts have garnered increasing interest due to their unique stereochemistry, which can confer advantageous properties like enhanced enzymatic stability and novel biological activities.[1] This technical guide focuses on α-guanosine, a rare anomer of the natural nucleoside guanosine, as a pivotal precursor for the development of innovative nucleoside analogs with therapeutic potential. We will delve into the synthesis, biological activities, and mechanisms of action of α-guanosine derivatives, providing a comprehensive resource for researchers in the field.
Synthesis of α-Guanosine and its Analogs
The stereoselective synthesis of α-nucleosides presents a significant challenge due to the thermodynamic preference for the β-anomer. However, various chemical and enzymatic strategies have been developed to overcome this hurdle.
Chemical Synthesis
Chemical synthesis of α-guanosine analogs often involves multi-step procedures with careful control of stereochemistry at the anomeric center.[1] Key strategies include:
-
Stereodivergent Synthesis: Recent advancements have enabled the stereodivergent synthesis of azanucleosides, allowing for selective access to either α or β anomers by employing achiral molecules to direct the stereochemical outcome of iodocyclization reactions. This approach has achieved high yields (up to 98%) and excellent stereoselectivities (α:β ratios up to 19:1).[1]
-
Anomerization: Existing β-anomers can be converted to their α-counterparts through anomerization reactions.[1]
-
De Novo Synthesis: A concise de novo synthesis of nucleoside analogs has been developed, offering flexible and selective access to various structural modifications.[2] This method avoids reliance on chiral pool starting materials.
A general workflow for the chemical synthesis of a nucleoside analog is depicted below.
Enzymatic Synthesis
Enzymatic methods offer a green and highly selective alternative to chemical synthesis. Nucleoside phosphorylases are key enzymes in this approach, catalyzing the reversible phosphorolysis of nucleosides.
-
Transglycosylation: Purine nucleoside phosphorylase (PNP) and pyrimidine nucleoside phosphorylase (PyNP) can be co-expressed in E. coli to catalyze the transfer of a ribose moiety from a donor nucleoside to a desired nucleobase, yielding the target nucleoside analog. Guanosine has been shown to be a good ribose donor in these reactions.
Biological Activities of α-Guanosine Analogs
α-Guanosine analogs exhibit a broad spectrum of biological activities, including antiviral, anticancer, and immunomodulatory effects.
Antiviral Activity
Guanosine analogs have shown efficacy against a range of viruses. The antiviral mechanism often involves the inhibition of viral polymerases or interference with viral RNA capping.
| Compound/Analog Class | Virus | Activity/Metric | Reference |
| Acyclic Guanosine Analogs | Herpes Simplex Virus-1 (HSV-1) | EC50 in the range of 4.6-13.8 μM | |
| Acyclic Guanosine Analogs | Adenovirus-2 | EC50 = 8.3 μM | |
| Guanosine Nucleotide Analog (BMS-986094) | Hepatitis C Virus (HCV) | Inhibitor of NS5b polymerase | |
| Guanosine Analogs | Herpes Simplex Virus type 1 | Antiviral activity in infected guinea pig fibroblasts |
Anticancer Activity
Several guanosine analogs have demonstrated potent anticancer activity. Their mechanisms of action often involve the inhibition of enzymes crucial for cancer cell proliferation or the induction of apoptosis.
| Compound/Analog | Cancer Cell Line | IC50 | Reference |
| 2'-fluoro-4'-selenoarabinocytidine | HCT116, A549, SU638, T47D, PC-3, K562 | More potent than established anticancer nucleosides in some lines | |
| Forodesine | T-cell leukemia CCRF-HSB-2, human solid tumor KB cells | 0.01 µg/mL (CCRF-HSB-2), 0.05 µg/mL (KB) for related β-anomers | |
| Phosphonylated Acyclic Guanosine Analogs | HeLa cells | 80–210 µM |
Immunomodulatory Activity
Certain guanosine analogs can activate the innate immune system, leading to the production of interferons and other cytokines. This activity is often mediated through the activation of Toll-like receptor 7 (TLR7).
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways modulated by α-guanosine analogs is crucial for rational drug design and development.
TLR7 Activation Pathway
Guanosine analogs can act as agonists for TLR7, an endosomal receptor that recognizes single-stranded RNA. Activation of TLR7 triggers a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines, contributing to the antiviral and antitumor effects.
Guanine Nucleotide Salvage Pathway
Exogenous guanosine can be metabolized through the purine salvage pathway to increase intracellular GTP pools. This can have profound effects on cellular processes, including inducing differentiation in acute myeloid leukemia (AML) cells.
Experimental Protocols
Synthesis of Acyclic Guanosine Analogs
This protocol describes a general method for synthesizing acyclic guanosine analogs via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Materials:
-
2-amino-6-chloro-9-propargylpurine
-
ω-azidoalkylphosphonates
-
Copper(I) salt (e.g., CuSO₄·5H₂O and sodium ascorbate)
-
Solvent (e.g., EtOH–H₂O)
-
75% Trifluoroacetic acid (TFA)
Procedure:
-
Cycloaddition:
-
Dissolve 2-amino-6-chloro-9-propargylpurine and the respective ω-azidoalkylphosphonate in the chosen solvent system.
-
Add the copper(I) catalyst.
-
The reaction can be carried out under microwave irradiation at 35–40 °C for approximately 15 minutes to afford the intermediate 1,2,3-triazoles.
-
-
Hydrolysis:
-
Treat the resulting intermediate with 75% TFA to hydrolyze the 6-chloro group to a hydroxyl group, yielding the final acyclic guanosine analog. This step typically proceeds in good yields (92%–98%).
-
TLR7 Activation Assay in Human Peripheral Blood Lymphocytes (PBLs)
This protocol outlines a method to assess the immunostimulatory activity of guanosine analogs by measuring cytokine production in human PBLs.
Materials:
-
Human Peripheral Blood Lymphocytes (PBLs)
-
Guanosine analogs
-
Positive controls (e.g., R-848, LPS)
-
Cell culture medium (e.g., RPMI 1640)
-
Chloroquine (for endosomal maturation inhibition studies)
-
ELISA kits for TNF-α, IL-12, and IFN-α
Procedure:
-
Cell Culture:
-
Isolate human PBLs from healthy donors.
-
Culture the cells in appropriate cell culture medium.
-
-
Stimulation:
-
Pretreat cells with or without chloroquine (e.g., 5 μM) for 30 minutes to investigate the role of endosomal maturation.
-
Stimulate the cells with various concentrations of the guanosine analogs or positive controls.
-
-
Cytokine Measurement:
-
After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatants.
-
Measure the concentrations of TNF-α, IL-12, and IFN-α in the supernatants using specific ELISA kits.
-
Conclusion
α-Guanosine and its analogs represent a promising class of compounds with diverse therapeutic potential. Their unique stereochemistry offers advantages in terms of biological stability and activity profiles. The development of efficient stereoselective synthetic methods, both chemical and enzymatic, has paved the way for the exploration of a wider range of α-guanosine derivatives. Further research into their mechanisms of action and structure-activity relationships will be crucial for the rational design of novel and more effective drugs for the treatment of viral infections, cancer, and other diseases. This guide provides a foundational resource for scientists and researchers dedicated to advancing this exciting field of drug discovery.
References
Methodological & Application
Application Notes and Protocols: α-Guanosine Antiviral Activity Assay Against Herpes Simplex Virus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Herpes Simplex Virus (HSV), a member of the Herpesviridae family, is responsible for a wide range of human diseases, from mucocutaneous lesions to life-threatening encephalitis. The development of effective antiviral therapeutics is a cornerstone of managing HSV infections. Guanosine analogues represent a critical class of anti-herpetic drugs. Their mechanism of action typically involves selective phosphorylation by a viral-encoded thymidine kinase (TK), followed by incorporation into the viral DNA by the viral DNA polymerase, leading to chain termination and inhibition of viral replication.
This document provides a detailed protocol for assessing the antiviral activity of α-guanosine derivatives against Herpes Simplex Virus Type 1 (HSV-1) and Type 2 (HSV-2). For the purpose of providing a concrete example, quantitative data and the specific mechanism of action for Acyclovir , a well-characterized and widely used guanosine analogue, will be used as a representative model for an α-guanosine compound.
Data Presentation
The antiviral efficacy and cytotoxicity of a compound are critical parameters in drug development. These are typically expressed as the 50% effective concentration (EC₅₀) and the 50% cytotoxic concentration (CC₅₀), respectively. The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, provides a measure of the compound's therapeutic window.
Table 1: Antiviral Activity and Cytotoxicity of Acyclovir against Herpes Simplex Virus
| Compound | Virus Strain | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Acyclovir | HSV-1 | Vero Cells | 0.125 - 0.85[1][2] | > 200 | > 235 - > 1600 |
| Acyclovir | HSV-2 | Vero Cells | 0.215 - 0.86[1][2] | > 200 | > 232 - > 930 |
Note: EC₅₀ and CC₅₀ values can vary depending on the specific viral strain, cell line, and assay conditions used.
Experimental Protocols
A comprehensive assessment of antiviral activity involves determining both the efficacy of the drug in inhibiting viral replication and its toxicity to host cells. The following protocols outline the plaque reduction assay to determine antiviral activity and a standard cytotoxicity assay.
Plaque Reduction Assay for Antiviral Activity (EC₅₀ Determination)
This assay quantifies the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.
Materials:
-
Vero cells (or other susceptible cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Herpes Simplex Virus (HSV-1 and HSV-2) stocks of known titer
-
α-Guanosine compound (e.g., Acyclovir)
-
Methylcellulose overlay medium (2% methylcellulose in DMEM with 2% FBS)
-
Crystal Violet staining solution (1% crystal violet in 50% ethanol)
-
Phosphate Buffered Saline (PBS)
-
6-well or 12-well tissue culture plates
Procedure:
-
Cell Seeding: Seed Vero cells into 6-well or 12-well plates at a density that will result in a confluent monolayer the following day (e.g., 4 x 10⁵ cells/well for 6-well plates).[3] Incubate overnight at 37°C with 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of the α-guanosine compound in DMEM.
-
Infection: When cells are confluent, remove the growth medium. Infect the cells with HSV-1 or HSV-2 at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 100 plaque-forming units [PFU]/well). Adsorb the virus for 1 hour at 37°C.
-
Treatment: After the adsorption period, remove the viral inoculum and wash the cell monolayer with PBS. Add the overlay medium containing various concentrations of the α-guanosine compound. Include a "virus control" (no compound) and a "cell control" (no virus, no compound) in parallel.
-
Incubation: Incubate the plates for 2-3 days at 37°C with 5% CO₂ to allow for plaque formation.
-
Plaque Visualization: Remove the methylcellulose overlay and fix the cells with 100% methanol for 20 minutes. Stain the cells with 1% crystal violet solution for 30 minutes.
-
Plaque Counting: Gently wash the plates with water to remove excess stain and allow them to air dry. Count the number of plaques in each well.
-
EC₅₀ Calculation: The percentage of plaque inhibition is calculated using the following formula: % Inhibition = [1 - (Number of plaques in treated wells / Number of plaques in virus control wells)] x 100% The EC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (CC₅₀ Determination)
This assay measures the effect of the compound on the viability of uninfected host cells.
Materials:
-
Vero cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
α-Guanosine compound
-
96-well tissue culture plates
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Vero cells into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight.
-
Compound Treatment: Remove the growth medium and add fresh medium containing serial dilutions of the α-guanosine compound to the wells. Include a "cell control" with no compound.
-
Incubation: Incubate the plate for the same duration as the plaque reduction assay (2-3 days) at 37°C with 5% CO₂.
-
Viability Assessment: Add CCK-8 or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
CC₅₀ Calculation: The percentage of cytotoxicity is calculated as: % Cytotoxicity = [1 - (Absorbance of treated wells / Absorbance of cell control wells)] x 100% The CC₅₀ value is determined by plotting the percentage of cytotoxicity against the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Mechanism of Action of Guanosine Analogues (Acyclovir as an Example)
Guanosine analogues like acyclovir are prodrugs that require activation within the infected host cell. This activation is a multi-step process initiated by a viral enzyme, which confers the drug's selectivity for infected cells.
Caption: Mechanism of action of acyclovir, a representative α-guanosine analogue.
Experimental Workflow for Antiviral Activity Assay
The workflow for determining the antiviral activity of an α-guanosine compound involves parallel assays to assess both efficacy and cytotoxicity.
Caption: Workflow for antiviral and cytotoxicity testing of α-guanosine.
References
Application Note: Quantification of Guanosine in Plasma using HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanosine, a purine nucleoside, is a fundamental component of nucleic acids and plays a crucial role in various cellular processes. Its quantification in plasma is essential for pharmacokinetic studies, monitoring of therapeutic nucleoside analogs, and investigating its role in certain pathological conditions. This application note provides a detailed protocol for the quantification of guanosine in plasma using a robust and reliable High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method.
Principle
This method involves the isolation of guanosine from plasma samples through protein precipitation, followed by chromatographic separation on a C18 reversed-phase column. An isocratic mobile phase allows for consistent and reproducible separation. Guanosine is detected by its UV absorbance at 254 nm. Quantification is achieved by comparing the peak area of guanosine in the sample to a standard curve prepared with known concentrations of guanosine.
Experimental Protocols
Materials and Reagents
-
Guanosine standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Ultrapure water
-
Human plasma (drug-free)
-
0.22 µm syringe filters
Equipment
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)[1]
-
Microcentrifuge
-
Vortex mixer
-
Analytical balance
-
pH meter
Preparation of Solutions
-
Mobile Phase (10 mM Ammonium Formate in Water:Acetonitrile, 97:3, v/v, pH adjusted to 3.9 with Formic Acid):
-
Dissolve 0.63 g of ammonium formate in 970 mL of ultrapure water.
-
Adjust the pH to 3.9 with formic acid.
-
Add 30 mL of acetonitrile and mix thoroughly.
-
Filter the mobile phase through a 0.22 µm filter before use.
-
-
Stock Solution of Guanosine (1 mg/mL):
-
Accurately weigh 10 mg of guanosine standard and dissolve it in 10 mL of methanol.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL.
-
Sample Preparation
-
Thaw frozen plasma samples at room temperature.
-
To 200 µL of plasma in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile to precipitate the proteins.[2]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
Chromatographic Conditions
| Parameter | Condition |
| Instrument | HPLC with UV Detector |
| Column | C18, 4.6 x 150 mm, 5 µm[1] |
| Mobile Phase | 10 mM Ammonium Formate in Water:Acetonitrile (97:3, v/v), pH 3.9[3][4] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
| UV Detection | 254 nm |
| Run Time | 15 minutes |
Method Validation
The method should be validated according to standard guidelines, assessing the following parameters:
| Parameter | Typical Acceptance Criteria |
| Linearity | Correlation coefficient (r²) > 0.99 |
| Accuracy | 85-115% of the nominal concentration |
| Precision (Intra- and Inter-day) | Relative Standard Deviation (RSD) < 15% |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 |
| Recovery | > 80% |
| Specificity | No interfering peaks from endogenous plasma components at the retention time of guanosine. |
Data Presentation
The quantitative data for method validation should be summarized in the following tables for clarity and easy comparison.
Table 1: Linearity of Guanosine Standards
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 0.1 | |
| 0.5 | |
| 1.0 | |
| 5.0 | |
| 10.0 | |
| 20.0 | |
| Correlation Coefficient (r²) | > 0.99 |
Table 2: Accuracy and Precision
| Spiked Concentration (µg/mL) | Measured Concentration (Mean ± SD, n=5) | Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Low QC (0.3 µg/mL) | ||||
| Mid QC (7.5 µg/mL) | ||||
| High QC (15 µg/mL) |
Table 3: Recovery
| Spiked Concentration (µg/mL) | Peak Area (Extracted Sample) | Peak Area (Direct Injection) | Recovery (%) |
| Low QC (0.3 µg/mL) | |||
| Mid QC (7.5 µg/mL) | |||
| High QC (15 µg/mL) |
Visualizations
Experimental Workflow
Caption: Workflow for Guanosine Quantification in Plasma.
Purine Metabolism Pathway
Caption: Simplified Purine Metabolism Pathway Highlighting Guanosine.
References
- 1. HPLC Method for Analysis of Deoxyguanosine, Guanine and Guanosine on BIST B+ | SIELC Technologies [sielc.com]
- 2. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A simple high-performance liquid chromatography assay for simultaneous measurement of adenosine, guanosine, and the oxypurine metabolites in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Developing a Cell-Based Assay for Alpha-Guanosine Uptake
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanosine, a purine nucleoside, plays a critical role in various cellular processes, including nucleic acid synthesis, energy metabolism, and signal transduction.[1] Its alpha-anomer, alpha-guanosine, is a stereoisomer of the naturally occurring beta-guanosine. Due to its altered stereochemistry, this compound may exhibit unique biological properties, including increased resistance to enzymatic degradation, making it a compound of interest for therapeutic development. Understanding the cellular uptake of this compound is a crucial first step in evaluating its pharmacological potential.
This document provides detailed application notes and protocols for developing a robust cell-based assay to characterize the uptake of this compound. We will cover three widely used methodologies: radiolabeled uptake assays, fluorescent analog-based assays, and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis. These protocols are designed to be adaptable to various research needs and laboratory capabilities.
Background: Nucleoside Transport and Metabolism
The cellular uptake of nucleosides like guanosine is primarily mediated by two families of solute carrier (SLC) transporters: Equilibrative Nucleoside Transporters (ENTs) and Concentrative Nucleoside Transporters (CNTs).[2][3]
-
Equilibrative Nucleoside Transporters (ENTs/SLC29): These transporters facilitate the bidirectional movement of nucleosides down their concentration gradient and are sodium-independent. The two best-characterized members are ENT1 and ENT2.[2]
-
Concentrative Nucleoside Transporters (CNTs/SLC28): These transporters actively transport nucleosides against their concentration gradient by coupling the transport to the sodium ion gradient.[2]
Once inside the cell, guanosine enters the purine salvage pathway, where it can be phosphorylated by kinases to form guanosine monophosphate (GMP), which can then be further converted to diphosphate (GDP) and triphosphate (GTP) forms for incorporation into nucleic acids or for use in cellular signaling. Due to the potential for increased enzymatic stability, this compound may be metabolized differently, a key consideration in assay design.
Selecting an Appropriate Cell Line
The choice of cell line is critical for a successful uptake assay. The ideal cell line should express the nucleoside transporters of interest. Many cancer cell lines are known to have high rates of nucleoside uptake to support their rapid proliferation.
Table 1: Recommended Cell Lines for Nucleoside Uptake Studies
| Cell Line | Origin | Key Nucleoside Transporters Expressed | Notes |
| HEK293 | Human Embryonic Kidney | ENT1, ENT2, CNTs | High transfection efficiency, suitable for transporter overexpression studies. |
| HeLa | Human Cervical Cancer | ENT1, ENT2 | Widely used, robust cell line. |
| MCF-7 | Human Breast Cancer | ENT1, ENT2, CNTs | Well-characterized for drug transport studies. |
| PANC-1 | Human Pancreatic Cancer | ENT1, ENT2, CNTs | Relevant for studying anticancer nucleoside analogs. |
| CEM | Human T-lymphoblastoid Leukemia | High levels of ENT1 | Suspension cell line, useful for certain assay formats. |
Experimental Protocols
This section details three distinct protocols for measuring this compound uptake. The choice of method will depend on the availability of reagents (e.g., radiolabeled or fluorescent this compound) and analytical equipment.
Protocol 1: Radiolabeled this compound Uptake Assay
This is a highly sensitive and direct method for quantifying uptake. It requires a radiolabeled version of this compound (e.g., [³H]-alpha-guanosine).
Materials:
-
Radiolabeled this compound (e.g., [³H]-alpha-guanosine)
-
Unlabeled this compound
-
Selected cell line (e.g., HEK293)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Uptake Buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Lysis Buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation cocktail
-
Scintillation counter
-
24-well or 96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 24-well or 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Cell Culture: Culture cells overnight at 37°C in a humidified incubator with 5% CO₂.
-
Preparation for Uptake: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed (37°C) PBS.
-
Pre-incubation: Add 500 µL (for 24-well plate) of pre-warmed Uptake Buffer to each well and incubate for 10-15 minutes at 37°C. This step helps to deplete endogenous nucleosides.
-
Initiate Uptake: Aspirate the pre-incubation buffer. Add the uptake solution containing the desired concentration of radiolabeled this compound to each well. For competition experiments, co-incubate with an excess of unlabeled this compound or known nucleoside transporter inhibitors (e.g., dipyridamole for ENTs).
-
Incubation: Incubate the plate at 37°C for a predetermined time course (e.g., 1, 5, 10, 15, 30 minutes). It is crucial to determine the linear range of uptake in preliminary experiments.
-
Terminate Uptake: To stop the uptake, rapidly aspirate the uptake solution and immediately wash the cells three times with ice-cold PBS.
-
Cell Lysis: Add an appropriate volume of Lysis Buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete cell lysis.
-
Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Normalization: Determine the protein concentration in parallel wells using a standard protein assay (e.g., BCA assay) to normalize the uptake data (e.g., pmol/mg protein/min).
Protocol 2: Fluorescent this compound Analog Uptake Assay
This method utilizes a fluorescently tagged analog of this compound and can provide both quantitative data (via plate reader) and qualitative data on subcellular localization (via microscopy).
Materials:
-
Fluorescent this compound analog
-
Selected cell line
-
Complete cell culture medium
-
PBS
-
Uptake Buffer (e.g., HBSS)
-
Hoechst or DAPI stain (for nuclear counterstaining)
-
Fluorescence plate reader or confocal microscope
Procedure:
-
Cell Seeding: For plate reader-based quantification, seed cells in a black, clear-bottom 96-well plate. For microscopy, seed cells on glass-bottom dishes or chamber slides.
-
Cell Culture: Culture cells overnight at 37°C and 5% CO₂.
-
Preparation for Uptake: Wash cells twice with pre-warmed PBS.
-
Uptake Incubation: Add Uptake Buffer containing the fluorescent this compound analog at the desired concentration.
-
Time-course Measurement (Plate Reader): Incubate the plate in a pre-warmed plate reader and measure the fluorescence intensity at regular intervals.
-
Imaging (Microscopy): After a defined incubation period, wash the cells with PBS and add fresh media or PBS. If desired, counterstain the nuclei with Hoechst or DAPI. Image the cells using a confocal microscope with appropriate laser lines and emission filters.
-
Data Analysis: For plate reader data, plot fluorescence intensity over time. For microscopy, analyze the images to determine the subcellular localization of the fluorescent analog.
Protocol 3: LC-MS/MS-Based this compound Uptake Assay
This is a highly specific and sensitive method that can distinguish between the parent compound and its potential metabolites.
Materials:
-
Unlabeled this compound
-
Stable isotope-labeled internal standard (if available)
-
Selected cell line
-
Complete cell culture medium
-
PBS
-
Uptake Buffer (e.g., HBSS)
-
Methanol (ice-cold)
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Culture: Follow steps 1 and 2 from Protocol 1.
-
Uptake Experiment: Follow steps 3-7 from Protocol 1, using unlabeled this compound.
-
Metabolite Extraction: After the final wash with ice-cold PBS, add ice-cold 80% methanol to each well and incubate at -20°C for at least 30 minutes to precipitate proteins and extract intracellular metabolites.
-
Sample Preparation: Scrape the cells and transfer the methanol extract to a microcentrifuge tube. Centrifuge at high speed to pellet the protein debris. Transfer the supernatant to a new tube. If an internal standard is used, add it at this step.
-
LC-MS/MS Analysis: Evaporate the solvent and reconstitute the sample in a suitable mobile phase for LC-MS/MS analysis. Develop a specific LC-MS/MS method to detect and quantify this compound and any predicted metabolites.
-
Data Quantification: Generate a standard curve using known concentrations of this compound to quantify the intracellular concentrations. Normalize the data to the protein content of the cell pellet.
Data Presentation
Quantitative data from the uptake assays should be summarized in tables for clear comparison.
Table 2: Kinetic Parameters of this compound Uptake
| Cell Line | Assay Method | Km (µM) | Vmax (pmol/mg protein/min) |
| HEK293 | Radiolabeled | Value | Value |
| HeLa | Radiolabeled | Value | Value |
| PANC-1 | LC-MS/MS | Value | Value |
Table 3: Inhibition of this compound Uptake by Nucleoside Transporter Inhibitors
| Cell Line | Inhibitor (Concentration) | % Inhibition of Uptake |
| HEK293 | Dipyridamole (10 µM) | Value |
| HEK293 | S-(4-Nitrobenzyl)-6-thioinosine (NBMPR) (1 µM) | Value |
| HeLa | Dipyridamole (10 µM) | Value |
| HeLa | S-(4-Nitrobenzyl)-6-thioinosine (NBMPR) (1 µM) | Value |
Visualizations
Signaling Pathway of Guanosine Uptake and Metabolism
References
Application Notes and Protocols: α-Guanosine as a Molecular Probe for Enzyme Studies
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Introduction: The Stereochemistry of Guanosine
Guanosine, a fundamental building block for nucleic acids and a critical signaling molecule in the form of guanosine triphosphate (GTP), typically exists in nature in its β-anomeric form (β-guanosine). In this configuration, the guanine base is on the same side of the ribose sugar ring as the 5' hydroxymethyl group (a cis relationship). Its lesser-known stereoisomer, α-guanosine, features the guanine base on the opposite side (a trans relationship). This subtle change in the orientation of the glycosidic bond introduces unique chemical and biological properties, making α-guanosine a specialized molecular probe for specific enzymatic studies.[1][2]
While rare in nature, α-nucleosides can be formed during chemical synthesis or as products of DNA damage from ionizing radiation under anoxic conditions.[1][3] Their primary characteristic is a significantly increased resistance to enzymatic degradation. Many enzymes, such as nucleoside deaminases and nucleosidases, that readily process β-nucleosides are inert towards their α-anomers.[2] This inherent stability is the foundation of their utility as molecular probes.
Key Applications of α-Guanosine as a Molecular Probe
-
Probing Enzyme Stereoselectivity: The most direct application of α-guanosine is to investigate the stereochemical preference of an enzyme's active site. By comparing the binding affinity or catalytic turnover of an enzyme with α-guanosine versus β-guanosine (or their respective phosphates, e.g., α-GTP vs. β-GTP), researchers can determine if the enzyme is specific to the natural β-anomer. This is crucial for:
-
Enzyme Characterization: Understanding the precise three-dimensional requirements of an enzyme's active site.
-
Drug Development: Designing highly specific nucleoside analog inhibitors. An α-anomeric drug candidate would be expected to have a longer biological half-life due to its resistance to metabolic enzymes.
-
-
Investigating DNA/RNA Polymerase Fidelity: When incorporated into an oligonucleotide template, α-deoxyguanosine acts as a DNA lesion. It can be used as a probe to study the efficiency and fidelity of DNA polymerases as they encounter this unnatural stereochemistry. Such studies help elucidate the mechanisms by which polymerases recognize and bypass or stall at sites of DNA damage.
-
Studying DNA Repair Mechanisms: Certain DNA repair enzymes are tasked with recognizing and removing unnatural nucleotide structures. For instance, endonuclease IV-type AP endonucleases can recognize and cleave DNA containing α-anomeric deoxynucleosides. Using templates containing α-deoxyguanosine allows researchers to probe the activity and substrate specificity of these repair pathways.
-
Negative Controls in High-Throughput Screening: In screens for inhibitors of GTP-binding proteins or other guanosine-dependent enzymes, α-GTP can serve as an excellent negative control. Its inability to be processed by stereospecific enzymes helps to identify false positives and confirm that hit compounds are acting on the intended biological pathway.
Quantitative Data
Direct kinetic data for enzymes acting on α-guanosine is limited in the literature. However, studies on analogous α-anomeric deoxynucleosides with DNA repair enzymes provide a strong indication of their interaction potential. The following table summarizes kinetic constants for E. coli Nfo and S. cerevisiae Apn1, which are homologous DNA repair enzymes, acting on DNA substrates containing α-anomeric lesions.
| Enzyme | Substrate | Km (nM) | kcat (min-1) | kcat/Km (nM-1min-1) | Reference |
| E. coli Nfo Protein | THF (Abasic Site Analogue) | 1.6 ± 0.3 | 1.4 ± 0.1 | 0.88 | |
| α-deoxyadenosine (α-dA) | 1.5 ± 0.3 | 1.2 ± 0.1 | 0.80 | ||
| α-thymidine (α-T) | 1.9 ± 0.4 | 1.3 ± 0.1 | 0.68 | ||
| S. cerevisiae Apn1 Protein | THF (Abasic Site Analogue) | 5.5 ± 1.1 | 2.0 ± 0.1 | 0.36 | |
| α-deoxyadenosine (α-dA) | 5.0 ± 1.0 | 1.8 ± 0.1 | 0.36 | ||
| α-thymidine (α-T) | 6.0 ± 1.2 | 2.1 ± 0.1 | 0.35 |
Note: THF refers to a tetrahydrofuran residue, a stable analogue of a naturally occurring abasic site in DNA. The data indicates that for these specific repair enzymes, α-anomeric lesions are recognized and processed with an efficiency comparable to that of a canonical abasic site analogue.
Experimental Protocols
Protocol 1: Assay for Determining Enzyme Stereoselectivity (Kinase Example)
This protocol provides a framework for comparing the activity of a nucleoside kinase with α-guanosine versus β-guanosine. The assay is based on a coupled-enzyme spectrophotometric method that measures ATP consumption.
Materials:
-
Purified kinase of interest
-
α-guanosine and β-guanosine substrates
-
ATP, phosphoenolpyruvate (PEP), NADH
-
Pyruvate kinase (PK) and lactate dehydrogenase (LDH) coupling enzymes
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM Dithiothreitol (DTT)
-
UV/Vis Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare Reagent Mix: In a microcentrifuge tube, prepare a master mix of the coupling assay components in the Assay Buffer. For each 1 mL of final reaction volume, add:
-
1 mM ATP
-
1.5 mM PEP
-
0.2 mM NADH
-
10 units of PK
-
15 units of LDH
-
-
Set up Reactions: In separate 1.5 mL microcuvettes, add 950 µL of the Reagent Mix.
-
Substrate Addition:
-
To the "Test" cuvette, add 50 µL of a stock solution of α-guanosine (to a final desired concentration, e.g., 100 µM).
-
To the "Positive Control" cuvette, add 50 µL of a stock solution of β-guanosine (to the same final concentration).
-
To the "Negative Control" cuvette, add 50 µL of Assay Buffer.
-
-
Equilibration: Mix the contents of the cuvettes by gentle inversion and incubate at the optimal temperature for the kinase (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate and to obtain a stable baseline reading at 340 nm.
-
Initiate Reaction: Start the reaction by adding a small volume (e.g., 10 µL) of the purified kinase of interest to each cuvette. Mix quickly but gently.
-
Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm over time. The rate of NADH oxidation (decrease in A₃₄₀) is directly proportional to the rate of ATP hydrolysis, and thus to the kinase activity. Record data for 10-20 minutes.
-
Analysis:
-
Calculate the reaction rate (V) for each sample from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm = 6220 M⁻¹cm⁻¹).
-
Compare the rate of the reaction with α-guanosine to that with β-guanosine. A significantly lower or non-existent rate for α-guanosine indicates high stereoselectivity of the enzyme for the β-anomer.
-
Protocol 2: DNA Polymerase Extension Assay with an α-Deoxyguanosine Lesion
This protocol is designed to assess how a DNA polymerase responds to an α-deoxyguanosine (α-dG) residue within a DNA template.
Materials:
-
Purified DNA polymerase
-
Custom DNA oligonucleotides:
-
Template strand containing a single, site-specific α-dG.
-
Control template strand with a β-dG at the same position.
-
A 5'-radiolabeled (e.g., ³²P) or fluorescently labeled primer that anneals to the template upstream of the lesion site.
-
-
dNTP mix (dATP, dCTP, dGTP, dTTP)
-
Polymerase Reaction Buffer (e.g., 10 mM Tris-HCl pH 7.9, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT)
-
Stop Solution (e.g., 95% formamide, 20 mM EDTA, loading dyes)
-
Denaturing polyacrylamide gel (e.g., 15-20%) and electrophoresis apparatus
Procedure:
-
Anneal Primer/Template: Mix the labeled primer with the α-dG template (or control template) in a 1:1.5 molar ratio in annealing buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl). Heat to 95°C for 5 minutes and allow to cool slowly to room temperature to anneal.
-
Set up Polymerase Reactions: In separate tubes on ice, prepare the reaction mixtures. For a 20 µL reaction:
-
10 µL of 2x Polymerase Reaction Buffer
-
2 µL of annealed primer/template DNA (e.g., 10 nM final concentration)
-
2 µL of dNTP mix (e.g., 200 µM final concentration of each)
-
Water to 19 µL
-
-
Initiate Extension: Add 1 µL of DNA polymerase (at a concentration optimized for single-turnover conditions) to each tube. Mix gently and incubate at the enzyme's optimal temperature (e.g., 37°C).
-
Time Course: At various time points (e.g., 0, 1, 5, 10, 20 minutes), remove a 20 µL aliquot of the reaction and immediately quench it by adding it to an equal volume of Stop Solution.
-
Gel Electrophoresis: Once all time points are collected, heat the samples at 95°C for 5 minutes to denature the DNA. Load the samples onto a denaturing polyacrylamide gel. Run the gel until the loading dye has migrated an appropriate distance to resolve the primer from the full-length product.
-
Analysis:
-
Visualize the gel using autoradiography or fluorescence imaging.
-
Quantify the band intensities for the unextended primer and the fully extended product at each time point.
-
Compare the rate and extent of full-length product formation on the α-dG template versus the control β-dG template. A significant reduction in product or the appearance of stalled products just before the lesion site indicates that the α-dG acts as a block to that polymerase.
-
Visualizations
Caption: Structural difference between β- and α-guanosine anomers.
Caption: Workflow for determining enzyme stereoselectivity.
Caption: The canonical G-protein activation and inactivation cycle.
References
- 1. Quantitative Detection of Nucleoside Analogs by Multi-Enzyme Biosensors using Time-Resolved Kinetic Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of α-nucleosides: from discovery, synthesis to properties and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzyme Kinetics [www2.chem.wisc.edu]
Application of α-Guanosine in Aptamer Selection and Development: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The modification of nucleic acid aptamers with non-natural nucleotides is a powerful strategy to enhance their structural stability, resistance to nucleases, and binding affinity. Among these modifications, the incorporation of α-anomeric nucleotides, such as α-guanosine, offers a unique approach to modulate the three-dimensional structure of aptamers, particularly those with G-quadruplex motifs. This document provides detailed application notes and protocols on the use of α-guanosine in the development and characterization of aptamers. While the direct selection of aptamers from a library containing α-guanosine via SELEX (Systematic Evolution of Ligands by Exponential Enrichment) is a developing area, this guide presents a proposed protocol based on established methodologies for modified aptamers. Furthermore, it details the well-documented post-SELEX modification of a thrombin-binding aptamer with α-deoxyguanosine, offering insights into the characterization and functional impact of this modification.
I. Proposed Protocol for SELEX with α-Guanosine Triphosphate
The following is a theoretical protocol for the selection of aptamers containing α-guanosine. The critical step, the enzymatic incorporation of α-guanosine triphosphate, would require empirical validation to identify a suitable polymerase and optimal reaction conditions.
Experimental Workflow for Proposed α-Guanosine SELEX
Experimental Design for Testing Alpha-Guanosine in Animal Models of Neurodegeneration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Alpha-guanosine, a purine nucleoside, has emerged as a promising neuroprotective agent with therapeutic potential in a range of neurodegenerative disorders.[1][2][3] Its multifaceted mechanism of action, which includes anti-inflammatory, antioxidant, and anti-excitotoxic properties, makes it a compelling candidate for further investigation.[1][4] These application notes provide detailed protocols for testing the efficacy of this compound in established animal models of Alzheimer's disease, Parkinson's disease, and ischemic stroke. The methodologies cover disease model induction, behavioral assessments, and post-mortem biochemical and histological analyses to offer a comprehensive framework for preclinical studies.
Mechanism of Action Overview: this compound exerts its neuroprotective effects through the modulation of several key signaling pathways. It has been shown to activate pro-survival pathways such as PI3K/Akt and MAPK/ERK, which in turn can stimulate the activity of excitatory amino acid transporters (EAATs), reducing glutamate excitotoxicity. Furthermore, this compound exhibits anti-inflammatory effects by inhibiting the activation of NF-κB and reducing the production of pro-inflammatory cytokines like TNF-α and IL-6. Its antioxidant properties are attributed to its ability to decrease reactive oxygen species (ROS) generation and enhance antioxidant defenses.
I. Animal Models of Neurodegeneration
The selection of an appropriate animal model is critical for evaluating the therapeutic potential of this compound. The following are established and widely used models for three major neurodegenerative conditions.
Alzheimer's Disease Model: Scopolamine-Induced Amnesia in Rats
This model mimics the cholinergic deficit observed in Alzheimer's disease, leading to cognitive impairment.
Protocol for Induction:
-
Animals: Adult male Wistar rats (200-250g) are used.
-
Reagents: Scopolamine hydrobromide, sterile saline.
-
Procedure: Prepare a fresh solution of scopolamine in sterile saline. Administer scopolamine at a dose of 1 mg/kg via intraperitoneal (i.p.) injection 30 minutes prior to behavioral testing to induce cognitive deficits. For chronic studies, scopolamine can be administered daily for a period of 9 to 21 days.
Parkinson's Disease Model: MPTP-Induced Neurotoxicity in Mice
This model recapitulates the loss of dopaminergic neurons in the substantia nigra, a key pathological feature of Parkinson's disease.
Protocol for Induction:
-
Animals: Adult male C57BL/6 mice are typically used due to their susceptibility to MPTP.
-
Reagents: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), sterile saline.
-
Procedure: A sub-acute regimen involves four i.p. injections of MPTP (e.g., 15-20 mg/kg) at 2-hour intervals within a single day. This protocol leads to a significant depletion of striatal dopamine. All procedures involving MPTP must be conducted with strict adherence to safety protocols due to its toxicity.
Ischemic Stroke Model: Middle Cerebral Artery Occlusion (MCAO) in Rats
The MCAO model is a widely used method to simulate focal cerebral ischemia in rodents.
Protocol for Induction:
-
Animals: Adult male Sprague-Dawley or Wistar rats (250-300g) are suitable for this procedure.
-
Procedure:
-
Anesthetize the rat and make a midline cervical incision.
-
Isolate the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the proximal CCA.
-
Introduce a nylon monofilament (e.g., 4-0 with a silicone-coated tip) through an arteriotomy in the ECA stump and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
For transient MCAO, the filament is withdrawn after a specific period (e.g., 60 or 120 minutes) to allow for reperfusion. For permanent MCAO, the filament is left in place.
-
II. This compound Treatment Protocol
Dosing and Administration: this compound can be administered through various routes, including intraperitoneal (i.p.) injection, oral gavage, or intranasal delivery. Doses in rodent studies have ranged from 2.0 to 7.5 mg/kg. The treatment schedule should be adapted to the specific disease model.
-
Prophylactic Treatment: Administration can begin before the induction of neurodegeneration.
-
Therapeutic Treatment: Treatment can be initiated after the neurodegenerative insult. For instance, in the MCAO model, intranasal guanosine has been shown to be effective when administered 3 hours post-ischemia.
| Parameter | Alzheimer's Model (Scopolamine) | Parkinson's Model (MPTP) | Stroke Model (MCAO) |
| Compound | This compound | This compound | This compound |
| Dosage | 2.0 - 7.5 mg/kg | 2.0 - 7.5 mg/kg | 7.5 mg/kg |
| Route of Administration | i.p. or oral | i.p. or oral | i.p. or intranasal |
| Treatment Schedule | Daily for the duration of the study | Daily starting before or after MPTP | Multiple administrations post-MCAO |
III. Behavioral Assessments
Morris Water Maze (for Alzheimer's and Stroke Models)
This test assesses hippocampal-dependent spatial learning and memory.
Protocol:
-
Apparatus: A circular pool (1.5-2m in diameter) filled with opaque water (e.g., using non-toxic white paint). A hidden platform is submerged 1-2 cm below the water surface.
-
Acquisition Phase: Rats are given 4 trials per day for 4-5 consecutive days to find the hidden platform from different starting locations. The time to find the platform (escape latency) is recorded.
-
Probe Trial: On the final day, the platform is removed, and the rat is allowed to swim for 60 seconds. The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.
Rotarod Test (for Parkinson's Model)
This test evaluates motor coordination and balance.
Protocol:
-
Apparatus: A rotating rod that can be set to a constant or accelerating speed.
-
Procedure: Mice are placed on the rotating rod, and the latency to fall is recorded. The test is typically repeated for three trials with an inter-trial interval. An accelerating protocol (e.g., 4 to 40 RPM over 300 seconds) is commonly used.
IV. Post-Mortem Analyses
Histological Assessment
a) Nissl Staining for Neuronal Viability
This staining method is used to assess neuronal morphology and identify neuronal loss.
Protocol:
-
Tissue Preparation: Perfuse the animal with saline followed by 4% paraformaldehyde (PFA). Post-fix the brain in 4% PFA and then cryoprotect in a sucrose solution. Section the brain into 20-40 µm slices using a cryostat.
-
Staining:
-
Mount sections on slides.
-
Hydrate the sections through a series of graded alcohols.
-
Stain with 0.1% cresyl violet solution for 3-10 minutes.
-
Differentiate in 95% ethanol, dehydrate, clear in xylene, and coverslip.
-
Healthy neurons will exhibit a distinct purple Nissl substance.
-
b) Immunohistochemistry (IHC) for Glial Fibrillary Acidic Protein (GFAP)
GFAP is a marker for astrocytes, and its increased expression (astrogliosis) is a hallmark of neuroinflammation.
Protocol:
-
Tissue Preparation: Prepare brain sections as described for Nissl staining.
-
Staining:
-
Perform antigen retrieval (e.g., using citrate buffer).
-
Block non-specific binding with a blocking serum.
-
Incubate with a primary antibody against GFAP overnight.
-
Incubate with a biotinylated secondary antibody.
-
Use an avidin-biotin-peroxidase complex (ABC) method for detection.
-
Visualize with a chromogen such as diaminobenzidine (DAB).
-
Counterstain with hematoxylin, dehydrate, clear, and coverslip.
-
Biochemical Analyses
a) ELISA for Pro-inflammatory Cytokines (TNF-α, IL-6)
This assay quantifies the levels of inflammatory markers in brain tissue.
Protocol:
-
Sample Preparation: Homogenize brain tissue (e.g., hippocampus or striatum) in an appropriate lysis buffer. Centrifuge and collect the supernatant.
-
ELISA Procedure:
-
Use a commercial ELISA kit for rat or mouse TNF-α and IL-6.
-
Add standards and samples to the antibody-coated microplate.
-
Incubate, wash, and add the detection antibody.
-
Add the enzyme conjugate (e.g., streptavidin-HRP) and then the substrate.
-
Stop the reaction and measure the absorbance using a microplate reader.
-
Calculate the cytokine concentrations based on the standard curve.
-
| Analysis | Purpose | Expected Outcome with this compound |
| Nissl Staining | Assess neuronal survival | Increased number of healthy neurons |
| GFAP IHC | Evaluate neuroinflammation | Reduced GFAP expression (astrogliosis) |
| ELISA (TNF-α, IL-6) | Quantify pro-inflammatory cytokines | Decreased levels of TNF-α and IL-6 |
V. Visualizations
Caption: Experimental workflow for testing this compound.
Caption: Signaling pathways of this compound.
References
Methodology for Assessing Alpha-Guanosine Effects on Cytokine Production in Peripheral Blood Mononuclear Cells (PBMCs)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide to the methodologies used to assess the effects of alpha-guanosine on cytokine production in human Peripheral Blood Mononuclear Cells (PBMCs). This compound and its analogs have been shown to possess immunostimulatory properties, including the induction of various cytokines.[1] Understanding the impact of these compounds on PBMC cytokine profiles is crucial for drug development and immunological research. These protocols detail the necessary steps from PBMC isolation and cell culture to cytokine quantification using common laboratory techniques such as Enzyme-Linked Immunosorbent Assay (ELISA) and Intracellular Cytokine Staining (ICS) followed by flow cytometry.
Data Presentation: Expected Cytokine Modulation by Guanosine Analogs
The following table summarizes the expected qualitative changes in cytokine production by PBMCs when stimulated with guanosine analogs. It is important to note that the absolute concentrations can vary significantly between donors.[2]
| Cytokine | Expected Effect of Guanosine Analog Stimulation | Method of Detection |
| Pro-inflammatory Cytokines | ||
| TNF-α | Increased expression[1][3] | ELISA, ICS |
| IL-1β | Potential decrease[3] | ELISA, ICS |
| IL-6 | Increased expression | ELISA, ICS |
| IL-12 | Increased expression | ELISA, ICS |
| IFN-γ | Increased expression | ELISA, ICS |
| Anti-inflammatory Cytokines | ||
| IL-10 | Potential increase | ELISA, ICS |
| Type I Interferons | ||
| IFN-α | Increased expression | ELISA |
| IFN-β | Increased expression | RT-PCR, ELISA |
Experimental Workflow
The overall experimental workflow for assessing the effects of this compound on PBMC cytokine production is outlined below. This process begins with the isolation of PBMCs from whole blood, followed by cell culture and stimulation, and concludes with the analysis of cytokine production.
References
Application Notes and Protocols for α-Guanosine In Vitro Transcription and RNA Incorporation Efficiency
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of modified nucleotides into RNA transcripts through in vitro transcription (IVT) is a powerful tool for elucidating RNA structure and function, as well as for the development of RNA-based therapeutics. Among the various modifications, alterations at the alpha-phosphate of guanosine triphosphate (GTP), such as the substitution of a non-bridging oxygen with sulfur (GTPαS, a phosphorothioate analog) or a borane group (Guanosine 5'-α-P-boranotriphosphate), offer unique advantages. These "alpha-guanosine" analogs can confer nuclease resistance to the resulting RNA and provide sites for specific chemical labeling.
These application notes provide a comprehensive overview of the use of this compound analogs in IVT, with a focus on their incorporation efficiency into RNA transcripts. Detailed protocols for performing IVT with these modified nucleotides and for quantifying their incorporation are provided to guide researchers in their experimental design.
Data Presentation: Incorporation Efficiency of α-Guanosine Analogs
The efficiency of incorporation of this compound analogs by RNA polymerases, most commonly T7 RNA polymerase, is a critical parameter. It is influenced by the specific analog, its concentration relative to unmodified GTP, and the reaction conditions. While precise, side-by-side comparative data is sparse in the literature, the following table summarizes the observed incorporation efficiencies based on available studies.
| α-Guanosine Analog | RNA Polymerase | Typical Analog:GTP Ratio | Observed Incorporation Efficiency/Yield | References |
| Guanosine-5'-O-(1-thiotriphosphate) (GTPαS) | T7 RNA Polymerase | 1:1 to 4:1 | Generally lower yield compared to unmodified RNA. The Sp diastereomer is preferentially incorporated. | [1] |
| T7 RNA Polymerase (Y639F mutant) | Not specified | The Y639F mutant of T7 RNA polymerase shows improved incorporation of some modified nucleotides. | [2] | |
| Guanosine-5'-(α-P-borano)triphosphate | T7 RNA Polymerase | Not specified | Compatible with in vitro selection (SELEX), but can diminish target recognition in some natural aptamers. Specific efficiency data is limited. | [1] |
| T7 RNA Polymerase | Not specified | mRNAs capped with boranophosphate analogs showed 1.7- to 2.2-fold higher protein expression in dendritic cells, suggesting efficient incorporation.[3] | [3] |
Note: The incorporation efficiency can be sequence-dependent and may require optimization for each specific RNA transcript.
Experimental Protocols
Protocol 1: In Vitro Transcription with α-Guanosine Analogs
This protocol provides a general framework for performing in vitro transcription using T7 RNA polymerase to incorporate this compound analogs into an RNA transcript.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
10x Transcription Buffer (400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 10 mM Spermidine, 100 mM DTT)
-
Ribonuclease (RNase) Inhibitor
-
ATP, CTP, UTP solutions (100 mM)
-
GTP solution (100 mM)
-
α-Guanosine triphosphate analog solution (e.g., GTPαS or Guanosine-5'-(α-P-borano)triphosphate) (100 mM)
-
Nuclease-free water
-
(Optional) [α-³²P]GTP for radiolabeling
Procedure:
-
Reaction Setup: On ice, combine the following reagents in a nuclease-free microcentrifuge tube. The final volume is typically 20 µL.
| Component | Volume (µL) | Final Concentration |
| Nuclease-free water | Up to 20 µL | - |
| 10x Transcription Buffer | 2 µL | 1x |
| ATP, CTP, UTP mix (25 mM each) | 2 µL | 2.5 mM each |
| GTP (25 mM) | Variable | See Note 1 |
| α-Guanosine analog (25 mM) | Variable | See Note 1 |
| Linearized DNA template (1 µg/µL) | 1 µL | 50 ng/µL |
| RNase Inhibitor (40 U/µL) | 1 µL | 2 U/µL |
| T7 RNA Polymerase (50 U/µL) | 1 µL | 2.5 U/µL |
| (Optional) [α-³²P]GTP | 0.5 µL | Trace |
-
Incubation: Mix the components gently by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube. Incubate at 37°C for 2 to 4 hours.
-
DNase Treatment: To remove the DNA template, add 1 µL of DNase I (RNase-free) and incubate for 15-30 minutes at 37°C.
-
RNA Purification: Purify the RNA transcript using a suitable method, such as phenol:chloroform extraction followed by ethanol precipitation, or a column-based RNA purification kit.
-
RNA Quantification and Quality Control: Determine the RNA concentration using a spectrophotometer (A260). Assess the integrity and size of the transcript by denaturing agarose or polyacrylamide gel electrophoresis.
Protocol 2: Quantification of α-Guanosine Incorporation Efficiency
This method provides a semi-quantitative estimate of incorporation based on the mobility shift of the RNA transcript on a denaturing polyacrylamide gel. Phosphorothioate-containing RNA often exhibits a slightly slower migration compared to its unmodified counterpart.
Procedure:
-
Perform two separate in vitro transcription reactions as described in Protocol 1: one with only unmodified GTP and the other with the desired ratio of α-guanosine analog to GTP. Include a radiolabeled nucleotide (e.g., [α-³²P]UTP) in both reactions for visualization.
-
After transcription and purification, run the RNA samples on a denaturing polyacrylamide gel electrophoresis (PAGE) gel.
-
Visualize the RNA bands using autoradiography or a phosphorimager.
-
Compare the migration of the modified RNA to the unmodified RNA. A mobility shift can be indicative of incorporation.
-
For a more quantitative analysis, the bands can be excised from the gel and the radioactivity can be measured using a scintillation counter. The relative counts can provide an estimate of the yield of the modified RNA compared to the unmodified RNA.
LC-MS/MS is the gold standard for the accurate identification and quantification of RNA modifications.
Procedure:
-
RNA Digestion:
-
Take a known amount of purified RNA (from Protocol 1) and digest it to single nucleosides using a mixture of nucleases, such as nuclease P1, followed by bacterial alkaline phosphatase.
-
A typical reaction includes 1-5 µg of RNA, nuclease P1, and a suitable buffer, incubated at 37°C for 2-4 hours. This is followed by the addition of alkaline phosphatase and further incubation.
-
-
LC-MS/MS Analysis:
-
Inject the digested nucleoside mixture into a liquid chromatography system coupled to a tandem mass spectrometer.
-
Separate the nucleosides using a C18 reverse-phase column.
-
Identify and quantify the canonical and modified guanosine nucleosides based on their specific mass-to-charge ratios (m/z) and retention times.
-
The incorporation efficiency can be calculated as the ratio of the modified guanosine to the total guanosine (modified + unmodified).
-
2D-TLC is a classic and cost-effective method for separating and quantifying radiolabeled nucleotides.
Procedure:
-
Radiolabeling and Transcription: Perform an in vitro transcription reaction as described in Protocol 1, using [α-³²P]GTP as the sole source of labeled guanosine.
-
RNA Purification and Digestion: Purify the RNA and then digest it to nucleotide monophosphates using nuclease P1.
-
2D-TLC Separation:
-
Spot the digested nucleotide mixture onto a cellulose TLC plate.
-
Develop the chromatogram in the first dimension using a solvent system such as isobutyric acid:concentrated ammonia:water (66:1:33, v/v/v).
-
After drying, rotate the plate 90 degrees and develop it in the second dimension using a different solvent system, for example, saturated ammonium sulfate:1 M sodium acetate:isopropanol (80:18:2, v/v/v).
-
-
Quantification:
-
Visualize the separated nucleotide spots by autoradiography or phosphorimaging.
-
Identify the spots corresponding to GMP and the modified GMP analog by comparing their positions to a standard map.
-
Quantify the radioactivity in each spot using a phosphorimager or by scraping the spots and using a scintillation counter.
-
Calculate the incorporation efficiency as the percentage of radioactivity in the modified GMP spot relative to the total radioactivity in both GMP and modified GMP spots.
-
Mandatory Visualizations
Caption: Workflow for in vitro transcription with α-guanosine analogs.
Caption: Analysis workflow for determining incorporation efficiency.
References
- 1. Substrate Specificity of T7 RNA Polymerase toward Hypophosphoric Analogues of ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. Synthesis, properties, and biological activity of boranophosphate analogs of the mRNA cap: versatile tools for manipulation of therapeutically relevant cap-dependent processes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Screening α-Guanosine Derivatives for Kinase Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[1][2] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention.[1][2] Nucleoside analogs have emerged as a promising class of kinase inhibitors, owing to their structural similarity to the natural ATP substrate.[2] Among these, α-anomers of nucleosides present unique stereochemistry that can offer advantages in terms of biological activity and metabolic stability. This document provides a comprehensive guide to the screening of α-guanosine derivatives for their kinase inhibitory potential.
This application note details the protocols for in vitro kinase screening and cell-based assays to determine the potency and selectivity of novel α-guanosine compounds. It includes hypothetical inhibitory data for a series of α-guanosine derivatives against a panel of cancer-relevant kinases to illustrate data presentation and analysis.
Data Presentation: Inhibitory Profile of α-Guanosine Derivatives
The inhibitory activity of a compound is typically expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. The following tables summarize the hypothetical in vitro kinase inhibitory activity and cell-based potency of a series of α-guanosine derivatives.
Table 1: In Vitro Kinase Inhibitory Activity of α-Guanosine Derivatives (Hypothetical Data)
| Kinase Target | AGD-001 IC50 (nM) | AGD-002 IC50 (nM) | AGD-003 IC50 (nM) |
| Tyrosine Kinases | |||
| EGFR | 850 | 120 | >10,000 |
| Src | 45 | 8 | 5,200 |
| FAK | 60 | 15 | 8,900 |
| JAK2 | 1,200 | 350 | >10,000 |
| Serine/Threonine Kinases | |||
| CDK2 | 25 | 5 | 1,500 |
| AKT1 | 5,600 | 2,100 | >10,000 |
| MEK1 | >10,000 | 8,500 | >10,000 |
Table 2: Cell-Based Activity of Lead α-Guanosine Derivative AGD-002 (Hypothetical Data)
| Cell Line | Primary Kinase Target | Pathway | EC50 (nM) |
| A549 (Lung Carcinoma) | EGFR | EGFR/MAPK | 250 |
| MCF-7 (Breast Cancer) | CDK2 | Cell Cycle | 80 |
| HCT116 (Colon Carcinoma) | Src | Focal Adhesion | 150 |
| Normal Fibroblast | - | - | >20,000 |
Signaling Pathway and Experimental Workflow
To visualize the biological context and the screening process, the following diagrams illustrate a key signaling pathway targeted by kinase inhibitors and the general workflow for screening α-guanosine derivatives.
Caption: Simplified EGFR signaling pathway and the inhibitory action of an α-guanosine derivative.
Caption: General experimental workflow for screening α-guanosine kinase inhibitors.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol describes the determination of kinase inhibition by quantifying the amount of ADP produced in the kinase reaction using the luminescent ADP-Glo™ Kinase Assay.
Materials:
-
α-Guanosine derivatives (dissolved in 100% DMSO)
-
Purified recombinant kinases (e.g., Src, FAK, CDK2)
-
Kinase-specific peptide substrates
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the α-guanosine derivatives in kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted α-guanosine derivative or vehicle control (DMSO in assay buffer) to the wells of a white assay plate.
-
Add 2.5 µL of a 2X kinase/substrate mixture (containing the purified kinase and its specific peptide substrate in kinase assay buffer) to each well.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
-
Initiation of Kinase Reaction:
-
Add 5 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Termination of Kinase Reaction and ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
Luminescence Signal Generation:
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the produced ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based Kinase Inhibition Assay (Western Blot for Phospho-Target)
This protocol assesses the ability of a lead α-guanosine derivative to inhibit the phosphorylation of a downstream target of a specific kinase within a cellular context.
Materials:
-
Cancer cell line expressing the target kinase (e.g., A549 for EGFR)
-
Lead α-guanosine derivative (e.g., AGD-002)
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the α-guanosine derivative for a predetermined time (e.g., 2 hours). Include a vehicle-only (DMSO) control.
-
If the kinase is activated by a ligand, stimulate the cells with the appropriate ligand (e.g., EGF for EGFR) for a short period before lysis.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice for 30 minutes.
-
Scrape the cells and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
-
Data Acquisition and Analysis:
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal and the loading control (e.g., GAPDH).
-
Determine the concentration of the compound that causes a 50% reduction in the phosphorylation signal to estimate the cellular potency.
-
Conclusion
The screening of α-guanosine derivatives represents a promising avenue for the discovery of novel kinase inhibitors. The unique structural features of the α-anomer may lead to improved selectivity and pharmacological properties. The protocols and data presentation formats outlined in this application note provide a robust framework for the systematic evaluation of these compounds, from initial in vitro screening to cell-based validation. This structured approach will enable researchers to efficiently identify and characterize potent and selective α-guanosine-based kinase inhibitors for further development as potential therapeutic agents.
References
Application Notes and Protocols for Flow Cytometry Analysis of Alpha-Guanosine Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-guanosine, a purine nucleoside, has been identified as a potential inducer of apoptosis in various cell lines. Understanding the mechanisms and quantifying the extent of apoptosis induced by this compound is crucial for its evaluation as a potential therapeutic agent. Flow cytometry is a powerful technique for the single-cell analysis of apoptosis, allowing for the rapid and quantitative measurement of key apoptotic events. This document provides detailed protocols for assessing this compound induced apoptosis using flow cytometry, focusing on three key assays: Annexin V/Propidium Iodide (PI) staining for the detection of phosphatidylserine externalization, analysis of mitochondrial membrane potential (ΔΨm), and measurement of active Caspase-3.
Signaling Pathways in this compound Induced Apoptosis
This compound is thought to induce apoptosis through a combination of intracellular and extracellular signaling pathways. One proposed mechanism involves the accumulation of intracellular deoxyguanosine triphosphate (dGTP), which can lead to DNA damage and trigger the intrinsic apoptotic pathway. Additionally, studies have implicated the Fas/FasL signaling cascade, a key component of the extrinsic apoptotic pathway, in guanosine-induced cell death.
Caption: Signaling pathways of this compound induced apoptosis.
Experimental Workflow
The general workflow for assessing this compound induced apoptosis involves cell culture, treatment with this compound, staining with fluorescent dyes, and subsequent analysis by flow cytometry.
Caption: General experimental workflow for apoptosis analysis.
Data Presentation
Table 1: Dose-Response of this compound on Apoptosis Induction in Jurkat Cells (72-hour incubation)
| This compound (µM) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| 0 (Control) | 3.5 ± 0.8 | 2.1 ± 0.5 | 5.6 ± 1.1 |
| 10 | 8.2 ± 1.5 | 4.5 ± 0.9 | 12.7 ± 2.0 |
| 50 | 25.6 ± 3.1 | 10.2 ± 1.8 | 35.8 ± 4.2 |
| 100 | 48.9 ± 5.2 | 18.7 ± 2.5 | 67.6 ± 6.8 |
| 200 | 55.3 ± 6.1 | 25.4 ± 3.3 | 80.7 ± 8.5 |
Data are presented as mean ± standard deviation and are hypothetical, based on trends observed in published literature for guanosine.[1][2]
Table 2: Time-Course of Apoptosis Induction with 100 µM this compound in Jurkat Cells
| Incubation Time (hours) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| 0 | 3.2 ± 0.7 | 1.9 ± 0.4 | 5.1 ± 1.0 |
| 12 | 15.8 ± 2.2 | 8.1 ± 1.3 | 23.9 ± 3.0 |
| 24 | 30.1 ± 4.5 | 14.3 ± 2.1 | 44.4 ± 5.9 |
| 48 | 42.5 ± 5.8 | 20.6 ± 2.9 | 63.1 ± 7.7 |
| 72 | 49.2 ± 6.3 | 19.1 ± 2.7 | 68.3 ± 8.1 |
Data are presented as mean ± standard deviation and are hypothetical, based on trends observed in published literature for guanosine.[1][2]
Experimental Protocols
Protocol 1: Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is for the detection of phosphatidylserine externalization, an early marker of apoptosis, and loss of membrane integrity, a marker of late apoptosis or necrosis.[3]
Materials:
-
Jurkat cells (or other suitable cell line)
-
This compound
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V Binding Buffer (10X)
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
Flow cytometry tubes
Procedure:
-
Cell Seeding and Treatment:
-
Seed Jurkat cells at a density of 0.5 x 10⁶ cells/mL in a 6-well plate.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 200 µM) for a fixed time (e.g., 72 hours) for dose-response experiments.
-
For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 100 µM) and harvest at different time points (e.g., 0, 12, 24, 48, 72 hours).
-
-
Cell Harvesting and Washing:
-
Collect cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS and centrifuge again.
-
Discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of FITC-Annexin V and 5 µL of PI staining solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately by flow cytometry.
-
Use unstained cells, cells stained with only FITC-Annexin V, and cells stained with only PI to set up compensation and gates.
-
Healthy cells will be Annexin V- and PI-negative. Early apoptotic cells will be Annexin V-positive and PI-negative. Late apoptotic or necrotic cells will be both Annexin V- and PI-positive.
-
Protocol 2: Mitochondrial Membrane Potential (ΔΨm) Assay
This protocol measures the disruption of the mitochondrial membrane potential, an early event in the intrinsic apoptotic pathway, using a cationic dye such as JC-1.
Materials:
-
Jurkat cells
-
This compound
-
Complete culture medium
-
PBS
-
JC-1 staining solution
-
Flow cytometry tubes
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as in Protocol 1.
-
-
Cell Harvesting and Washing:
-
Collect and wash cells as described in Protocol 1.
-
-
Staining:
-
Resuspend the cell pellet in 500 µL of complete medium.
-
Add 5 µL of JC-1 staining solution and mix well.
-
Incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
Centrifuge the cells at 400 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 500 µL of PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately.
-
In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence (FL2 channel).
-
In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence (FL1 channel).
-
A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
-
Protocol 3: Activated Caspase-3 Assay
This protocol detects the activation of caspase-3, a key executioner caspase in both intrinsic and extrinsic apoptotic pathways, using a fluorescently labeled inhibitor.
Materials:
-
Jurkat cells
-
This compound
-
Complete culture medium
-
Wash Buffer (e.g., PBS with 1% BSA)
-
Fixation and Permeabilization Buffer
-
FITC-conjugated anti-active Caspase-3 antibody or a cell-permeable fluorescent inhibitor of caspase-3 (e.g., FITC-DEVD-FMK)
-
Flow cytometry tubes
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as in Protocol 1.
-
-
Cell Harvesting and Staining (using a fluorescent inhibitor):
-
Collect cells and resuspend in 300 µL of complete medium.
-
Add the fluorescent caspase-3 inhibitor to the recommended final concentration.
-
Incubate for 1 hour at 37°C in a CO₂ incubator, protected from light.
-
Wash the cells twice with 2 mL of Wash Buffer.
-
Resuspend the final cell pellet in 400 µL of Wash Buffer.
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry.
-
An increase in the FITC signal indicates the presence of active caspase-3.
-
Conclusion
The provided protocols and application notes offer a comprehensive framework for investigating this compound-induced apoptosis using flow cytometry. By employing these methods, researchers can obtain quantitative data on the dose-response and time-course of apoptosis, as well as gain insights into the underlying signaling pathways. This information is invaluable for the preclinical evaluation of this compound and other potential anti-cancer compounds. It is recommended to optimize the protocols for specific cell lines and experimental conditions to ensure reliable and reproducible results.
References
- 1. Apoptotic and anti-proliferative effect of guanosine and guanosine derivatives in HuT-78 T lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptotic and anti-proliferative effect of guanosine and guanosine derivatives in HuT-78 T lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of apoptosis in cells | Abcam [abcam.com]
Practical Guide to Using α-Guanosine Analogs in Click Chemistry Reactions
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
This guide provides a comprehensive overview and detailed protocols for the application of α-guanosine analogs, specifically 2'-Azido-2'-deoxyguanosine (2'-AzG), in click chemistry reactions. These techniques are invaluable for researchers studying RNA dynamics, nascent RNA capture, and for the development of novel therapeutics. The bioorthogonal nature of click chemistry allows for the specific labeling and tracking of modified guanosine analogs within complex biological systems.
The primary focus of these notes is on the metabolic labeling of RNA with 2'-AzG and its subsequent detection and analysis using Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry.
Data Presentation
The following tables summarize key quantitative data and recommended conditions for successful experimental outcomes.
Table 1: Recommended Conditions for Metabolic Labeling of RNA in E. coli with 2'-Azido-2'-deoxyguanosine (2'-AzG) [1]
| Parameter | Recommended Value | Notes |
| 2'-AzG Concentration | 10 - 100 µM | Labeling is observable at concentrations as low as 10 µM, with signal intensity increasing with higher concentrations. A concentration of 100 µM for 2 hours has been shown to be effective.[1][2] |
| Incubation Time | 2 hours | Effective labeling has been demonstrated with a 2-hour incubation period in E. coli.[1] |
| Cell Type | E. coli | This protocol has been optimized for use in bacterial cells.[1] |
| Growth Inhibition | Minimal | 2'-AzG does not significantly affect the growth of E. coli at effective labeling concentrations. |
Table 2: Click Chemistry Reaction Conditions for 2'-AzG Labeled RNA
| Component | Final Concentration | Stock Solution |
| 2'-AzG labeled RNA | 1 mM | Varies |
| Alkyne-fluorophore/biotin | 2 mM | 10 mM in DMSO |
| Copper(II) Sulfate (CuSO₄) | 5 mM | 50 mM in nuclease-free water |
| THPTA (ligand) | 25 mM | 100 mM in nuclease-free water |
| Sodium Ascorbate | 10 mM | 100 mM in nuclease-free water (prepare fresh) |
| Co-solvent | 20% Acetonitrile | --- |
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent RNA in Bacteria with 2'-Azido-2'-deoxyguanosine (2'-AzG)
This protocol is adapted from the "AIR-seq" method for labeling nascent RNA in bacteria.
Materials:
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Bacterial culture (e.g., E. coli)
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Fresh growth medium (e.g., LB)
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2'-Azido-2'-deoxyguanosine (2'-AzG)
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Reagents for RNA extraction (e.g., TRIzol)
Procedure:
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Grow a bacterial culture overnight.
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Dilute the overnight culture 1:100 in fresh medium and grow to an OD₆₀₀ of ~0.3.
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Add 2'-AzG to the culture to a final concentration of 10-100 µM.
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Incubate the culture for the desired labeling period (e.g., 2 hours).
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Harvest the bacterial cells by centrifugation.
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Proceed with total RNA extraction using a standard protocol. The extracted RNA will contain metabolically incorporated 2'-AzG in newly transcribed molecules.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on 2'-AzG Labeled RNA
This "click chemistry" protocol enables the fluorescent or biotin labeling of 2'-azido modified RNA.
Materials:
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2'-AzG modified RNA (lyophilized)
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Alkyne-functionalized fluorescent dye or biotin (e.g., Alkyne-Fluor 545, Biotin-Alkyne)
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Copper(II) sulfate (CuSO₄) solution
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Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution
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Sodium ascorbate solution
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Acetonitrile
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Nuclease-free water
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RNA cleanup kit or reagents for ethanol precipitation
Procedure:
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Resuspend the lyophilized 2'-azido modified RNA in nuclease-free water.
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In a reaction tube, combine the following components to the final concentrations specified in Table 2:
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2'-AzG labeled RNA
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Alkyne-dye/biotin
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CuSO₄
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THPTA
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Freshly prepared sodium ascorbate
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-
Add acetonitrile as a cosolvent to achieve a final water/acetonitrile ratio of 4:1.
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Degas the reaction mixture and incubate for 3-4 hours at 50°C under an argon atmosphere with stirring.
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Purify the labeled RNA using an RNA cleanup kit or by ethanol precipitation to remove unreacted components.
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The labeled RNA is now ready for downstream applications such as in-gel fluorescence scanning, microscopy, or enrichment for sequencing.
Visualizations
References
Troubleshooting & Optimization
improving alpha-guanosine solubility in aqueous buffers for cell culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with alpha-guanosine (α-guanosine) in aqueous buffers for cell culture applications.
Frequently Asked Questions (FAQs)
Q1: What is α-guanosine and how does its solubility in aqueous solutions compare to the more common β-guanosine?
α-Guanosine is a purine nucleoside, an anomer of the more biologically common β-guanosine. While the structural difference lies in the orientation of the glycosidic bond between the guanine base and the ribose sugar, there is limited specific data directly comparing the aqueous solubility of the alpha and beta anomers. For most practical purposes in cell culture, their solubility properties are considered to be very similar. Guanosine, in general, is known to have low water solubility.
Q2: What are the primary challenges when dissolving α-guanosine in aqueous buffers for cell culture?
The main challenge is its inherently low solubility in neutral aqueous solutions, which can lead to precipitation and difficulty in achieving desired working concentrations for experiments. This can be particularly problematic when preparing stock solutions and diluting them into cell culture media, which are typically buffered around pH 7.4.
Q3: What methods can be used to improve the solubility of α-guanosine?
Several methods can be employed to enhance the solubility of α-guanosine in aqueous buffers:
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Use of Co-solvents: Organic solvents like dimethyl sulfoxide (DMSO) are effective in dissolving guanosine. A concentrated stock solution can be prepared in DMSO and then diluted into the aqueous buffer or cell culture medium.
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pH Adjustment: Guanosine solubility is significantly influenced by pH. It is more soluble in alkaline conditions. Preparing a stock solution in a mild alkaline solution (e.g., using NaOH or ammonia) can be effective. However, the final pH of the cell culture medium must be readjusted.
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Complexation Agents: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD), can form inclusion complexes with guanosine, significantly increasing its aqueous solubility.[1]
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Heating: Gently warming the solution can aid in the dissolution of α-guanosine. However, care must be taken to avoid degradation, and the solution should be cooled to the appropriate temperature before use in cell culture.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| α-Guanosine precipitates out of solution after dilution into cell culture medium. | The final concentration of the co-solvent (e.g., DMSO) is too high, causing the compound to crash out. | Ensure the final concentration of the organic solvent in the cell culture medium is low (typically <0.5% v/v) to maintain cell viability and compound solubility. |
| The pH of the cell culture medium is not suitable for maintaining the solubility of α-guanosine. | If an alkaline stock solution was prepared, ensure that the buffering capacity of the cell culture medium is sufficient to bring the final pH back to the physiological range (7.2-7.4). | |
| The working concentration of α-guanosine is above its solubility limit in the final medium. | Re-evaluate the required working concentration. If a higher concentration is necessary, consider using a solubilizing agent like cyclodextrins. | |
| Difficulty dissolving α-guanosine powder initially. | Inadequate mixing or temperature. | Use a vortex mixer to ensure thorough mixing. Gentle warming (e.g., in a 37°C water bath) can also be beneficial. Sonication can also be used to aid dissolution. |
| The chosen solvent is not appropriate. | For aqueous buffers, ensure the pH is slightly alkaline if not using a co-solvent. For stock solutions, 100% DMSO is a reliable choice. | |
| Cell toxicity or unexpected biological effects are observed. | The concentration of the co-solvent (e.g., DMSO) is too high. | Perform a dose-response experiment with the co-solvent alone to determine its toxicity threshold for your specific cell line. Keep the final concentration well below this limit. |
| The pH of the final cell culture medium has shifted significantly. | Measure the pH of the final medium after adding the α-guanosine stock solution and adjust if necessary using sterile HCl or NaOH. |
Quantitative Data: Solubility of Guanosine
The following table summarizes the solubility of guanosine in various solvents and conditions. This data can be used as a reference when preparing solutions of α-guanosine.
| Solvent/Condition | Solubility | Reference |
| Water | Slightly soluble | [2] |
| Acetic Acid | Very soluble | [2] |
| Ethanol, Diethyl ether, Benzene, Chloroform | Insoluble | [2] |
| DMSO | ≥ 75 mg/mL (264.79 mM) | |
| 10% Ammonia Solution | Soluble (for stock preparation) | [3] |
| 10% NaOH | Soluble (for stock preparation) | |
| 10% DMSO in Saline | Soluble | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (8.83 mM) | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (8.83 mM) |
Experimental Protocols
Protocol 1: Preparation of an α-Guanosine Stock Solution using DMSO
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Weigh out the desired amount of α-guanosine powder in a sterile microcentrifuge tube.
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Add pure, sterile DMSO to achieve the desired stock concentration (e.g., 100 mM).
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Vortex the solution thoroughly until the α-guanosine is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.
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Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
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Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of an α-Guanosine Working Solution in Cell Culture Medium
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Thaw a frozen aliquot of the α-guanosine stock solution (from Protocol 1).
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Pre-warm the desired volume of cell culture medium to 37°C.
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Serially dilute the α-guanosine stock solution into the pre-warmed cell culture medium to achieve the final desired working concentration. Ensure that the final DMSO concentration is non-toxic to the cells (typically below 0.5% v/v).
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Mix the working solution gently but thoroughly by inverting the tube or pipetting up and down.
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Use the freshly prepared working solution for your cell culture experiments immediately.
Visualizations
Experimental Workflow for Solubilizing α-Guanosine
Caption: Workflow for preparing α-guanosine solutions.
Signaling Pathways Modulated by Guanosine
Caption: Guanosine-modulated signaling pathways.
References
Technical Support Center: Optimizing Alpha-Guanosine Concentration for In Vitro Antiviral Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing alpha-guanosine in in vitro antiviral assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary antiviral mechanism of this compound?
A1: this compound's antiviral activity does not typically stem from the direct inhibition of viral polymerases. Instead, it alters the intracellular balance of nucleoside di- and tri-phosphates (NDPs and NTPs).[1] This imbalance can disrupt viral RNA replication and reduce the production of infectious viral progeny.[1] For certain viruses, this disruption of the nucleotide pool can lead to an increase in mutations in the viral RNA, potentially resulting in non-viable virus particles.[1] Additionally, some guanosine analogs have been shown to stimulate an immune response through the activation of Toll-like receptor 7 (TLR7).[2]
Q2: What is a good starting concentration range for this compound in an antiviral assay?
A2: The optimal concentration of this compound is highly dependent on the specific virus, cell line, and assay format. Based on published studies, a broad starting range to consider is 1 µM to 800 µM. For Hepatitis C Virus (HCV) in Huh-7.5 reporter cells, concentrations up to 800 µM have been used.[1] For some coronaviruses, guanosine analogs have shown efficacy in the low micromolar range (e.g., EC50 of 1.8 ± 0.3 μM for a guanosine nucleotide prodrug against HCoV-229E). It is crucial to perform a dose-response experiment to determine the optimal, non-cytotoxic concentration for your specific experimental setup.
Q3: How do I determine if this compound is cytotoxic to my cells?
A3: A cytotoxicity assay should always be performed in parallel with your antiviral assay. This helps to distinguish between a true antiviral effect and cell death caused by the compound. Common cytotoxicity assays include the MTT, MTS, and neutral red uptake assays. These assays measure cell viability and will allow you to determine the 50% cytotoxic concentration (CC50), which is the concentration of this compound that kills 50% of the cells.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No antiviral effect observed. | 1. Suboptimal Concentration: The concentration of this compound may be too low to effectively disrupt the intracellular nucleotide pools. 2. Virus/Cell Line Insensitivity: The specific virus or cell line may not be susceptible to the antiviral mechanism of this compound. 3. Assay Timing: The timing of compound addition and assay readout may not be optimal for observing an effect. | 1. Perform a dose-response experiment: Test a wider range of this compound concentrations (e.g., from 1 µM to 1 mM), ensuring to also assess cytotoxicity at each concentration. 2. Test in a different cell line or against a different virus: If possible, try a cell line known to be sensitive to nucleotide pool alterations or a virus known to be susceptible to guanosine analogs. 3. Optimize assay parameters: Vary the time of compound addition (pre-infection, during infection, post-infection) and the time of endpoint measurement. |
| High cytotoxicity observed. | 1. Concentration Too High: The concentration of this compound is exceeding the tolerance of the cell line. 2. Prolonged Incubation: The cells may not tolerate extended exposure to higher concentrations of the compound. | 1. Lower the concentration range: Based on your cytotoxicity data, select a concentration range well below the CC50 value for your antiviral experiments. 2. Reduce incubation time: If the experimental design allows, shorten the duration of exposure to this compound. |
| Inconsistent results between experiments. | 1. Cell Culture Variability: Differences in cell passage number, confluency, or health can affect assay outcomes. 2. Virus Titer Variability: Inconsistent virus stock titers will lead to variable infection rates. 3. Compound Preparation: Inconsistent preparation of this compound stock solutions can lead to dosing errors. | 1. Standardize cell culture practices: Use cells within a consistent passage number range and ensure consistent seeding density and confluency at the time of the experiment. 2. Titer virus stocks regularly: Always use a freshly thawed and titered virus stock for each experiment. 3. Prepare fresh stock solutions: Prepare this compound stock solutions fresh for each experiment or store aliquots at -20°C or -80°C to minimize degradation. |
Data Presentation
Table 1: Antiviral Activity and Cytotoxicity of Guanosine and Analogs against Various Viruses
| Compound | Virus | Cell Line | EC50 / EC90 | CC50 | Reference(s) |
| Guanosine (Gua) | Hepatitis C Virus (HCV) | Huh-7.5 reporter cells | Inhibition observed up to 800 µM | > 800 µM | |
| AT-511 (Guanosine nucleotide prodrug) | HCoV-229E | BHK-21 | EC50: 1.8 ± 0.3 μM | > 86 µM | |
| AT-511 (Guanosine nucleotide prodrug) | HCoV-229E, HCoV-OC43, SARS-CoV | Huh-7 | EC90: 0.34 - 1.2 µM | > 86 µM | |
| AT-511 (Guanosine nucleotide prodrug) | MERS-CoV | Huh-7 | EC90: 37 ± 28 μM | > 86 µM | |
| AT-511 | SARS-CoV-2 | Normal human airway epithelial cells | EC90: 0.47 µM | > 100 µM |
EC50: 50% effective concentration; EC90: 90% effective concentration; CC50: 50% cytotoxic concentration.
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is for determining the concentration of this compound that is toxic to the host cells.
Materials:
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Cells in culture
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96-well cell culture plates
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This compound stock solution
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Complete cell culture medium
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or a 1:1 mixture of isopropanol and DMSO)
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Microplate reader
Procedure:
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Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
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Prepare serial dilutions of the this compound stock solution in complete cell culture medium.
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Remove the medium from the cells and add the different concentrations of this compound to the wells. Include wells with untreated cells as a control.
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Incubate the plate for the same duration as your planned antiviral assay (e.g., 48 or 72 hours).
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Following incubation, carefully remove the medium containing the compound.
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Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
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After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
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Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
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Calculate the percentage of cell viability for each concentration compared to the untreated control and determine the CC50 value.
Virus Yield Reduction Assay
This assay quantifies the amount of infectious virus produced in the presence of this compound.
Materials:
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Host cells in culture
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24- or 48-well cell culture plates
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Virus stock of known titer
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This compound stock solution
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Complete cell culture medium
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96-well plates for virus titration
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Overlay medium (e.g., containing methylcellulose or agarose)
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Crystal violet staining solution
Procedure:
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Seed host cells in 24- or 48-well plates and grow to confluency.
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Prepare serial dilutions of this compound in culture medium.
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Infect the cell monolayers with the virus at a specific multiplicity of infection (MOI).
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After a 1-hour adsorption period, remove the virus inoculum and add the medium containing the different concentrations of this compound.
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Incubate the plates for a period that allows for one or more rounds of viral replication (e.g., 24-48 hours).
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Harvest the supernatant from each well. This supernatant contains the progeny virus.
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Perform a plaque assay or TCID50 assay on the harvested supernatants to determine the virus titer in each sample.
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To do this, prepare 10-fold serial dilutions of the supernatant and use these to infect fresh cell monolayers in 96-well plates.
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After a 1-hour adsorption, remove the inoculum and add an overlay medium to restrict virus spread to adjacent cells.
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Incubate for a period sufficient for plaque formation.
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Fix and stain the cells with crystal violet.
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Count the number of plaques to determine the virus titer (Plaque Forming Units per mL or PFU/mL).
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Calculate the percentage of virus yield reduction for each this compound concentration compared to the untreated virus control.
Visualizations
Caption: General workflow for in vitro antiviral assays with this compound.
Caption: Proposed mechanism of this compound antiviral activity.
Caption: A logical troubleshooting guide for common experimental issues.
References
alpha-guanosine stability issues in long-term storage and handling
This technical support center provides guidance on the stability, long-term storage, and handling of alpha-guanosine. Below you will find frequently asked questions and troubleshooting guides to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from the more common beta-guanosine?
A1: this compound is a purine nucleoside composed of a guanine molecule attached to a ribose sugar. The "alpha" designation refers to the stereochemistry of the N-glycosidic bond that connects the guanine base to the anomeric carbon of the ribose. In the alpha anomer, this bond is oriented axially. This is in contrast to the more naturally abundant beta-guanosine, where the bond is in an equatorial orientation. This difference in stereochemistry can influence the molecule's physical, chemical, and biological properties, including its stability.
Q2: What are the primary stability concerns for this compound during long-term storage?
A2: The main stability concerns for this compound in long-term storage are its susceptibility to hydrolysis and potential anomerization. Like other nucleosides, it can undergo hydrolysis of the N-glycosidic bond, particularly under acidic or basic conditions, which would separate the guanine base from the ribose sugar. Additionally, as an anomer, this compound may exist in equilibrium with its beta form in solution, a process known as mutarotation.[1][2] The product is chemically stable under standard ambient conditions (room temperature). However, it is hygroscopic and should be stored in a dry environment.
Q3: What are the recommended storage conditions for solid this compound?
A3: For solid this compound, it is recommended to store it in a tightly sealed container in a dry place, protected from moisture due to its hygroscopic nature. The recommended storage temperature is between 2-8°C (36-46°F).
Q4: How should I prepare and store this compound solutions?
A4: When preparing aqueous solutions, it is best to use them immediately. If a stock solution is necessary, it is recommended to prepare it in an appropriate buffer and store it in aliquots at -20°C for short-term storage. The long-term stability of this compound in various solvents has not been extensively documented, so it is advisable to perform stability studies for your specific experimental conditions.
Q5: Can this compound be sensitive to light or oxidation?
A5: While specific data on the photosensitivity of this compound is limited, it is a good laboratory practice to protect all sensitive chemical compounds from light. Guanosine, in general, can be susceptible to oxidation, particularly by hydroxyl radicals, which can lead to the formation of 8-oxo-guanine. Therefore, it is advisable to handle this compound in a manner that minimizes exposure to oxidizing agents and strong light sources.
Troubleshooting Guide
Issue: I am seeing an unexpected peak in my HPLC analysis of an aged this compound solution.
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Possible Cause 1: Anomerization. In solution, this compound may be in equilibrium with its beta-anomer. This can result in the appearance of a second peak corresponding to beta-guanosine.
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Solution: Utilize an analytical method capable of resolving alpha and beta anomers, such as specialized HPLC columns or GC-MS after derivatization, to confirm the identity of the second peak.
-
-
Possible Cause 2: Hydrolysis. The N-glycosidic bond may have hydrolyzed, leading to the formation of free guanine and ribose.
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Solution: Analyze the sample for the presence of guanine using a suitable analytical standard. If hydrolysis is confirmed, consider adjusting the pH of your solution to a more neutral range and storing it at a lower temperature.
-
-
Possible Cause 3: Oxidation. The guanine moiety may have been oxidized, for example, to 8-oxo-guanine.
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Solution: Use analytical techniques such as mass spectrometry to identify potential oxidation products. To prevent oxidation, degas your solvents and consider adding an antioxidant if compatible with your experiment.
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Issue: The biological activity of my this compound sample has decreased over time.
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Possible Cause 1: Degradation. The compound may have degraded due to improper storage or handling.
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Solution: Re-evaluate your storage conditions. Ensure the solid compound is stored at 2-8°C in a dry environment and that solutions are freshly prepared or stored frozen. It is recommended to perform a purity analysis of your sample.
-
-
Possible Cause 2: Anomerization. If the biological activity is specific to the alpha anomer, conversion to the less active or inactive beta anomer could be the cause.
-
Solution: Assess the anomeric purity of your sample using an appropriate analytical method. If anomerization is significant, it may be necessary to use freshly prepared solutions for your experiments.
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Data Presentation
Table 1: Recommended Storage and Handling of this compound
| Parameter | Recommendation | Rationale |
| Storage Temperature (Solid) | 2 - 8 °C | To minimize degradation over long-term storage. |
| Storage Conditions (Solid) | Tightly closed container, in a dry place | The compound is hygroscopic and sensitive to moisture. |
| Solution Storage | Prepare fresh or store aliquots at -20°C | To minimize degradation and anomerization in solution. |
| Handling | Avoid dust formation. Use in a well-ventilated area. | To prevent inhalation. |
| Light Exposure | Minimize exposure to direct light | General precaution for chemical compounds. |
Experimental Protocols
Protocol: Assessment of this compound Stability by HPLC
This protocol outlines a general method for assessing the stability of this compound in a specific solvent or buffer.
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of solid this compound.
-
Dissolve it in the desired solvent (e.g., water, buffer at a specific pH) to a known concentration.
-
-
Incubation:
-
Aliquot the stock solution into several vials.
-
Incubate the vials at different temperatures (e.g., 4°C, 25°C, 37°C).
-
Protect the samples from light.
-
-
Time-Point Sampling:
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At specified time points (e.g., 0, 24, 48, 72 hours), remove one vial from each temperature condition.
-
Immediately analyze the sample by HPLC or store it at -80°C for later analysis.
-
-
HPLC Analysis:
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Use an HPLC method capable of separating this compound from its potential degradation products (e.g., guanine, beta-guanosine). A reverse-phase C18 column with a suitable mobile phase is often a good starting point.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the this compound peak.
-
-
Data Analysis:
-
Calculate the percentage of remaining this compound at each time point and temperature.
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Identify and quantify any major degradation products by comparing their retention times and UV spectra with known standards.
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Mandatory Visualization
Caption: Workflow for assessing the stability of this compound.
References
Technical Support Center: Enhancing Guanosine Analog Uptake in Resistant Cell Lines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the cellular uptake of guanosine analogs, particularly in resistant cell lines.
Frequently Asked Questions (FAQs)
Q1: My guanosine analog shows reduced efficacy in a specific cancer cell line compared to others. What is the likely cause?
A1: Reduced efficacy, or resistance, to nucleoside analogs like guanosine analogs is often multifactorial. The primary mechanisms include:
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Decreased Transporter Expression: The most common cause is the downregulation of nucleoside transporters responsible for drug influx. Guanosine and its analogs are primarily transported into cells by Concentrative Nucleoside Transporters (CNTs) and Equilibrative Nucleoside Transporters (ENTs).[1][2] Reduced expression of these transporters limits the intracellular concentration of the drug.
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Altered Enzyme Activity: Nucleoside analogs are prodrugs that require intracellular phosphorylation by kinases to become active triphosphates.[3] Decreased activity of activating enzymes (e.g., deoxyguanosine kinase) or increased activity of inactivating enzymes can lead to resistance.[4]
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Enhanced Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell, reducing its intracellular accumulation.[5]
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Target Mutation: In the context of antiviral guanosine analogs, mutations in the target viral enzyme (e.g., DNA polymerase) can prevent the active drug from binding and exerting its effect.
Q2: How can I determine if reduced uptake is the primary mechanism of resistance in my cell line?
A2: You can perform a direct uptake assay using a radiolabeled or fluorescently-labeled version of your guanosine analog. By comparing the rate of uptake in your resistant cell line to a sensitive control cell line, you can quantify the contribution of transport to the resistant phenotype. A significantly lower accumulation of the labeled compound in the resistant cells would point towards an uptake-related mechanism.
Q3: What are the main strategies to overcome resistance mediated by low transporter expression?
A3: Several strategies can be employed to bypass or counteract low transporter expression:
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Co-administration with Modulators: Certain compounds can modulate the expression or activity of nucleoside transporters.
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Gene Therapy Approaches: Experimentally, upregulation of specific transporter genes (e.g., hCNT2 for purine analogs) can be induced to increase drug uptake.
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Nanoparticle-based Delivery: Encapsulating the guanosine analog in lipid nanoparticles or other nanocarriers can facilitate its entry into cells through endocytosis, bypassing the need for specific transporters.
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Prodrug Strategies: Modifying the guanosine analog to increase its lipophilicity can enhance its ability to diffuse across the cell membrane independently of transporters.
Q4: Can I use a general inhibitor of nucleoside transport, like dipyridamole, in my experiments?
A4: Dipyridamole is a well-known inhibitor of equilibrative nucleoside transporters (ENTs). It is often used experimentally to determine the contribution of ENT-mediated transport to the uptake of a particular nucleoside analog. If your compound's uptake is significantly blocked by dipyridamole, it indicates that ENTs are the primary route of entry. This can help in characterizing the mechanism of uptake and resistance.
Troubleshooting Guides
Problem 1: High Variability in Cell Viability Assays
High variability between replicate wells in a dose-response experiment can obscure the true effect of your guanosine analog.
| Possible Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure the cell suspension is thoroughly mixed before and during plating. Use reverse pipetting techniques for dispensing cells. |
| Edge Effects | Avoid using the outer wells of the microplate, as they are prone to evaporation. Fill these wells with sterile PBS or media instead. |
| Pipetting Errors | Calibrate pipettes regularly. Use fresh pipette tips for each replicate and condition. |
| Compound Precipitation | Some guanosine analogs may have poor solubility in aqueous media. Visually inspect wells for precipitate. Consider using a lower concentration of solvent (e.g., DMSO <0.5%) or a different formulation. |
Problem 2: No Dose-Dependent Decrease in Cell Viability
If you do not observe the expected cytotoxic effect of your guanosine analog, consider the following:
| Possible Cause | Recommended Solution |
| Cell Line Resistance | The chosen cell line may have intrinsic or acquired resistance. Confirm the expression of relevant nucleoside transporters (e.g., hENT1, hCNT2) via qPCR or Western blot. |
| Insufficient Incubation Time | The cytotoxic effect may require longer exposure. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. |
| Drug Inactivity | Confirm the identity, purity, and stability of your compound. Prepare fresh dilutions for each experiment. |
| Assay Insensitivity | The chosen viability assay (e.g., MTT) may not be sensitive enough. Consider switching to a more sensitive method like an ATP-based luminescent assay (e.g., CellTiter-Glo). |
Data Presentation
Table 1: Strategies to Enhance Guanosine Analog Efficacy
This table summarizes hypothetical data based on common experimental outcomes for strategies aimed at overcoming resistance to a fictional guanosine analog (Compound G) in a resistant cancer cell line (Res-CCL).
| Strategy | Res-CCL IC₅₀ (µM) for Compound G | Fold Sensitization | Mechanism |
| Compound G alone | 50.0 | 1.0 | Baseline |
| Compound G + Transporter Upregulator X | 12.5 | 4.0 | Increased hCNT2 expression |
| Compound G encapsulated in Lipid Nanoparticles | 5.0 | 10.0 | Bypasses transporter-mediated uptake |
| Compound G + Mycophenolic Acid | 20.0 | 2.5 | Inhibition of de novo guanosine synthesis |
| Lipophilic Prodrug of Compound G | 8.0 | 6.25 | Enhanced passive diffusion |
Experimental Protocols
Protocol 1: Radiolabeled Nucleoside Uptake Assay
This protocol is a standard method for quantifying the uptake of a nucleoside analog into cultured cells.
Materials:
-
Adherent cells cultured to near-confluence in 24-well plates.
-
Radiolabeled guanosine analog (e.g., [³H]-guanosine analog).
-
Uptake Buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis Buffer (e.g., 0.1 M NaOH with 0.1% SDS).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Preparation: On the day of the assay, aspirate the culture medium from the wells.
-
Washing: Gently wash the cell monolayer twice with 1 mL of pre-warmed (37°C) uptake buffer.
-
Pre-incubation: Add 0.5 mL of pre-warmed uptake buffer to each well and incubate for 15 minutes at 37°C.
-
Initiation of Uptake: Aspirate the pre-incubation buffer. Start the assay by adding 0.5 mL of uptake buffer containing the radiolabeled guanosine analog at the desired concentration.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 1, 5, 10 minutes). Time points should be chosen to be within the linear range of uptake.
-
Termination of Uptake: To stop the uptake, rapidly aspirate the radioactive solution and immediately wash the cells three times with 1 mL of ice-cold PBS.
-
Cell Lysis: Add 0.5 mL of lysis buffer to each well and incubate for at least 30 minutes at room temperature with gentle shaking.
-
Quantification: Transfer the lysate from each well to a scintillation vial. Add 4 mL of scintillation fluid, mix well, and measure the radioactivity using a scintillation counter.
-
Protein Normalization: In a parallel plate, determine the protein concentration per well using a standard protein assay (e.g., BCA assay) to normalize the uptake data (e.g., cpm/mg of protein).
Protocol 2: Sulforhodamine B (SRB) Cell Viability Assay
The SRB assay is a colorimetric assay used to determine cell number based on the measurement of cellular protein content.
Materials:
-
Cells seeded in a 96-well plate.
-
Trichloroacetic acid (TCA), 10% (w/v).
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid.
-
Tris-base solution, 10 mM, pH 10.5.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat cells with various concentrations of the guanosine analog for the desired incubation period (e.g., 48 or 72 hours).
-
Fixation: Gently add 50 µL of cold 10% TCA to each well on top of the 100 µL of medium and incubate for 1 hour at 4°C.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate for 30 minutes at room temperature.
-
Washing: Quickly wash the plate five times with 1% acetic acid to remove unbound dye. Allow the plate to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.
-
Measurement: Measure the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the number of cells.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanisms of resistance to guanosine analogs and strategies to enhance uptake.
Caption: Experimental workflow for a radiolabeled nucleoside uptake assay.
Caption: A logical troubleshooting guide for unexpected cell viability assay results.
References
- 1. The role of nucleoside transporters in cancer chemotherapy with nucleoside drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Resistance of Herpes Simplex Viruses to Nucleoside Analogues: Mechanisms, Prevalence, and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleoside analogues: mechanisms of drug resistance and reversal strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Resolving Alpha and Beta-Guanosine Anomers by Chiral Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful resolution of alpha and beta-guanosine anomers using chiral chromatography.
Troubleshooting Guide
This guide addresses specific issues that may arise during the chiral separation of guanosine anomers.
Issue 1: Poor or No Resolution of α and β-Anomers
-
Potential Cause: Suboptimal chiral stationary phase (CSP) selection.
-
Solution: Guanosine is a polar molecule. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating polar compounds. Consider screening different polysaccharide-based columns (e.g., Chiralpak AD, Chiralcel OD) as they offer different chiral recognition mechanisms.
-
Potential Cause: Inappropriate mobile phase composition.
-
Solution: The choice of mobile phase significantly impacts selectivity. For normal-phase chromatography, a typical mobile phase consists of a non-polar solvent like hexane or heptane with an alcohol modifier (e.g., isopropanol, ethanol). The percentage of the alcohol modifier is a critical parameter to optimize. For polar organic or reversed-phase modes, combinations of acetonitrile, methanol, and water with acidic or basic additives can be explored.
-
Potential Cause: Incorrect mobile phase pH.
-
Solution: The pH of the mobile phase can influence the ionization state of guanosine, affecting its interaction with the CSP. The pKa of the N1 position of guanosine is approximately 9.2, and the N7 position has a pKa of about 1.6.[1][2] Experiment with a mobile phase pH in the range of 2.5 to 7.5, as this is generally compatible with most silica-based CSPs.[3] For basic compounds like guanosine, a lower pH can sometimes improve peak shape.[4]
Issue 2: Peak Tailing or Asymmetric Peaks
-
Potential Cause: Secondary interactions with the stationary phase.
-
Solution: Peak tailing for nucleosides can occur due to interactions with residual silanol groups on the silica support of the CSP.[4] Adding a small amount of a competitive amine, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase (typically 0.1%) can help to block these active sites and improve peak shape.
-
Potential Cause: Sample solvent incompatibility.
-
Solution: Ideally, the sample should be dissolved in the mobile phase. If a stronger solvent is used to dissolve the sample, it can cause peak distortion upon injection. If solubility is an issue, use the weakest solvent possible that maintains guanosine in solution and inject the smallest possible volume.
-
Potential Cause: Column overload.
-
Solution: Injecting too much sample can lead to peak fronting or tailing. Reduce the sample concentration or injection volume and observe the effect on peak shape.
Issue 3: Irreproducible Retention Times
-
Potential Cause: Insufficient column equilibration.
-
Solution: Chiral separations can sometimes require longer equilibration times than achiral separations. Ensure the column is thoroughly equilibrated with the mobile phase before each injection. A stable baseline is a good indicator of equilibration.
-
Potential Cause: Mobile phase instability.
-
Solution: If using a mobile phase with volatile components or additives, ensure it is freshly prepared. Over time, the composition of the mobile phase can change due to evaporation, which will affect retention times.
-
Potential Cause: Temperature fluctuations.
-
Solution: Temperature can significantly affect chiral separations. Using a column oven to maintain a constant and controlled temperature is crucial for achieving reproducible results.
Frequently Asked Questions (FAQs)
Q1: Which type of chiral stationary phase (CSP) is best for separating guanosine anomers?
A1: There is no single "best" CSP for all chiral separations. However, for polar molecules like guanosine, polysaccharide-based CSPs (e.g., cellulose and amylose derivatives) are a good starting point due to their broad applicability and success in separating a wide range of compounds, including nucleoside analogues. It is highly recommended to screen a few different polysaccharide-based columns to find the one with the best selectivity for your specific anomers.
Q2: What are the typical starting conditions for method development?
A2: A good starting point for normal-phase chromatography would be a mobile phase of hexane/isopropanol (90:10, v/v) on a polysaccharide-based column. From there, you can adjust the ratio of the alcohol modifier. For reversed-phase or polar organic modes, you could start with acetonitrile/water or methanol/water gradients. The addition of additives like 0.1% trifluoroacetic acid (TFA) for acidic compounds or 0.1% diethylamine (DEA) for basic compounds is a common practice to improve peak shape.
Q3: How can I improve the resolution between the alpha and beta anomer peaks?
A3: Once you have some initial separation, you can improve resolution by:
-
Optimizing the mobile phase: Small changes in the percentage of the polar modifier (e.g., alcohol in normal phase) can have a large impact on selectivity.
-
Adjusting the temperature: Lowering the temperature often increases resolution in chiral separations, although the opposite can also be true. It is an important parameter to screen.
-
Decreasing the flow rate: Reducing the flow rate can lead to better efficiency and, consequently, improved resolution, especially if the separation is kinetically limited.
Q4: My guanosine sample is not very soluble in the normal-phase mobile phase. What can I do?
A4: This is a common challenge with polar analytes in normal-phase chromatography. You can try to dissolve the sample in a slightly stronger, compatible solvent (e.g., a small amount of the alcohol modifier) and then dilute it with the mobile phase. However, be mindful that injecting a sample in a solvent much stronger than the mobile phase can lead to poor peak shape. Alternatively, you could explore polar organic or reversed-phase chromatography modes where guanosine has better solubility.
Q5: The elution order of my anomers changes when I change the mobile phase or temperature. Is this normal?
A5: Yes, elution order reversal is a known phenomenon in chiral chromatography. It occurs because the interactions between the anomers and the CSP are sensitive to changes in the chromatographic conditions. This can be a useful tool during method development to achieve the desired separation.
Data Presentation
The following tables provide an example of how to summarize quantitative data from your experiments. The values presented are for illustrative purposes only.
Table 1: Effect of Chiral Stationary Phase on Guanosine Anomer Separation
| Chiral Stationary Phase | Mobile Phase | Retention Time α-Guanosine (min) | Retention Time β-Guanosine (min) | Selectivity (α) | Resolution (Rs) |
| Chiralpak AD-H | Hexane/IPA (80:20) | 8.5 | 9.8 | 1.15 | 1.8 |
| Chiralcel OD-H | Hexane/IPA (80:20) | 10.2 | 11.1 | 1.09 | 1.2 |
| Chiralpak IA | Hexane/IPA (80:20) | 7.9 | 9.1 | 1.15 | 1.9 |
Table 2: Influence of Mobile Phase Composition on Resolution using Chiralpak IA
| Mobile Phase (Hexane/IPA) | Retention Time α-Guanosine (min) | Retention Time β-Guanosine (min) | Selectivity (α) | Resolution (Rs) |
| 90:10 | 12.3 | 14.5 | 1.18 | 2.1 |
| 85:15 | 9.5 | 11.0 | 1.16 | 2.0 |
| 80:20 | 7.9 | 9.1 | 1.15 | 1.9 |
Experimental Protocols
Representative Protocol for Chiral Separation of Guanosine Anomers
This protocol is a general guideline and should be optimized for your specific instrumentation and requirements.
-
Column Selection:
-
Chiral Stationary Phase: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate))
-
Dimensions: 250 x 4.6 mm, 5 µm particle size
-
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase of n-Hexane and Isopropanol (IPA) in a ratio of 85:15 (v/v).
-
Filter and degas the mobile phase before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Dissolve the guanosine anomer mixture in the mobile phase to a concentration of 1 mg/mL.
-
If solubility is an issue, dissolve in a minimal amount of IPA and then dilute with hexane to the mobile phase composition.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved (at least 30 minutes).
-
Inject the sample and record the chromatogram.
-
Identify the peaks corresponding to the alpha and beta anomers based on their retention times (if known) or by injecting standards of the pure anomers.
-
-
Optimization:
-
If the resolution is not satisfactory, adjust the percentage of IPA in the mobile phase (e.g., try 90:10 and 80:20 ratios).
-
Investigate the effect of temperature by running the analysis at different temperatures (e.g., 15°C and 35°C).
-
Visualizations
Caption: Experimental workflow for the chiral HPLC separation of guanosine anomers.
Caption: Troubleshooting logic for resolving common issues in chiral chromatography.
References
optimizing reaction conditions for glycosylation in alpha-guanosine synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of α-guanosine, with a focus on optimizing the critical glycosylation step.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in achieving high α-selectivity during guanosine synthesis?
The primary challenge in nucleoside synthesis is controlling stereochemistry at the anomeric center to favor the desired α-anomer over the thermodynamically more stable β-anomer.[1][2] Glycosylation of purine bases like guanine is also complicated by regioselectivity issues, as reactions can occur at different nitrogen atoms (N7 and N9).[3] Additionally, the low nucleophilicity of the nucleobase and the dense functional groups on the sugar moiety can lead to complex product mixtures and the need for extensive use of protecting groups.[4]
Q2: Which glycosylation method is most commonly used for guanosine synthesis?
The silyl-Hilbert-Johnson (Vorbrüggen) reaction is the most prevalent method for synthesizing nucleosides. This approach involves reacting a silylated guanine derivative with a protected sugar, typically a glycosyl acetate or halide, in the presence of a Lewis acid catalyst. This method is favored for its reliability and adaptability, though it may require harsh reaction conditions and stoichiometric amounts of Lewis acid.
Q3: How do protecting groups on the sugar donor influence α/β selectivity?
Protecting groups, particularly at the C-2 position of the sugar, play a crucial role in directing the stereochemical outcome.
-
For α-anomers (1,2-cis): "Non-participating" protecting groups like benzyl ethers or azides are necessary. These groups do not form an intermediate with the anomeric center, allowing the nucleobase to attack from the α-face.
-
For β-anomers (1,2-trans): "Participating" groups, such as acetyl or benzoyl, can form a cyclic acyloxonium ion intermediate that blocks the α-face, thereby directing the nucleobase to attack from the β-face.
Q4: Can the choice of Lewis acid affect the α/β ratio?
Yes, the Lewis acid is critical. It activates the glycosyl donor and can influence the reaction's stereoselectivity. Strong Lewis acids are generally required. For instance, Indium(III) triflate has been shown to be effective in promoting glycosylation and can even help isomerize undesired intermediates to the desired product. The choice and amount of Lewis acid often require careful optimization for the specific substrates being used.
Troubleshooting Guide
Issue 1: Low Yield of the Desired α-Guanosine Product
Possible Causes & Solutions
-
Poor Donor/Acceptor Quality: Ensure the purity of the glycosyl donor and the guanine derivative. Both should be stored under anhydrous conditions, as they can be moisture-sensitive.
-
Ineffective Activation: The choice and stoichiometry of the Lewis acid are crucial. If using a glycosyl halide, activators like silver triflate (AgOTf) might be needed. For trichloroacetimidate donors, trimethylsilyl triflate (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂) are common activators. Ensure the activator is high quality and used in the correct amount.
-
Suboptimal Temperature: Glycosylation reactions are highly temperature-dependent. Low temperatures (-78 °C to 0 °C) often improve selectivity but may decrease the reaction rate. If reactivity is low, a gradual increase in temperature may be necessary.
-
Presence of Moisture: Water can hydrolyze the glycosyl donor or the activator. Always use anhydrous solvents and add freshly activated molecular sieves to the reaction mixture.
Issue 2: High Proportion of the β-Anomer
Possible Causes & Solutions
-
Incorrect C-2 Protecting Group: As detailed in the FAQs, a non-participating group at the C-2 position of the sugar is essential for favoring the α-anomer.
-
Solvent Effects: The choice of solvent can significantly impact the α/β ratio. Anhydrous dichloromethane is a common starting point, but exploring other solvents like acetonitrile or ethereal solvents may improve α-selectivity.
-
Reaction Temperature: Lowering the reaction temperature often enhances stereoselectivity by favoring the kinetically controlled product, which can be the α-anomer in some systems.
-
Anomerization: The initially formed kinetic α-product might anomerize to the more thermodynamically stable β-product under the reaction conditions. Minimizing reaction time or using conditions that trap the α-anomer can be beneficial.
Issue 3: Formation of N7-Glycosylated Isomer
Possible Causes & Solutions
-
Steric Hindrance: To favor glycosylation at the desired N9 position, bulky protecting groups can be introduced on the guanine base. A common strategy is to use an O6-protecting group, such as a diphenylcarbamoyl group, which can sterically hinder attack at the adjacent N7 position.
-
Silylation Conditions: In the Vorbrüggen reaction, the silylation of guanine is key. Using reagents like N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazide (HMDS) helps direct the glycosylation to the N9 position. Ensure silylation is complete before adding the glycosyl donor and Lewis acid.
Data on Reaction Conditions
The following tables summarize key quantitative data for optimizing glycosylation reactions.
Table 1: Influence of Lewis Acid on Glycosylation Yield and Selectivity
| Glycosyl Donor | Guanine Derivative | Lewis Acid (Equivalents) | Solvent | Temp (°C) | Yield (%) | α:β Ratio | Reference |
|---|---|---|---|---|---|---|---|
| 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose | Persilylated N2-acetylguanine | TMSOTf (1.2) | Acetonitrile | 25 | 85 | >19:1 (α) | Adapted from Vorbrüggen conditions |
| Glycosyl Thioglycoside | N-6-pivaloyl-adenosine acceptor | In(OTf)₃ (1.5) | Dichloromethane | 23 | 67 | Not specified |
| Glycosyl Trichloroacetimidate | Pyrimidine acceptor | In(OTf)₃ (1.5) | Dichloromethane | 0 | >80 | β-selective | |
Table 2: Effect of Solvent and Temperature on Stereoselectivity
| Solvent | Temperature (°C) | Typical Outcome for α-Selectivity | Key Considerations |
|---|---|---|---|
| Dichloromethane (DCM) | -78 to 0 | Often improves selectivity | Common starting point, good solubility for many reagents. |
| Acetonitrile | 0 to 25 | Can favor SN2-like displacement, potentially increasing α-anomer | Polarity can influence the stability of intermediates. |
| Ethereal Solvents (e.g., THF, Diethyl Ether) | -78 to 25 | May favor α-glycoside formation | Can coordinate with Lewis acids, modulating their reactivity. |
Experimental Protocols
Protocol 1: General Vorbrüggen Glycosylation for α-Guanosine Synthesis
This protocol is a representative procedure and may require optimization for specific substrates.
-
Preparation of Guanine: Dry N2-acetyl-O6-diphenylcarbamoyl guanine under high vacuum for several hours.
-
Silylation: Suspend the dried guanine derivative (1.0 eq.) in anhydrous acetonitrile. Add N,O-bis(trimethylsilyl)acetamide (BSA) (3.0 eq.) and heat the mixture at 60-70 °C under an inert atmosphere (e.g., Argon) until the solution becomes clear (approx. 1-2 hours).
-
Glycosylation: Cool the clear solution to 0 °C. In a separate flask, dissolve the protected sugar donor (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-α-D-ribofuranose) (1.2 eq.) in anhydrous acetonitrile. Add the sugar solution to the silylated guanine solution via cannula.
-
Catalyst Addition: Slowly add trimethylsilyl triflate (TMSOTf) (1.2-1.5 eq.) to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the mixture to 0 °C and quench by adding a saturated aqueous solution of sodium bicarbonate.
-
Workup: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to isolate the desired protected α-guanosine.
Protocol 2: Deprotection of the Synthesized Nucleoside
-
Ammonia Cleavage: Dissolve the purified, protected nucleoside in methanolic ammonia (saturate methanol with ammonia gas at 0 °C).
-
Stirring: Stir the solution in a sealed pressure vessel at room temperature for 24-48 hours.
-
Evaporation: Concentrate the solution to dryness under reduced pressure.
-
Purification: Purify the resulting crude α-guanosine by recrystallization or column chromatography (e.g., reverse-phase HPLC) to yield the final product.
Visualizations
References
- 1. Nucleoside Chemistry Blog Series (I): Structures and Chemistry | Blog | Biosynth [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 4. Route efficiency assessment and review of the synthesis of β-nucleosides via N -glycosylation of nucleobases - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02665D [pubs.rsc.org]
Navigating the Challenges of α-Guanosine Phosphoramidite Synthesis: A Technical Support Guide
IVY CITY, CA – Researchers and drug development professionals frequently encounter yield-related challenges in the synthesis of oligonucleotides containing α-guanosine phosphoramidite. This technical support center provides a comprehensive guide to troubleshooting common issues, offering detailed protocols and quantitative data to optimize synthesis outcomes.
The chemical synthesis of oligonucleotides is a stepwise process, and its success hinges on the efficiency of each cycle. Low yields of the final product can often be traced back to specific, recurring problems during the synthesis of guanosine-containing sequences. Guanosine phosphoramidites, in particular, are susceptible to degradation and side reactions that can significantly impede the synthesis of the full-length oligonucleotide.
This guide addresses the most prevalent causes of low yields in a question-and-answer format, providing actionable solutions based on established research and best practices. By understanding the underlying chemical principles and implementing the recommended protocols, scientists can significantly improve the efficiency and reliability of their α-guanosine phosphoramidite syntheses.
Troubleshooting Guide
Issue 1: Low Coupling Efficiency
Q1: My trityl cation assay shows a significant drop in signal after the addition of α-guanosine phosphoramidite, indicating low coupling efficiency. What are the likely causes and how can I resolve this?
A1: Low coupling efficiency is one of the most common reasons for reduced yields in oligonucleotide synthesis. This issue is often exacerbated when using guanosine phosphoramidites. The primary culprits are typically moisture contamination, degraded reagents, or suboptimal reaction conditions.
Troubleshooting Steps:
-
Moisture Control: Phosphoramidites are extremely sensitive to moisture. Water reacts with the activated phosphoramidite, leading to its hydrolysis and preventing it from coupling to the growing oligonucleotide chain.[1][2]
-
Recommendation: Use anhydrous acetonitrile with a water content of 10-15 ppm or lower for all reagents and washing steps.[2] Store phosphoramidites and activator solutions under a dry, inert atmosphere (argon or nitrogen). Consider adding molecular sieves to solvent bottles on the synthesizer.
-
-
Reagent Quality: The purity and stability of the phosphoramidite and activator are critical. Guanosine phosphoramidites are known to be less stable than other nucleoside phosphoramidites and can degrade over time, even when stored under appropriate conditions.[3]
-
Recommendation: Use fresh, high-quality phosphoramidites and activator solutions. If you suspect degradation, it is advisable to use a fresh batch of reagents. For custom or modified phosphoramidites, ensure they have been properly purified and stored.
-
-
Activator Concentration and Type: The choice and concentration of the activator are crucial for efficient coupling.
-
Recommendation: Ensure the activator concentration is optimal for your synthesizer and the specific phosphoramidite being used. Common activators include tetrazole derivatives like 5-(Ethylthio)-1H-tetrazole (ETT).
-
-
Coupling Time: While standard coupling times are often sufficient, more sterically hindered or less reactive phosphoramidites may require longer reaction times.
-
Recommendation: For α-guanosine phosphoramidites, consider increasing the coupling time. It is advisable to perform a small-scale test synthesis to optimize the coupling time for your specific sequence and reagents.
-
Issue 2: Evidence of Depurination
Q2: I am observing a significant number of shorter sequences (truncations) in my final product, particularly after purification. Could this be due to depurination?
A2: Yes, depurination is a major cause of chain cleavage and truncated sequences, especially with purine nucleosides like guanosine.[2] The acidic conditions required for the removal of the 5'-dimethoxytrityl (DMT) protecting group can lead to the cleavage of the N-glycosidic bond, resulting in an abasic site. This site is then cleaved during the final basic deprotection step.
Troubleshooting Steps:
-
Choice of Deblocking Agent: The strength of the acid used for detritylation directly impacts the rate of depurination.
-
Recommendation: Use a milder acid for deblocking. Dichloroacetic acid (DCA) is a good alternative to the stronger trichloroacetic acid (TCA) and has been shown to reduce depurination.
-
-
Deblocking Time: Prolonged exposure to acid increases the risk of depurination.
-
Recommendation: Minimize the deblocking time to the shortest duration necessary for complete detritylation. This can be optimized by monitoring the trityl cation release.
-
-
Guanosine Protecting Groups: The protecting group on the guanine base can influence its susceptibility to depurination.
-
Recommendation: Use guanosine phosphoramidites with protecting groups that enhance stability. The dimethylformamidine (dmf) group is known to protect guanosine from depurination.
-
Issue 3: Incomplete Oxidation
Q3: My final product contains a significant amount of (n-1) and other shorter fragments, and the mass spectrometry analysis shows unexpected adducts. Could this be related to the oxidation step?
A3: Incomplete or inefficient oxidation of the phosphite triester to the more stable phosphate triester can lead to a variety of side reactions and lower yields. The phosphite triester is unstable under the acidic conditions of the subsequent detritylation step.
Troubleshooting Steps:
-
Oxidizer Solution: The standard oxidizer is a solution of iodine in a mixture of tetrahydrofuran (THF), pyridine, and water.
-
Recommendation: Ensure your oxidizer solution is fresh and has the correct concentration of iodine. Iodine solutions can degrade over time.
-
-
Water Content in Oxidizer: Water is a necessary component of the standard iodine-based oxidation reaction.
-
Recommendation: Verify the water content in your oxidizer solution is appropriate. However, be aware that residual water after the oxidation step can inhibit the subsequent coupling reaction. Some protocols recommend a second capping step after oxidation to ensure the support is dry.
-
Quantitative Data Summary
| Parameter | Recommended Value/Condition | Expected Outcome |
| Coupling Efficiency | >98%, ideally >99% | Higher yield of full-length product. |
| Water Content in Acetonitrile | < 10-15 ppm | Minimized phosphoramidite hydrolysis, leading to higher coupling efficiency. |
| Deblocking Agent | 3% Dichloroacetic Acid (DCA) in Dichloromethane (DCM) | Reduced depurination compared to Trichloroacetic Acid (TCA). |
| Guanosine Protecting Group | Dimethylformamidine (dmf) | Increased resistance to depurination. |
A recent study highlighted the impact of the protecting group on coupling efficiency. A guanosine TNA phosphoramidite with a less bulky acetyl protecting group showed a higher coupling efficiency (94%) compared to one with a more traditional and bulkier DPC protecting group (85%) under suboptimal synthesis conditions. This demonstrates that the choice of protecting group can significantly influence the yield.
Experimental Protocols
Protocol 1: Trityl Cation Assay for Coupling Efficiency Monitoring
This assay provides a real-time measurement of the coupling efficiency at each step of the synthesis.
Methodology:
-
Following the coupling and capping steps of each cycle, collect the acidic deblocking solution (which contains the orange-colored DMT cation) as it is eluted from the synthesis column.
-
Dilute a precise aliquot of this solution in a known volume of a non-aqueous acidic solution (e.g., a solution of dichloroacetic acid in toluene).
-
Measure the absorbance of the solution at approximately 495 nm using a UV-Vis spectrophotometer.
-
The coupling efficiency can be calculated by comparing the absorbance value to that of the previous cycle. A consistent absorbance reading indicates high and uniform coupling efficiency.
Protocol 2: Standard Oxidation Step
This protocol outlines the standard procedure for oxidizing the phosphite triester to a stable phosphate triester.
Reagents:
-
Oxidizer solution: 0.02 M or 0.1 M Iodine in a mixture of Tetrahydrofuran (THF), Pyridine, and Water.
Procedure:
-
Following the coupling and capping steps, deliver the oxidizer solution to the synthesis column.
-
Allow the reaction to proceed for the time specified by your synthesizer's protocol (typically 30-60 seconds).
-
Thoroughly wash the column with anhydrous acetonitrile to remove residual oxidizer and water before proceeding to the next detritylation step.
Visualizing the Workflow
To better understand the troubleshooting process and the synthesis cycle, the following diagrams have been created.
Caption: Troubleshooting workflow for low yields in phosphoramidite synthesis.
Caption: The four-step cycle of phosphoramidite oligonucleotide synthesis.
References
dealing with alpha-guanosine precipitation in stock solutions
Technical Support Center: α-Guanosine Stock Solutions
Welcome to the technical support center for handling α-Guanosine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with α-Guanosine precipitation in stock solutions.
Frequently Asked Questions (FAQs)
Q1: My α-Guanosine precipitated out of my aqueous solution. What is the most common cause?
A1: The most frequent cause of α-Guanosine precipitation from aqueous solutions is its inherently low solubility at neutral pH.[1][2][3] Guanosine and its anomers are only slightly soluble in water, especially cold water.[1][2] If the concentration exceeds its solubility limit under the given conditions (pH, temperature), it will precipitate. Another common issue is a pH shift towards neutral after dissolving the compound in a basic solution; neutralizing the solution reduces the solubility of guanosine, causing it to precipitate.
Q2: I'm preparing a stock solution. What is the best solvent to use for α-Guanosine?
A2: For high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. α-Guanosine is soluble in DMSO up to approximately 12.5 mg/mL, a concentration that can be enhanced by warming the solution to 60°C and using sonication. For applications requiring an aqueous buffer, it is best to first create a concentrated stock in DMSO and then dilute it into the aqueous buffer of choice. Note that aqueous solutions of guanosine are not stable for long-term storage, and it is often recommended to use them within a day.
Q3: Can I increase the solubility of α-Guanosine in aqueous solutions by changing the pH?
A3: Yes, adjusting the pH can significantly increase solubility. Guanosine is more soluble in dilute acidic or basic solutions compared to neutral water. It can be dissolved in solutions like 0.1 M NaOH. However, be aware that adjusting the pH back to neutral will likely cause precipitation as the solubility decreases.
Q4: Does temperature affect the solubility of α-Guanosine?
A4: Yes, temperature plays a key role. Guanosine is more soluble in boiling water than in cold water. For dissolving α-Guanosine in DMSO, warming and heating to 60°C can help achieve higher concentrations. If you observe precipitation after your solution has cooled to room temperature or has been refrigerated, warming it gently may help redissolve the compound.
Q5: My α-Guanosine solution is stored at -20°C and has precipitated. Is it still usable?
A5: Yes, the stock solution is likely still usable. Precipitation upon freezing or cooling is common. To use the solution, gently warm it to 37°C and use an ultrasonic bath to help redissolve the precipitate completely before use. To prevent this issue in the future, consider preparing smaller aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Use the following flowchart to diagnose and resolve issues with α-Guanosine precipitation.
Caption: Troubleshooting workflow for α-Guanosine precipitation.
Data Summary
The solubility of guanosine is highly dependent on the solvent, temperature, and pH. The following table summarizes key solubility data. Note that data for the specific α-anomer is limited; therefore, data for guanosine is used as a close reference.
| Solvent System | Temperature | pH | Approximate Solubility | Reference |
| Water | Cold | Neutral | Very slightly soluble | |
| Water | Boiling (100°C) | Neutral | Soluble | |
| Water | 25°C | Neutral | ~0.75 g/L | |
| DMSO | Not Specified | N/A | ~30-57 mg/mL | |
| DMSO (with heating) | 60°C | N/A | 12.5 mg/mL (for α-Guanosine) | |
| 1:5 DMSO:PBS | Not Specified | 7.2 | ~0.16 mg/mL | |
| 0.1 M NaOH | Not Specified | Basic | 0.1 g/mL (100 mg/mL) | |
| Ethanol, Ether, Chloroform | Room Temp | N/A | Insoluble |
Experimental Protocols
Protocol 1: Preparation of High-Concentration α-Guanosine Stock Solution in DMSO
-
Weighing: Carefully weigh the desired amount of solid α-Guanosine powder in a sterile conical tube.
-
Solvent Addition: Add fresh, anhydrous DMSO to the powder to achieve the target concentration (e.g., 10 mg/mL). Using hygroscopic (moisture-absorbing) DMSO can reduce solubility.
-
Dissolution: To aid dissolution, cap the tube securely and vortex thoroughly. If precipitate remains, warm the tube in a water bath at 37°C to 60°C and sonicate for 10-15 minutes until the solution is clear.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use sterile tubes. Store the aliquots at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage. This prevents degradation from repeated freeze-thaw cycles.
Protocol 2: Preparation of a Diluted Aqueous Working Solution
-
Thaw Stock: Retrieve a single aliquot of the concentrated α-Guanosine DMSO stock from the freezer and thaw it completely. Ensure any precipitate is redissolved by warming and vortexing if necessary.
-
Dilution: Just prior to your experiment, dilute the DMSO stock into your final aqueous buffer (e.g., PBS) to the desired working concentration. It is critical to add the DMSO stock to the aqueous buffer, not the other way around, while vortexing gently to ensure rapid mixing and prevent localized high concentrations that could precipitate.
-
Immediate Use: Use the freshly prepared aqueous solution immediately. Guanosine is sparingly soluble in aqueous buffers, and storing the diluted solution is not recommended as precipitation can occur over time.
Mechanism of Precipitation
Guanosine's structure, rich in hydrogen bond donors and acceptors, facilitates self-assembly into ordered structures like G-quadruplexes, especially in aqueous solutions. This strong intermolecular interaction contributes to its low solubility at neutral pH, leading to precipitation.
Caption: Factors and interactions leading to α-Guanosine precipitation.
References
method refinement for consistent results in alpha-guanosine bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results in alpha-guanosine bioassays.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of an this compound bioassay?
This compound bioassays are designed to quantify the biological activity of guanosine and its analogs, often by measuring the activation of G-protein coupled receptors (GPCRs) and their downstream signaling pathways.[1][2] In many cases, these assays focus on the G-alpha (Gα) subunit of heterotrimeric G-proteins.[1] Upon receptor activation by a ligand like guanosine, the Gα subunit exchanges GDP for GTP, dissociates from the βγ subunits, and activates effector enzymes such as adenylyl cyclase, leading to the production of second messengers like cyclic AMP (cAMP).[1][3] The assay, therefore, often involves quantifying the levels of these second messengers or other downstream events.
Q2: What are the critical reagents in this assay, and how should they be handled?
Proper handling of reagents is crucial for reproducible results. Key reagents often include:
-
This compound compounds: Store as recommended by the manufacturer, typically desiccated and protected from light. Prepare fresh dilutions for each experiment from a concentrated stock solution.
-
Cell lines: Use a consistent cell line with known receptor expression. Ensure cells are healthy and in the logarithmic growth phase.
-
Enzymes (e.g., for detection): Always keep enzymes on ice when not in use and avoid repeated freeze-thaw cycles.
-
Assay buffers: Equilibrate all buffers to the recommended assay temperature before use to prevent temperature fluctuations that can affect enzyme activity.
Q3: How can I minimize variability between replicate wells?
Consistency in pipetting is key to minimizing variability. Here are some tips:
-
Use calibrated pipettes and proper pipetting techniques.
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When adding reagents to a microplate, pipette down the side of the well to avoid splashing and ensure all liquid is at the bottom.
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Avoid introducing air bubbles, as they can interfere with absorbance or fluorescence readings.
-
Ensure thorough mixing by gently tapping the plate after adding all reagents.
Q4: My standard curve is not linear. What are the possible causes?
An issue with the standard curve is a common problem. Consider the following:
-
Improper dilution of standards: Carefully re-prepare the serial dilutions of your standard.
-
Incorrect wavelength reading: Double-check that the plate reader is set to the correct wavelength as specified in the assay protocol.
-
Reagent degradation: Ensure that the reagents have been stored correctly and have not expired.
-
Contamination: Use fresh, sterile pipette tips for each standard dilution to avoid cross-contamination.
Troubleshooting Guide
This guide addresses specific issues that may arise during your this compound bioassay experiments.
Issue 1: No or Very Low Signal
| Possible Cause | Recommended Solution |
| Omission of a critical reagent or protocol step. | Carefully review the protocol to ensure all steps were followed and all reagents were added in the correct order. |
| Assay buffer is too cold, leading to low enzyme activity. | Equilibrate all reagents (except enzymes) to the specified assay temperature before starting the experiment. |
| Incorrect microplate type used. | Use the appropriate microplate for your detection method: clear plates for absorbance, black plates for fluorescence, and white plates for luminescence. |
| Degraded or expired reagents. | Check the expiration dates of all kit components and ensure they have been stored under the recommended conditions. |
Issue 2: High Background Signal
| Possible Cause | Recommended Solution |
| Contamination of reagents or samples. | Use fresh, sterile reagents and pipette tips. Ensure a clean working area. |
| Sub-optimal washing steps. | If your assay involves washing steps, ensure they are performed thoroughly to remove unbound reagents. |
| High endogenous activity in the cell line. | Consider using a different cell line with lower basal activity or optimizing the cell number per well. |
| Light leak in the plate reader. | Check the plate reader for any light leaks and ensure it is properly calibrated. |
Issue 3: Inconsistent Results Between Experiments
| Possible Cause | Recommended Solution |
| Variability in cell passage number. | Use cells within a consistent and narrow range of passage numbers for all experiments. |
| Inconsistent incubation times. | Use a precise timer for all incubation steps to ensure uniformity across experiments. |
| Fluctuations in incubator temperature or CO2 levels. | Regularly monitor and calibrate your incubator to maintain a stable environment for cell culture. |
| Different lots of reagents or kits. | If you switch to a new lot of a reagent or kit, consider running a validation experiment to ensure consistency with previous results. |
Experimental Protocols & Methodologies
A detailed protocol for a typical this compound bioassay measuring cAMP production is outlined below.
Materials:
-
HEK293 cells stably expressing the GPCR of interest
-
Cell culture medium (DMEM, 10% FBS, 1% penicillin-streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
This compound compound
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
96-well or 384-well microplates (white for luminescence/HTRF, clear for ELISA)
Procedure:
-
Cell Seeding: Seed HEK293 cells into the microplate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of the this compound compound in assay buffer. Also, prepare a vehicle control.
-
Cell Treatment: Remove the cell culture medium and wash the cells with PBS. Add the diluted this compound compounds and controls to the respective wells.
-
Incubation: Incubate the plate at 37°C for the time specified in your assay protocol to allow for GPCR activation and cAMP production.
-
Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release the intracellular cAMP.
-
cAMP Detection: Perform the cAMP detection assay following the kit's protocol. This typically involves adding detection reagents and incubating for a specific period.
-
Data Acquisition: Read the plate using a microplate reader at the appropriate wavelength for your chosen detection method.
-
Data Analysis: Calculate the concentration of cAMP in each well based on a standard curve. Plot the dose-response curve for the this compound compound to determine its potency and efficacy.
Visualizations
Caption: G-Protein signaling pathway initiated by this compound.
Caption: A typical experimental workflow for an this compound bioassay.
References
Validation & Comparative
Comparative Analysis of Alpha-Guanosine and Beta-Guanosine Cytotoxicity in Leukemia Cells: A Review of Available Evidence
Nucleoside analogs are a cornerstone of chemotherapy, particularly for hematological malignancies.[1] These agents act as antimetabolites, interfering with the synthesis of DNA and RNA, ultimately leading to cell death.[2][3] The stereochemistry of the glycosidic bond connecting the nucleobase to the sugar moiety, which defines the alpha- and beta-anomers, is a critical determinant of a nucleoside analog's therapeutic efficacy.
The Significance of the Beta-Anomeric Configuration
In naturally occurring nucleosides, the glycosidic bond is in the beta-configuration, where the nucleobase is on the same side of the sugar ring as the C5' exocyclic group.[4] This specific orientation is crucial for the recognition and processing of nucleosides by cellular enzymes, such as kinases that phosphorylate them to their active triphosphate forms, and polymerases that incorporate them into nucleic acid chains.[5] Alpha-anomers, where the nucleobase is on the opposite side of the sugar ring, are rare in nature and generally not recognized by these enzymes, rendering them biologically inactive in pathways of nucleic acid synthesis.
Cytotoxicity of Guanosine and its Beta-Analogs in Leukemia Cells
While direct data on alpha-guanosine is lacking, studies on guanosine (which naturally exists as beta-guanosine) and its synthetic beta-analogs have demonstrated cytotoxic and differentiation-inducing effects in leukemia cells.
A recent study highlighted that guanosine treatment can inhibit cell proliferation in a time- and dose-dependent manner in various acute myeloid leukemia (AML) cell lines, with IC50 values ranging from 30 µM to 50 µM. This effect is linked to the induction of myeloid differentiation. Another study showed that deoxyguanosine can act synergistically with the chemotherapeutic agent arabinosylcytosine to inhibit the growth of human leukemia cells.
Furthermore, synthetic beta-anomer analogs of guanosine have been developed and investigated for their anti-leukemic properties. For instance, beta-2'-deoxythioguanosine has shown therapeutic responses in pediatric patients with acute leukemia. Nelarabine, a prodrug of the deoxyguanosine analogue 9-beta-D-arabinofuranosylguanine (ara-G), is a T-cell–selective nucleoside analog used in the treatment of T-cell acute lymphoblastic leukemia.
The following table summarizes the cytotoxic effects of guanosine (beta-anomer) in various leukemia cell lines as reported in a recent study.
| Cell Line | Leukemia Type | IC50 (µM) | Reference |
| U937 | Acute Myeloid Leukemia | ~30-50 | |
| KG1A | Acute Myeloid Leukemia | ~30-50 | |
| KASUMI1 | Acute Myeloid Leukemia | ~30-50 | |
| HL60 | Acute Myeloid Leukemia | ~30-50 | |
| NB4 | Acute Myeloid Leukemia | ~30-50 | |
| OCI-AML3 | Acute Myeloid Leukemia | ~30-50 | |
| MOLM13 | Acute Myeloid Leukemia | ~30-50 | |
| MV4-11 | Acute Myeloid Leukemia | ~30-50 | |
| NOMO1 | Acute Myeloid Leukemia | ~30-50 | |
| THP1 | Acute Myeloid Leukemia | ~30-50 |
Experimental Protocols
The evaluation of the cytotoxic effects of nucleoside analogs typically involves a series of standardized in vitro assays.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Leukemia cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound, beta-guanosine) for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and the resulting formazan crystals are solubilized with a solubilizing agent (e.g., DMSO, isopropanol).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.
-
Cell Treatment: Cells are treated with the test compounds as described for the MTT assay.
-
Cell Harvesting and Staining: After treatment, cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are then added to the cell suspension.
-
Incubation: The cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Signaling Pathways and Experimental Workflows
The presumed mechanism of action for a cytotoxic guanosine analog would follow the established pathway for nucleoside analogs. The experimental workflow for comparing the cytotoxicity of alpha- and beta-guanosine would involve parallel assays to determine their relative effects.
Figure 1. Generalized signaling pathway for the cytotoxic action of a beta-guanosine analog.
Figure 2. Experimental workflow for the comparative analysis of alpha- and beta-guanosine cytotoxicity.
Conclusion
Based on the fundamental principles of nucleoside biochemistry and the available literature, it is highly probable that this compound would exhibit significantly lower or no cytotoxicity in leukemia cells compared to beta-guanosine. This is due to the stringent stereochemical requirements of the enzymes responsible for the activation and incorporation of nucleosides into nucleic acids. The cytotoxic effects observed for guanosine and its analogs are attributed to the beta-anomeric configuration. Future research involving the direct comparative evaluation of synthesized alpha- and beta-guanosine anomers would be necessary to definitively quantify this difference in cytotoxic potential.
References
- 1. Nucleoside analogues and nucleobases in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 3. Chemotherapy - Wikipedia [en.wikipedia.org]
- 4. Review of α-nucleosides: from discovery, synthesis to properties and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of the Antiviral Potential of Alpha-Guanosine and Beta-Guanosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the theoretical antiviral efficacy of alpha-guanosine against its naturally occurring anomer, beta-guanosine. While direct comparative experimental data is limited in publicly available literature, this document synthesizes established principles of virology and nucleoside analog pharmacology to present a scientifically grounded validation framework.
Executive Summary
Naturally occurring nucleosides, the building blocks of nucleic acids, exist exclusively in the beta-configuration. Consequently, viral polymerases and cellular kinases have evolved to recognize and process these beta-anomers. While alpha-nucleosides, including this compound, exhibit greater enzymatic stability, their unnatural stereochemistry is predicted to significantly hinder their interaction with key viral and cellular enzymes, thereby limiting their antiviral efficacy compared to beta-guanosine analogs. This guide outlines the theoretical basis for this disparity and provides detailed protocols for empirical validation.
Theoretical Comparison of Antiviral Efficacy
The antiviral activity of nucleoside analogs is primarily dependent on two key intracellular events: phosphorylation to the active triphosphate form by cellular kinases and subsequent incorporation into the growing viral nucleic acid chain by viral polymerases, leading to chain termination or mutagenesis. The stereochemical orientation of the nucleobase relative to the sugar moiety (anomeric configuration) is a critical determinant of these interactions.
| Feature | This compound | Beta-Guanosine | Rationale |
| Anomeric Configuration | The guanine base is oriented below the plane of the ribose sugar (axial). | The guanine base is oriented above the plane of the ribose sugar (equatorial). | This fundamental structural difference dictates the three-dimensional shape of the molecule. |
| Enzymatic Stability | Higher . Alpha-nucleosides are generally more resistant to enzymatic degradation by nucleosidases and phosphorylases.[1] | Lower . Beta-nucleosides are the natural substrates for these enzymes and are readily metabolized. | The unnatural alpha-configuration is not recognized efficiently by degradative enzymes. |
| Phosphorylation by Cellular Kinases | Predicted to be poor . Cellular nucleoside and nucleotide kinases are highly stereoselective for beta-anomers. | Efficient . As the natural anomer, beta-guanosine is readily phosphorylated to its mono-, di-, and triphosphate forms. | The active sites of kinases are specifically shaped to accommodate the beta-configuration. |
| Incorporation by Viral Polymerases | Predicted to be very low to negligible . Viral RNA-dependent RNA polymerases (RdRps) and reverse transcriptases exhibit strong stereoselectivity for beta-nucleoside triphosphates.[2][3] | Potential for incorporation . Beta-guanosine triphosphate can be recognized and incorporated by viral polymerases, potentially leading to inhibition of viral replication. | The active site of viral polymerases has evolved to bind the natural beta-conformation of nucleoside triphosphates. |
| Immunomodulatory Activity | Unknown, but likely low . Guanosine analogs can activate innate immunity via Toll-like receptor 7 (TLR7), but this recognition is likely also stereospecific. | Potential . Some guanosine analogs are known to activate TLR7, leading to the production of interferons and other antiviral cytokines. | TLR7 recognizes specific molecular patterns, and the beta-anomer is more likely to fit the binding pocket. |
| Overall Antiviral Potential | Low . Despite higher stability, the predicted inability to be efficiently phosphorylated and incorporated by viral polymerases severely limits its direct-acting antiviral potential. | Moderate to High (as an analog) . Modified beta-guanosine analogs are a cornerstone of antiviral therapy. Unmodified beta-guanosine itself can inhibit viral replication in some contexts. | The ability to be recognized by both cellular kinases and viral polymerases is crucial for antiviral activity. |
Experimental Protocols
To empirically validate the antiviral efficacy of this compound versus beta-guanosine, the following standard virological assays are recommended.
Cytopathic Effect (CPE) Inhibition Assay
This assay determines the ability of a compound to protect host cells from virus-induced cell death.[4][5]
a. Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero E6 for SARS-CoV-2, A549 for Influenza)
-
Virus stock with a known titer
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound and beta-guanosine (or a known active beta-guanosine analog)
-
96-well cell culture plates
-
Cell viability reagent (e.g., Neutral Red, MTT, or CellTiter-Glo®)
-
Plate reader
b. Procedure:
-
Seed the 96-well plates with host cells to achieve a confluent monolayer within 24 hours.
-
Prepare serial dilutions of this compound and beta-guanosine in cell culture medium.
-
When the cell monolayer is confluent, remove the growth medium and add the compound dilutions to the wells in triplicate. Include "cells only" (no virus, no compound) and "virus control" (virus, no compound) wells.
-
Infect the cells with the virus at a pre-determined multiplicity of infection (MOI) that causes significant CPE within 48-72 hours. Do not add the virus to the "cells only" control wells.
-
Incubate the plates at 37°C in a 5% CO2 incubator until at least 80% CPE is observed in the virus control wells.
-
Quantify cell viability using a suitable reagent and a plate reader.
-
Calculate the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) from dose-response curves. The selectivity index (SI = CC50/EC50) is a measure of the compound's therapeutic window.
Virus Yield Reduction Assay
This assay quantifies the reduction in the production of infectious virus particles in the presence of the test compound.
a. Materials:
-
Same as for the CPE inhibition assay.
-
Additional cell culture plates for virus titration.
b. Procedure:
-
Perform the initial steps of cell seeding, compound addition, and virus infection as described in the CPE inhibition assay.
-
At the end of the incubation period (e.g., 48 hours post-infection), collect the supernatant from each well.
-
Perform serial 10-fold dilutions of the collected supernatants.
-
Titrate the diluted virus on fresh monolayers of host cells using a standard method such as a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.
-
Calculate the viral titer for each compound concentration.
-
Determine the EC90 or EC99 (the concentration that reduces virus yield by 90% or 99%, respectively) from the dose-response curve.
Signaling Pathways and Mechanisms of Action
Guanosine Analog-Mediated Antiviral Mechanisms
Guanosine analogs can exert antiviral effects through two primary mechanisms: direct inhibition of viral replication and modulation of the host immune response.
References
- 1. Review of α-nucleosides: from discovery, synthesis to properties and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Mechanisms of inhibition of viral RNA replication by nucleotide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pblassaysci.com [pblassaysci.com]
- 5. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
head-to-head comparison of alpha-guanosine and ribavirin in HCV replicon assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the anti-Hepatitis C Virus (HCV) activity of guanosine and the well-established antiviral drug, ribavirin, within in-vitro HCV replicon systems. This comparison is intended to inform research and development efforts in the field of HCV therapeutics.
Quantitative Performance in HCV Replicon Assays
The following table summarizes the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) for both guanosine and ribavirin in Huh-7 derived cell lines harboring HCV replicons. These values are critical for assessing the antiviral potency and the therapeutic window of each compound.
| Compound | EC50 (µM) | CC50 (µM) | Therapeutic Index (TI = CC50/EC50) | Cell Line | HCV Genotype/Strain | Reference |
| Guanosine | 800 | >1000 | >1.25 | Huh-7.5 | HCV p0 | [1] |
| Ribavirin | 214 | 123,000 | ~575 | Huh-7.5 | J6/JFH1 (Genotype 2a) | [2] |
Note: The EC50 and CC50 values can vary between different studies due to variations in the HCV replicon system, cell line, and specific experimental conditions. The data presented here is from studies using similar Huh-7.5 cell lines for a more relevant comparison.
Mechanisms of Anti-HCV Action
Guanosine and ribavirin, a guanosine analog, exert their anti-HCV effects through distinct yet related mechanisms that impact viral RNA synthesis.
Guanosine: The antiviral activity of guanosine is not due to direct inhibition of the HCV RNA-dependent RNA polymerase (NS5B). Instead, elevated extracellular concentrations of guanosine lead to an imbalance in the intracellular pools of nucleoside diphosphates (NDPs) and triphosphates (NTPs).[3][4] This disruption of nucleotide homeostasis is thought to impair the fidelity and efficiency of the viral polymerase, leading to an increase in insertions and deletions (indels) in the nascent viral RNA.[3] The accumulation of these mutations results in the production of non-viable viral genomes and a reduction in infectious virus progeny.
Ribavirin: Ribavirin has a multi-pronged mechanism of action against HCV:
-
IMPDH Inhibition: Ribavirin monophosphate acts as a competitive inhibitor of the host enzyme inosine monophosphate dehydrogenase (IMPDH). This enzyme is crucial for the de novo synthesis of guanine nucleotides. Its inhibition leads to the depletion of intracellular guanosine triphosphate (GTP) pools, which are essential for viral RNA synthesis.
-
Direct Inhibition of RdRp: Ribavirin triphosphate can be incorporated by the HCV RNA-dependent RNA polymerase (RdRp) into the growing viral RNA chain, acting as a chain terminator and directly inhibiting viral replication.
-
Lethal Mutagenesis: The incorporation of ribavirin triphosphate into the HCV genome can also act as a mutagen, inducing an increased frequency of G-to-A and C-to-U transitions. This leads to an accumulation of deleterious mutations that can drive the viral population to an "error catastrophe," resulting in non-viable virions.
The antiviral effect of ribavirin can be partially reversed by the addition of exogenous guanosine, highlighting the importance of GTP pool depletion in its mechanism of action.
Caption: Mechanisms of action for Guanosine and Ribavirin against HCV.
Experimental Protocols
A common method for evaluating the efficacy of antiviral compounds against HCV is the subgenomic replicon assay. This assay utilizes a human hepatoma cell line (e.g., Huh-7) that has been engineered to support the autonomous replication of a modified, non-infectious HCV genome (a replicon).
HCV Replicon Assay (Luciferase-based)
Objective: To determine the 50% effective concentration (EC50) of a test compound in inhibiting HCV RNA replication.
Materials:
-
Huh-7 cells stably expressing an HCV subgenomic replicon containing a luciferase reporter gene.
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS, non-essential amino acids, and a selective antibiotic like G418).
-
Test compounds (Guanosine, Ribavirin) dissolved in a suitable solvent (e.g., DMSO).
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the Huh-7 HCV replicon cells in 96-well plates at a predetermined density to ensure they are in the logarithmic growth phase during the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤0.5% DMSO).
-
Treatment: Remove the existing medium from the cells and add the medium containing the serially diluted compounds. Include a "no drug" control (vehicle only) and a "no cell" control (medium only).
-
Incubation: Incubate the plates for a defined period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity in each well using a luminometer according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the luciferase signal in each well to the average signal of the "no drug" control to determine the percentage of replication inhibition.
-
Plot the percentage of inhibition against the compound concentration (log scale).
-
Calculate the EC50 value using a non-linear regression analysis (e.g., a four-parameter logistic curve).
-
Cytotoxicity Assay (CC50 Determination):
A parallel assay should be performed to determine the concentration of the compound that causes a 50% reduction in cell viability (CC50). This can be done using methods such as the MTT or CellTiter-Glo assays, following a similar protocol of cell seeding, treatment, and incubation.
Caption: Workflow for a luciferase-based HCV replicon assay.
Summary and Conclusion
This head-to-head comparison reveals that while both guanosine and its analogue ribavirin can inhibit HCV replication, they do so with different potencies and through distinct mechanisms. Ribavirin demonstrates significantly higher potency in HCV replicon assays, as indicated by its lower EC50 value and consequently higher therapeutic index.
The mechanism of guanosine's antiviral activity is novel, involving the perturbation of intracellular nucleotide pools, which leads to error-prone viral replication. This is in contrast to the multi-faceted mechanism of ribavirin, which includes GTP depletion, direct polymerase inhibition, and lethal mutagenesis.
For researchers in drug development, these findings highlight the potential for targeting nucleotide metabolism as an anti-HCV strategy. While natural guanosine itself may not be a potent lead candidate due to its high EC50, its mechanism of action could inspire the development of novel guanosine analogues with improved efficacy and a favorable safety profile. The established HCV replicon assay remains a robust platform for the screening and characterization of such novel antiviral compounds.
References
- 1. Guanosine inhibits hepatitis C virus replication and increases indel frequencies, associated with altered intracellular nucleotide pools | PLOS Pathogens [journals.plos.org]
- 2. Antiviral Effect of Ribavirin against HCV Associated with Increased Frequency of G-to-A and C-to-U Transitions in Infectious Cell Culture Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guanosine inhibits hepatitis C virus replication and increases indel frequencies, associated with altered intracellular nucleotide pools - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guanosine inhibits hepatitis C virus replication and increases indel frequencies, associated with altered intracellular nucleotide pools - PubMed [pubmed.ncbi.nlm.nih.gov]
Alpha-Guanosine vs. Beta-Guanosine: A Comparative Guide to Enzymatic Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Structural Differences: The Anomeric Distinction
The key difference between alpha-guanosine and beta-guanosine lies in the orientation of the glycosidic bond, which links the guanine base to the C1' carbon of the ribose sugar. In beta-guanosine , the naturally occurring form found in RNA, the guanine base is on the same side of the ribose ring as the 5'-hydroxyl group (cis), adopting an equatorial position. Conversely, in This compound , the guanine base is on the opposite side (trans) and occupies an axial position. This seemingly subtle variation in the spatial arrangement of the nucleobase has significant implications for the molecule's overall three-dimensional structure and its recognition by enzymes.
Enzymatic Phosphorylation: A Tale of Stereoselectivity
Enzymatic phosphorylation is a fundamental process in cellular metabolism and signaling, catalyzed by a class of enzymes known as kinases. These enzymes exhibit a high degree of substrate specificity, often discriminating between closely related stereoisomers. While specific studies directly comparing the phosphorylation rates of alpha- and beta-guanosine are scarce, evidence from other nucleoside kinases strongly suggests a significant preference for the beta-anomer.
For instance, studies on human deoxycytidine kinase have demonstrated a strict requirement for the beta-anomeric configuration in its substrates, with alpha-anomers not being recognized as substrates.[1] This enzymatic stereoselectivity is a common theme in nucleotide metabolism and is dictated by the precise architecture of the enzyme's active site.
The active sites of guanosine kinases, such as human guanylate kinase and E. coli guanosine kinase, are highly structured environments.[2][3] Specific amino acid residues form a network of hydrogen bonds and hydrophobic interactions with the guanosine substrate, ensuring its proper orientation for phosphoryl transfer from a donor molecule like ATP. The axial orientation of the guanine base in this compound would likely lead to steric hindrance within the constrained active site, preventing the optimal positioning of the 5'-hydroxyl group for the nucleophilic attack on the phosphate donor. In contrast, the equatorial position of the guanine base in the natural beta-anomer allows for a more favorable fit and alignment of the reactive groups.
Based on these principles, it is highly probable that beta-guanosine is the preferred substrate for enzymatic phosphorylation by guanosine kinases, exhibiting a significantly higher reaction rate and binding affinity compared to its alpha-anomer.
Quantitative Data Summary
Although direct experimental values for the enzymatic phosphorylation of alpha- and beta-guanosine are not available in the literature, the expected relative performance based on enzymatic stereoselectivity principles is summarized in the table below. These are hypothesized values and would require experimental validation.
| Anomer | Enzyme Affinity (Km) | Reaction Velocity (Vmax) | Phosphorylation Efficiency (Vmax/Km) |
| beta-Guanosine | Lower (Higher Affinity) | Higher | High |
| This compound | Higher (Lower Affinity) | Significantly Lower or Negligible | Very Low to None |
Experimental Protocols
To experimentally validate the differential phosphorylation of alpha- and beta-guanosine, a detailed enzymatic assay would be required. The following protocol outlines a potential approach:
Objective: To determine and compare the kinetic parameters (Km and Vmax) of a specific guanosine kinase for this compound and beta-guanosine.
Materials:
-
Purified recombinant guanosine kinase
-
This compound
-
Beta-guanosine
-
Adenosine triphosphate (ATP)
-
Reaction buffer (e.g., Tris-HCl with MgCl2)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar) for ATP depletion measurement, or a method for direct detection of the phosphorylated product.
-
Microplate reader for luminescence or absorbance measurements
-
HPLC or SFC system for separation and quantification of reactants and products.
Methodology:
-
Enzyme Activity Assay:
-
Set up a series of reactions in a 96-well plate. Each reaction should contain the reaction buffer, a fixed concentration of guanosine kinase, and varying concentrations of either this compound or beta-guanosine (e.g., from 0 to 500 µM).
-
Initiate the reaction by adding a fixed concentration of ATP.
-
Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
-
Quantification of Phosphorylation:
-
Indirect Method (ATP Depletion): Use an assay like the Kinase-Glo® kit to measure the amount of remaining ATP. The decrease in ATP concentration is proportional to the amount of guanosine monophosphate (GMP) formed.
-
Direct Method (Product Quantification):
-
Terminate the reaction and separate the components using a suitable chromatographic method. Chiral stationary phases in HPLC or SFC may be necessary to separate the anomers of guanosine and their phosphorylated products.
-
Quantify the amount of alpha-GMP or beta-GMP formed using a detector (e.g., UV-Vis) and a standard curve.
-
-
-
Data Analysis:
-
Plot the initial reaction velocities against the substrate concentrations for both alpha- and beta-guanosine.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values for each anomer.
-
Compare the kinetic parameters to determine the enzyme's preference.
-
Visualizations
Caption: Enzymatic phosphorylation of guanosine anomers.
Caption: Experimental workflow for comparing anomer phosphorylation.
References
- 1. A comparison of the enantioselectivities of human deoxycytidine kinase and human cytidine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solution structure and functional investigation of human guanylate kinase reveals allosteric networking and a crucial role for the enzyme in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
comparative study of the metabolic pathways of alpha and beta-guanosine
Comparative Analysis of the Metabolic Pathways of α- and β-Guanosine
A Guide for Researchers in Drug Development and Life Sciences
This guide provides a detailed comparison of the metabolic pathways of β-guanosine, the naturally occurring form of the purine nucleoside, and its synthetic anomer, α-guanosine. The significant stereochemical differences between these two molecules lead to profoundly different metabolic fates, a critical consideration for their use in research and therapeutic development.
Introduction to α- and β-Anomers
Guanosine is a purine nucleoside composed of a guanine base linked to a ribose sugar. The orientation of the guanine base relative to the ribose sugar at the anomeric carbon (C1') defines it as either a β- or α-anomer. In β-guanosine , the guanine base is on the same side of the ribose ring as the C5' carbon, a configuration recognized by native enzymes. In α-guanosine , the base is on the opposite side. This structural inversion is the primary determinant of their differential metabolism.
Metabolic Pathway of β-Guanosine
The metabolism of β-guanosine is a well-established process central to purine homeostasis, primarily proceeding through two main pathways: the salvage pathway for nucleotide synthesis and a catabolic pathway for degradation.[1]
-
Salvage Pathway: This pathway recycles the guanosine base to synthesize nucleotides.
-
Phosphorylation: Guanosine is phosphorylated by guanosine kinase to form guanosine monophosphate (GMP).[2][3] This reaction requires a phosphate donor, typically adenosine triphosphate (ATP).[4]
-
Further Phosphorylation: GMP is subsequently phosphorylated to guanosine diphosphate (GDP) and then guanosine triphosphate (GTP) by guanylate kinase (GMPK) and nucleoside diphosphate kinase (NDPK), respectively.[3] GTP is a vital molecule for RNA synthesis, signal transduction, and as an energy source.
-
-
Catabolic Pathway: This pathway degrades guanosine into waste products.
-
Phosphorolysis: The enzyme Purine Nucleoside Phosphorylase (PNP) cleaves the glycosidic bond of guanosine in the presence of inorganic phosphate. This reaction yields guanine and ribose-1-phosphate.
-
Degradation of Guanine: Guanine is then deaminated to xanthine, which is subsequently oxidized to uric acid for excretion.
-
The diagram below illustrates the primary metabolic routes for the naturally occurring β-guanosine.
Caption: Metabolic pathways of β-guanosine.
Comparative Metabolic Fate of α-Guanosine
The inverted stereochemistry of α-guanosine renders it a poor substrate for the key enzymes that metabolize its beta counterpart. The high stereospecificity of enzymes like Purine Nucleoside Phosphorylase and guanosine kinases prevents efficient recognition and processing of the α-anomer.
-
Interaction with Purine Nucleoside Phosphorylase (PNP): PNP's active site is structured to specifically accommodate the β-configuration of the nucleoside. The α-anomer does not fit correctly, making it highly resistant to phosphorolysis.
-
Interaction with Guanosine Kinase: Similarly, guanosine kinase exhibits strong stereoselectivity. The phosphorylation of α-guanosine is either completely inhibited or occurs at a negligible rate compared to β-guanosine.
Consequently, α-guanosine is not readily integrated into the salvage or catabolic pathways. It is largely metabolically inert. This resistance to degradation makes α-anomers potential candidates for therapeutic applications where sustained action is desired, such as enzyme inhibitors or receptor antagonists, as they are not rapidly cleared by metabolic enzymes.
The diagram below illustrates the probable metabolic fate of α-guanosine, highlighting the enzymatic blockade.
References
- 1. Guanosine-Based Nucleotides, the Sons of a Lesser God in the Purinergic Signal Scenario of Excitable Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Solution structure and functional investigation of human guanylate kinase reveals allosteric networking and a crucial role for the enzyme in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
Unveiling the Superior Enzymatic Stability of Alpha-Guanosine Oligonucleotides: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for stable and effective therapeutic oligonucleotides is paramount. This guide provides an in-depth comparison of the enzymatic stability of alpha-guanosine oligonucleotides against their natural beta-anomeric counterparts, supported by experimental data and detailed protocols. The inherent resistance of alpha-anomeric oligonucleotides to nuclease degradation presents a significant advantage in the development of next-generation therapeutics.
This compound oligonucleotides, synthetic analogs of natural DNA and RNA, are distinguished by the alpha configuration of the glycosidic bond between the guanine base and the sugar moiety. This seemingly subtle stereochemical alteration confers remarkable resistance to enzymatic degradation, a critical attribute for any oligonucleotide-based therapeutic agent. In contrast, natural beta-guanosine oligonucleotides are rapidly broken down by nucleases present in biological fluids, limiting their therapeutic efficacy.
Enhanced Nuclease Resistance: A Quantitative Comparison
Experimental evidence consistently demonstrates the superior stability of alpha-oligonucleotides in the presence of nucleases. The following tables summarize key findings from comparative studies.
Table 1: Stability of Alpha- vs. Beta-Oligodeoxynucleotides in a Biological System
| Oligonucleotide Type | System | Half-life / Degradation | Reference |
| oligo-[beta] deoxynucleotide | Xenopus oocytes | ~10 minutes | [1] |
| 16-mer oligo-[alpha]-deoxynucleotide | Xenopus oocytes | 60% intact after 8 hours | [1] |
Table 2: Influence of 3'-Terminal Sequence on the Stability of Alpha-Oligonucleotides in Serum-Containing Media
| 3'-Terminal Dinucleotide Sequence of α-ON | Relative Degradation Rate Compared to β-ON | Stabilization Factor | Reference |
| ...A-G, ...C-A, or ...C-T | Similar | ~1 | [2] |
| ...G-A, ...T-A, or ...T-T | Intermediate | - | [2] |
| ...T-C, ...A-C, or ...C-C | Significantly Slower | Up to 200 | [2] |
These data highlight the dramatic increase in the half-life of alpha-oligonucleotides within a cellular environment and underscore the impact of sequence composition on their stability in serum.
Experimental Protocols
To facilitate the independent validation of these findings, detailed methodologies for key enzymatic stability assays are provided below.
Protocol 1: 3'-Exonuclease Stability Assay (e.g., Snake Venom Phosphodiesterase)
This assay evaluates the resistance of oligonucleotides to degradation by 3'-exonucleases, which are prevalent in biological fluids.
Materials:
-
Alpha- and beta-guanosine oligonucleotides (5'-end labeled, e.g., with 32P)
-
Snake Venom Phosphodiesterase (SVP)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl2)
-
Stop Solution (e.g., formamide with tracking dyes)
-
Polyacrylamide gel (denaturing)
-
Phosphorimager or autoradiography film
Procedure:
-
Prepare reaction mixtures containing the labeled oligonucleotide and reaction buffer.
-
Initiate the reaction by adding a standardized amount of SVP.
-
Incubate the reactions at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots and quench the reaction by adding the stop solution.
-
Denature the samples by heating.
-
Separate the degradation products by denaturing polyacrylamide gel electrophoresis.
-
Visualize the results using a phosphorimager or autoradiography.
-
Quantify the amount of full-length oligonucleotide remaining at each time point to determine the degradation kinetics and half-life.
Protocol 2: Serum Stability Assay
This assay assesses the stability of oligonucleotides in a more physiologically relevant environment containing a complex mixture of nucleases.
Materials:
-
Alpha- and beta-guanosine oligonucleotides
-
Fetal Bovine Serum (FBS) or human serum
-
Phosphate-Buffered Saline (PBS)
-
Incubator at 37°C
-
Method for oligonucleotide extraction and analysis (e.g., HPLC, capillary electrophoresis)
Procedure:
-
Incubate the oligonucleotides in a solution of FBS or human serum (e.g., 50% v/v in PBS) at 37°C.
-
At designated time points (e.g., 0, 1, 4, 8, 24 hours), collect aliquots of the incubation mixture.
-
Stop nuclease activity (e.g., by heat inactivation or addition of a chelating agent like EDTA).
-
Extract the oligonucleotides from the serum matrix.
-
Analyze the amount of intact oligonucleotide at each time point using a suitable analytical method like HPLC or capillary electrophoresis.
-
Calculate the degradation rate and half-life of the oligonucleotides in serum.
Experimental workflow for serum stability assay.
Mechanism of Action: Targeting Viral Replication
The enhanced stability of this compound oligonucleotides makes them promising candidates for antisense therapies, particularly in antiviral applications. One key target is the reverse transcriptase enzyme of retroviruses like HIV.
Antisense Inhibition of HIV Reverse Transcription
Alpha-anomeric oligonucleotides can be designed to be complementary to specific sequences within the viral RNA genome. By binding to the viral RNA, they can physically obstruct the process of reverse transcription, an essential step in the viral replication cycle. Unlike many conventional antisense oligonucleotides, alpha-anomers do not typically induce the degradation of the target RNA by RNase H. Instead, they act as steric blockers.
The following diagram illustrates the key steps in HIV reverse transcription and the point of intervention for an this compound antisense oligonucleotide.
Antisense inhibition of HIV reverse transcription.
Conclusion
The intrinsic resistance of this compound oligonucleotides to nuclease degradation represents a significant advancement in the field of oligonucleotide therapeutics. This enhanced stability, coupled with their potential for sequence-specific targeting of viral components, positions them as a promising platform for the development of novel antiviral drugs and other therapeutic interventions. The data and protocols presented in this guide provide a solid foundation for researchers to further explore and validate the potential of this unique class of modified nucleic acids.
References
Differential Effects of Alpha- and Beta-Guanosine on Toll-like Receptor 7 Activation: A Comparative Analysis
A comprehensive review of the current scientific literature reveals a notable gap in direct comparative studies on the differential effects of alpha- and beta-guanosine anomers on the activation of Toll-like Receptor 7 (TLR7). While the immunostimulatory properties of guanosine and its various analogs are well-documented to be mediated through TLR7, research has predominantly focused on modifications at the C7, C8, and N7 positions of the guanine base, or on the ribose sugar, rather than the stereochemistry of the glycosidic bond that defines the alpha and beta anomers.
Naturally occurring guanosine exists as the beta-anomer (β-guanosine), where the guanine base is on the same side of the ribose ring as the C5' substituent. The alpha-anomer (α-guanosine) has the guanine base on the opposite side. This seemingly subtle structural difference can have profound impacts on the biological activity of nucleosides by altering their three-dimensional shape and how they interact with target receptors. Although direct evidence for TLR7 is lacking, studies on other nucleoside analogs, such as α-2′-deoxythioguanosine, have shown that the alpha anomer can exhibit different activity profiles compared to its beta counterpart, suggesting that the stereochemistry at the anomeric carbon is a critical determinant of biological function.
This guide will synthesize the existing data on TLR7 activation by guanosine (presumed to be the beta-anomer) and its analogs, providing a framework for understanding how TLR7 is activated and the experimental approaches used to measure this activation.
Quantitative Data on TLR7 Activation by Guanosine Analogs
The following table summarizes the quantitative data on the activation of immune cells and TLR7 by various guanosine analogs, as reported in the scientific literature. These analogs serve as important reference points for the immunostimulatory potential of guanosine-based compounds.
| Compound | Cell Type | Assay | Readout | Concentration | Result | Reference |
| 7-Thia-8-oxoguanosine (TOG) | Mouse Splenocytes | ELISA | IL-6 Production | 100 µM | Significant increase in IL-6 | [1] |
| 7-Thia-8-oxoguanosine (TOG) | Mouse Splenocytes | ELISA | IL-12 Production | 100 µM | Significant increase in IL-12 | [1] |
| Loxoribine | Mouse Splenocytes | ELISA | IL-6 Production | 100 µM | Significant increase in IL-6 | [1] |
| Loxoribine | Mouse Splenocytes | ELISA | IL-12 Production | 100 µM | Significant increase in IL-12 | [1] |
| 7-Deazaguanosine | Mouse Splenocytes | ELISA | IL-6 Production | 100 µM | Significant increase in IL-6 | [1] |
| 7-Deazaguanosine | Mouse Splenocytes | ELISA | IL-12 Production | 100 µM | Significant increase in IL-12 | |
| Guanosine (in presence of polyU) | Human pDCs | ELISA | IFN-α Production | 100 µM | Robust IFN-α production | |
| 8-Hydroxyguanosine (8-OHG) (in presence of polyU) | Human pDCs | ELISA | IFN-α Production | 100 µM | Robust IFN-α production, comparable to Guanosine | |
| 8-Hydroxydeoxyguanosine (8-OHdG) (in presence of polyU) | Human pDCs | ELISA | IFN-α Production | 100 µM | Robust IFN-α production, comparable to Guanosine | |
| Guanosine (in presence of polyU) | Mouse bone marrow-derived pDCs | ELISA | IFN-α Production | 100 µM | Significant IFN-α production | |
| 8-Hydroxyguanosine (8-OHG) (in presence of polyU) | Mouse bone marrow-derived pDCs | ELISA | IL-12 p40 Production | 100 µM | Potent IL-12 p40 production | |
| 8-Hydroxydeoxyguanosine (8-OHdG) (in presence of polyU) | Mouse bone marrow-derived pDCs | ELISA | IL-12 p40 Production | 100 µM | Potent IL-12 p40 production |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess TLR7 activation by guanosine analogs.
HEK-Blue™ TLR7 Reporter Cell Assay
This assay is designed to provide a quantitative measure of TLR7 activation by utilizing a reporter gene system.
-
Cell Culture: HEK-Blue™ hTLR7 cells, which are HEK293 cells stably co-transfected with the human TLR7 gene and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter, are cultured in DMEM supplemented with 10% fetal bovine serum, penicillin-streptomycin, and selection antibiotics.
-
Stimulation: Cells are seeded in 96-well plates. The following day, the medium is replaced with fresh medium containing the test compounds (e.g., alpha- and beta-guanosine at various concentrations) or controls (e.g., R848 as a positive control, media as a negative control).
-
Incubation: The cells are incubated for 16-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: A volume of the cell culture supernatant is transferred to a new 96-well plate. HEK-Blue™ Detection medium, which contains a substrate for SEAP, is added to the supernatant.
-
Quantification: The plate is incubated for 1-4 hours at 37°C, and the SEAP activity is quantified by measuring the optical density at 620-650 nm using a spectrophotometer. The level of SEAP is directly proportional to the activation of NF-κB, which is a downstream effector of TLR7 signaling.
Cytokine Quantification by ELISA
This method measures the production of specific cytokines by immune cells in response to TLR7 agonists.
-
Immune Cell Isolation: Primary immune cells, such as human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes, are isolated using standard density gradient centrifugation methods.
-
Cell Culture and Stimulation: The isolated cells are cultured in appropriate media (e.g., RPMI-1640) and seeded in 24- or 96-well plates. The cells are then stimulated with the test compounds (alpha- and beta-guanosine) or controls for a specified period (e.g., 24-48 hours).
-
Supernatant Collection: After incubation, the cell culture supernatants are collected and centrifuged to remove any cellular debris.
-
ELISA Procedure: The concentration of a specific cytokine (e.g., IFN-α, IL-6, TNF-α) in the supernatants is determined using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The results are quantified by measuring the absorbance at a specific wavelength using a microplate reader. A standard curve is generated using recombinant cytokine to determine the concentration of the cytokine in the samples.
Visualizing the Molecular and Experimental Pathways
To better understand the mechanisms and workflows discussed, the following diagrams have been generated using Graphviz.
Caption: TLR7 Signaling Pathway upon Guanosine Analog Recognition.
Caption: Workflow for Comparing Alpha- and Beta-Guanosine TLR7 Activity.
References
Unveiling the Mechanisms: A Comparative Guide to Alpha-Guanosine and Established Purine Analogs
For Immediate Release
This guide offers a detailed comparison of the mechanisms of action of alpha-guanosine against well-established purine analog antiviral drugs: acyclovir, ganciclovir, and ribavirin. This document is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of their validated mechanisms, supported by experimental data and detailed protocols.
Executive Summary
Purine analogs are a cornerstone of antiviral therapy. While acyclovir, ganciclovir, and ribavirin have well-documented mechanisms involving the disruption of viral nucleic acid synthesis, the unique properties of this compound present a distinct approach. This guide elucidates these differences, highlighting this compound's potential to modulate host cell signaling pathways and alter intracellular nucleotide pools, in contrast to the direct antiviral actions of its counterparts. A significant finding is the relative scarcity of specific antiviral data for the alpha-anomer of guanosine, with much of the available research focusing on the naturally occurring beta-anomer. This underscores a critical area for future investigation.
Comparative Mechanism of Action
The fundamental difference in the mechanism of action lies in the primary target: direct viral enzyme inhibition versus modulation of the host cell environment.
-
This compound: As an alpha-anomeric nucleoside, this compound is a synthetic compound, as the vast majority of naturally occurring nucleosides are in the beta configuration.[1][2] Alpha-nucleosides are noted for their higher stability against enzymatic degradation.[1] While specific antiviral mechanisms for the alpha-anomer of guanosine are not extensively documented, studies on guanosine (likely the beta-anomer) have demonstrated antiviral activity, for instance against Hepatitis C Virus (HCV), by inducing imbalances in intracellular nucleoside-diphosphate and triphosphate pools.[3] This alteration does not directly inhibit the viral polymerase but rather creates an unfavorable environment for viral replication.[3] Furthermore, guanosine acts as a neuromodulator, interacting with adenosine receptors and activating downstream signaling cascades such as the PI3K/Akt and MAPK pathways.
-
Acyclovir: A prodrug that is selectively phosphorylated by viral thymidine kinase (TK) in infected cells. This initial phosphorylation is the key to its selectivity. Host cell kinases then convert acyclovir monophosphate to the active triphosphate form. Acyclovir triphosphate competitively inhibits viral DNA polymerase and is incorporated into the growing viral DNA chain, leading to chain termination. Recent studies also suggest that acyclovir may modulate the host's innate immune response by affecting the TLR9 signaling pathway.
-
Ganciclovir: Similar to acyclovir, ganciclovir is a prodrug that requires phosphorylation to become active. In cells infected with cytomegalovirus (CMV), the initial phosphorylation is carried out by the viral phosphotransferase UL97. Cellular kinases then complete the conversion to ganciclovir triphosphate, which competitively inhibits viral DNA polymerase and causes chain termination upon incorporation into viral DNA. Some evidence suggests ganciclovir may also have anti-inflammatory effects by inhibiting the cGAS-STING signaling pathway in macrophages.
-
Ribavirin: This purine analog has a multifaceted mechanism of action. It is phosphorylated by host cell kinases to its active mono-, di-, and triphosphate forms. Ribavirin monophosphate inhibits inosine monophosphate dehydrogenase (IMPDH), leading to the depletion of intracellular guanosine triphosphate (GTP) pools, which are essential for viral RNA synthesis. Ribavirin triphosphate can be incorporated into viral RNA by viral RNA-dependent RNA polymerase, inducing mutations and leading to "error catastrophe." Additionally, ribavirin has immunomodulatory effects, promoting a Th1-dominant immune response.
Data Presentation: Quantitative Comparison of Antiviral Activity
The following tables summarize the 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values for the compared purine analogs against various viruses. It is important to note that these values can vary significantly depending on the viral strain and the cell line used in the assay.
Table 1: Antiviral Activity (EC50/IC50 in µM) of Acyclovir, Ganciclovir, and Ribavirin against Selected Viruses.
| Compound | Virus | EC50/IC50 (µM) | Cell Line | Reference |
| Acyclovir | HSV-1 | 0.0025 - 8.5 | Macrophages, Vero, MRC-5 | |
| Acyclovir | HSV-1 | 3.3 | MRC-5 | |
| Acyclovir | VZV | 1.125 mg/L (~5 µM) | - | |
| Ganciclovir | HSV-1 | 0.40 - 1.59 | Vero | |
| Ganciclovir | CMV | ~2 mg/L (~7.8 µM) | - | |
| Ribavirin | HCV | - | - | - |
Data for this compound is not available in directly comparable antiviral assays. Conversion from mg/L to µM is approximated.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the validation and comparison of these antiviral agents.
Antiviral Activity Assays
a) Plaque Reduction Assay (PRA):
This assay is used to determine the concentration of an antiviral compound that reduces the number of viral plaques by 50% (IC50).
-
Cell Seeding: Plate susceptible host cells in 6-well or 12-well plates and grow to confluence.
-
Viral Infection: Infect the cell monolayers with a known titer of the virus for 1-2 hours.
-
Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing serial dilutions of the test compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days).
-
Plaque Visualization and Counting: Stain the cells with a dye (e.g., crystal violet) to visualize and count the plaques.
-
IC50 Calculation: The IC50 value is calculated as the compound concentration that causes a 50% reduction in the number of plaques compared to the virus control.
b) Cytopathic Effect (CPE) Inhibition Assay:
This assay measures the ability of a compound to protect cells from the destructive effects of a virus.
-
Cell Seeding: Seed host cells in a 96-well plate.
-
Compound and Virus Addition: Add serial dilutions of the test compound to the wells, followed by a standard amount of virus.
-
Incubation: Incubate the plate until CPE is observed in the virus control wells.
-
Cell Viability Assessment: Measure cell viability using a suitable method, such as the MTT or neutral red uptake assay.
-
EC50 Calculation: The EC50 is the concentration of the compound that protects 50% of the cells from viral-induced CPE.
Determination of Intracellular Nucleotide Pools
This method is used to quantify the levels of nucleoside triphosphates within cells following treatment with a compound.
-
Cell Culture and Treatment: Culture the cells to the desired density and treat with the test compound for a specified duration.
-
Cell Extraction: Rapidly harvest the cells and extract the intracellular metabolites using a cold acidic solution (e.g., trichloroacetic acid or methanol).
-
Neutralization: Neutralize the acidic extract.
-
Chromatographic Separation: Separate the nucleotides using high-performance liquid chromatography (HPLC), often with an ion-pair reversed-phase column.
-
Detection and Quantification: Detect the nucleotides using UV absorbance or mass spectrometry (LC-MS/MS) for higher sensitivity and specificity. Quantify the concentration of each nucleotide by comparing the peak areas to those of known standards.
Visualization of Signaling Pathways and Mechanisms
The following diagrams, generated using the DOT language, illustrate the distinct mechanisms of action.
Caption: Acyclovir's selective activation and mechanism of action.
Caption: Ganciclovir's activation pathway and antiviral action.
Caption: The diverse antiviral mechanisms of Ribavirin.
Caption: Guanosine's interaction with host cell signaling pathways.
Conclusion and Future Directions
The comparison between this compound and established purine analogs reveals a significant divergence in their mechanisms of action. Acyclovir and ganciclovir are highly specific inhibitors of viral DNA synthesis, activated by viral enzymes. Ribavirin exhibits a broader, multi-pronged attack on viral replication and also modulates the host immune system.
This compound, based on the available data for guanosine, appears to act through more indirect mechanisms, such as altering the cellular nucleotide environment and engaging with host signaling pathways. The unique properties of alpha-anomers, particularly their enhanced stability, suggest that synthetic this compound derivatives could offer novel therapeutic avenues. However, the lack of specific antiviral data for this compound is a major gap in the current understanding.
Future research should focus on:
-
Synthesizing and screening this compound and its derivatives for antiviral activity against a broad range of viruses.
-
Elucidating the specific mechanism of action of this compound, including its interaction with viral and host cell components.
-
Conducting direct comparative studies of this compound with existing antiviral drugs to determine its relative efficacy and potential for combination therapies.
By addressing these research questions, the full therapeutic potential of this compound as a novel antiviral agent can be properly evaluated.
References
- 1. Review of α-nucleosides: from discovery, synthesis to properties and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Guanosine inhibits hepatitis C virus replication and increases indel frequencies, associated with altered intracellular nucleotide pools - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Molecular Docking Studies of Alpha- and Beta-Guanosine with Viral Polymerases: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the molecular docking characteristics of alpha- and beta-guanosine with viral polymerases. Due to a scarcity of direct experimental studies on alpha-guanosine, this guide combines published data on beta-guanosine analogs with a structurally-informed theoretical comparison for the alpha-anomer.
Viral RNA-dependent RNA polymerases (RdRp) are essential enzymes for the replication of many pathogenic RNA viruses, including Hepatitis C virus (HCV) and SARS-CoV-2. This makes them a prime target for antiviral drug development. Nucleoside analogs, which mimic the natural substrates (nucleotides), are a major class of RdRp inhibitors. These analogs are incorporated into the growing viral RNA chain, leading to premature termination or lethal mutagenesis. Guanosine and its derivatives are among the key nucleosides utilized in these inhibitory strategies.
The stereochemistry of the glycosidic bond linking the ribose sugar to the nucleobase is a critical determinant of biological activity. In naturally occurring nucleosides, this bond is in the beta (β) configuration. This guide explores the implications of this stereochemistry by comparing the docking potential of the natural β-guanosine with its alpha (α) anomer against a viral polymerase active site.
The Anomeric Difference: Alpha- vs. Beta-Guanosine
The key structural difference between α- and β-guanosine lies in the orientation of the guanine base relative to the ribose sugar at the anomeric carbon (C1'). In β-guanosine, the guanine base is on the same side of the ribose ring as the C5' exocyclic carbon (a cis relationship to the C1'-O4' bond when viewed in a flat ring projection). In α-guanosine, the guanine base is on the opposite side (a trans relationship). This seemingly small change has profound consequences for the overall three-dimensional shape of the molecule and its ability to fit into a highly specific enzyme active site.
Molecular Docking Comparison with HCV NS5B Polymerase
To illustrate the impact of anomeric configuration, we will consider the active site of the Hepatitis C Virus (HCV) NS5B polymerase, a well-studied RdRp. Crystal structures of NS5B complexed with β-guanosine nucleotide analogs reveal a highly specific binding pocket.
Beta-Guanosine Binding: The natural β-anomer fits snugly into the active site. The guanine base forms specific hydrogen bonds with amino acid residues that "read" the base and ensure correct pairing with the viral RNA template. The ribose moiety is positioned to allow the triphosphate group (in the active nucleotide form) to coordinate with magnesium ions and catalytic residues (like aspartates), preparing for the phosphodiester bond formation. This precise orientation is essential for the molecule to be recognized and incorporated by the polymerase.
This compound Binding (Theoretical): If an α-guanosine were to enter the active site, the inverted stereochemistry at C1' would force the guanine base into a completely different orientation. This would disrupt the critical hydrogen bonding network with the enzyme and the template RNA. The rest of the molecule (ribose and triphosphate) would consequently be misaligned, preventing proper coordination with the catalytic metal ions. This steric and electronic mismatch would likely result in a significantly lower binding affinity and a lack of inhibitory activity. While some studies have noted that α-anomers can sometimes exhibit selective biological effects, they are generally not effective as direct competitive inhibitors of polymerases that have evolved to recognize β-nucleosides.[1]
Data Presentation
The following table summarizes the key differences in the expected docking performance of alpha- and beta-guanosine with a typical viral polymerase like HCV NS5B. The data for β-guanosine is representative of published studies on its analog inhibitors, while the data for α-guanosine is a theoretical projection based on structural principles.
| Feature | β-Guanosine (and its Analogs) | α-Guanosine (Theoretical) |
| Binding Affinity (kcal/mol) | Favorable (e.g., -7 to -10) | Unfavorable / Very Low (e.g., > -4) |
| Key H-Bonds with Base | Forms specific hydrogen bonds with active site residues and template RNA. | Steric hindrance prevents the formation of canonical hydrogen bonds. |
| Ribose Moiety Orientation | Correctly orients the triphosphate for catalysis. | Incorrect orientation, leading to misalignment of the triphosphate. |
| Interaction with Catalytic Ions | Allows for proper coordination with Mg²⁺ ions. | Misalignment prevents effective coordination with catalytic metal ions. |
| Overall Conformation | Fits well within the active site pocket. | Poor fit, likely leading to steric clashes with active site residues. |
| Inhibitory Potential | High (acts as a substrate mimic leading to chain termination). | Extremely Low (unlikely to be recognized or incorporated by the polymerase). |
Experimental Protocols
A typical molecular docking study to compare nucleoside analogs against a viral polymerase involves the following steps, as synthesized from various computational studies on viral polymerase inhibitors.[2][3][4][5]
1. Preparation of the Receptor (Viral Polymerase):
-
Structure Retrieval: The 3D crystal structure of the target viral polymerase is obtained from the Protein Data Bank (PDB). For this conceptual study, a structure of HCV NS5B, such as PDB ID: 4OBC, could be used.
-
Protein Preparation: The raw PDB file is prepared for docking. This involves removing water molecules and any co-crystallized ligands, adding polar hydrogen atoms, and assigning partial charges using a force field like AMBER or CHARMM. The structure is then energy minimized to relieve any steric strain.
2. Preparation of the Ligands (Guanosine Anomers):
-
Structure Generation: 3D structures of α-guanosine and β-guanosine (in their triphosphate forms for active site docking) are generated using a chemical sketcher like ChemDraw and converted to 3D formats.
-
Ligand Optimization: The ligands are energy-minimized using a suitable force field (e.g., MMFF94). Partial charges are calculated, and rotatable bonds are defined.
3. Molecular Docking Simulation:
-
Binding Site Definition: The active site of the polymerase is defined. This is typically done by creating a grid box centered on the location of a co-crystallized known inhibitor or the catalytic residues (e.g., the conserved aspartates in the palm domain).
-
Docking Algorithm: A docking program like AutoDock Vina, Glide, or MOE is used to predict the binding poses of each ligand within the defined active site. The program samples various conformations of the ligand and scores them based on a scoring function that estimates the binding free energy.
-
Execution: The docking simulation is run, typically generating multiple binding poses for each ligand, ranked by their docking scores.
4. Analysis of Results:
-
Binding Affinity: The docking scores (approximating binding affinity) of the best poses for α- and β-guanosine are compared.
-
Interaction Analysis: The top-ranked pose for each ligand is visually inspected to analyze the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with the amino acid residues of the polymerase active site. This analysis helps to rationalize the observed binding affinities.
Visualization of Workflows and Interactions
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the conceptual binding differences.
Caption: Experimental workflow for comparative molecular docking.
Caption: Conceptual binding of alpha- and beta-guanosine.
Conclusion
While direct comparative experimental data for α-guanosine is lacking in the context of viral polymerase inhibition, fundamental principles of molecular recognition and enzyme-substrate specificity strongly indicate its unsuitability as a competitive inhibitor. The β-anomer, found in nature, is stereochemically optimized to fit into the polymerase active site, allowing for the precise interactions necessary for catalysis. In contrast, the α-anomer's inverted stereochemistry would lead to steric clashes and a loss of critical hydrogen bonds, resulting in poor binding affinity. Therefore, drug discovery efforts focusing on guanosine-based viral polymerase inhibitors should continue to focus on derivatives of the naturally occurring β-anomer.
References
- 1. Review of α-nucleosides: from discovery, synthesis to properties and potential applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01399G [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Molecular dynamics simulations and MM-GBSA reveal novel guanosine derivatives against SARS-CoV-2 RNA dependent RNA polymerase - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07447D [pubs.rsc.org]
- 4. Docking Study of HIV-1 Reverse Transcriptase (HIV-1 RT) with Well-Known Nucleoside Reverse Transcriptase Inhibitors (NRTIs) [aprh.journals.ekb.eg]
- 5. mdpi.com [mdpi.com]
Navigating the Analytical Challenge of Guanosine Anomers: A Comparative Guide to Bioanalytical Methods
A validated bioanalytical method for the simultaneous quantification of the alpha- and beta-anomers of guanosine remains elusive in current scientific literature. This guide provides researchers, scientists, and drug development professionals with a comparative overview of potential analytical strategies, drawing on established methods for analogous isomer separations. By detailing the principles and experimental protocols of promising techniques, this document serves as a foundational resource for the development and validation of a robust method to quantify these challenging analytes.
The accurate quantification of alpha- and beta-guanosine is a critical yet unresolved task in bioanalysis. As anomers, these molecules differ only in the stereochemistry at the C1' position of the ribose sugar, a subtle distinction that renders their separation by conventional chromatographic techniques, such as reversed-phase HPLC, exceedingly difficult. While beta-guanosine is the naturally occurring form integral to numerous biological processes, the potential physiological or pharmacological relevance of alpha-guanosine necessitates a reliable method for its simultaneous measurement. This guide explores advanced analytical techniques that offer the selectivity required to resolve these closely related structures.
Alternative Analytical Strategies for Anomer Separation
The separation of alpha- and beta-guanosine requires specialized analytical approaches that can exploit the subtle differences in their three-dimensional structures. Four techniques stand out as particularly promising for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating stereoisomers, including anomers.[1] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two anomers, leading to different retention times. Polysaccharide-based CSPs are commonly used for separating a wide range of chiral compounds.[1]
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is well-suited for the separation of polar compounds like nucleosides.[2] The retention mechanism in HILIC involves the partitioning of the analyte between a water-enriched layer on the surface of the polar stationary phase and a less polar mobile phase.[3] The differential interaction of the anomers with the stationary phase can lead to their separation.
Supercritical Fluid Chromatography (SFC)
SFC is a chromatographic technique that uses a supercritical fluid as the mobile phase, most commonly carbon dioxide.[4] It is particularly effective for the separation of chiral compounds and thermally labile molecules. The low viscosity and high diffusivity of the supercritical fluid mobile phase can lead to high-efficiency separations.
Capillary Electrophoresis (CE)
CE separates molecules based on their charge-to-size ratio in an electric field. For neutral isomers like anomers, chiral selectors can be added to the background electrolyte to induce differential migration. Cyclodextrins are commonly used chiral selectors in CE for the separation of enantiomers and other isomers.
Comparison of Analytical Techniques
The choice of the most suitable analytical technique for the separation of alpha- and beta-guanosine will depend on several factors, including the required sensitivity, sample matrix, and available instrumentation. The following table provides a summary of the key features of the four discussed techniques.
| Feature | Chiral HPLC | HILIC | SFC | Capillary Electrophoresis (CE) |
| Principle of Separation | Differential interaction with a chiral stationary phase. | Partitioning between a polar stationary phase and a less polar mobile phase. | Partitioning between a stationary phase and a supercritical fluid mobile phase. | Differential migration in an electric field, often with a chiral selector. |
| Stationary Phase | Chiral Stationary Phases (e.g., polysaccharide-based). | Polar stationary phases (e.g., silica, amide). | Achiral or chiral stationary phases. | Open-capillary with a background electrolyte containing a chiral selector. |
| Mobile Phase | Normal-phase (e.g., hexane/ethanol) or reversed-phase. | Acetonitrile/water gradients with buffers. | Supercritical CO2 with polar co-solvents (e.g., methanol). | Aqueous or non-aqueous buffers with chiral additives. |
| Reported Applications | Separation of various drug enantiomers and other chiral molecules. | Separation of polar compounds including nucleosides, nucleotides, and nucleobases. | Separation of chiral compounds, including derivatized glucoside anomers. | Separation of a wide range of molecules, including DNA, glycans, and amino acid enantiomers. |
| Potential Advantages | High selectivity for stereoisomers. | Good retention of polar analytes without ion-pairing agents. | Fast separations, reduced solvent consumption, "green" technique. | High separation efficiency, minimal sample and reagent consumption. |
| Potential Disadvantages | CSPs can be expensive and have limited lifetimes. | Can be sensitive to mobile phase composition and water content. | Requires specialized high-pressure equipment. | Lower loading capacity, can be less robust than HPLC. |
Representative Bioanalytical Method Validation Parameters
While a specific validated method for alpha- and beta-guanosine is not available, the following table presents representative validation parameters that a successful method should aim to achieve, based on data from validated methods for other nucleosides.
| Validation Parameter | Representative Target Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | Within ±15% |
| Recovery | > 80% |
| Matrix Effect | Within acceptable limits |
| Stability (Freeze-thaw, short-term, long-term) | Within acceptable limits |
Experimental Protocols
The following sections provide generalized experimental protocols for each of the four discussed analytical techniques. These should be considered as starting points for method development and will require optimization for the specific application.
Chiral HPLC Protocol
-
Sample Preparation:
-
Perform protein precipitation of the biological matrix (e.g., plasma, cell lysate) with a suitable organic solvent (e.g., acetonitrile, methanol).
-
Centrifuge to pellet the precipitated proteins.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Chiral stationary phase column (e.g., polysaccharide-based).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., ethanol or isopropanol). The exact ratio needs to be optimized for resolution.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 - 40 °C.
-
Injection Volume: 5 - 20 µL.
-
-
Detection:
-
UV detection at the wavelength of maximum absorbance for guanosine (around 254 nm).
-
Mass spectrometry (MS) for enhanced sensitivity and selectivity.
-
HILIC Protocol
-
Sample Preparation:
-
Similar to the Chiral HPLC protocol, involving protein precipitation and reconstitution in a high organic solvent content mobile phase.
-
-
Chromatographic Conditions:
-
Column: HILIC column (e.g., bare silica, amide, or zwitterionic phase).
-
Mobile Phase A: Water with a buffer (e.g., 10 mM ammonium formate, pH 3).
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a high percentage of mobile phase B (e.g., 95%) and gradually increase the percentage of mobile phase A.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Column Temperature: 30 - 50 °C.
-
Injection Volume: 2 - 10 µL.
-
-
Detection:
-
Mass spectrometry (MS/MS) is highly recommended for HILIC due to the volatile mobile phases used.
-
SFC Protocol
-
Sample Preparation:
-
Protein precipitation followed by reconstitution in a solvent compatible with the SFC mobile phase (e.g., methanol).
-
-
Chromatographic Conditions:
-
Column: Chiral or achiral stationary phase suitable for SFC.
-
Mobile Phase: Supercritical CO2 with a polar co-solvent (e.g., methanol, ethanol) and potentially an additive (e.g., isopropylamine).
-
Gradient: A gradient of the co-solvent may be used to optimize the separation.
-
Flow Rate: 1 - 3 mL/min.
-
Back Pressure: 100 - 200 bar.
-
Column Temperature: 35 - 60 °C.
-
Injection Volume: 1 - 5 µL.
-
-
Detection:
-
UV detection or mass spectrometry.
-
Capillary Electrophoresis Protocol
-
Sample Preparation:
-
Protein precipitation followed by reconstitution in the background electrolyte.
-
-
Electrophoretic Conditions:
-
Capillary: Fused-silica capillary.
-
Background Electrolyte (BGE): A buffer (e.g., phosphate or borate buffer) containing a chiral selector (e.g., a cyclodextrin derivative). The type and concentration of the chiral selector need to be optimized.
-
Voltage: 15 - 30 kV.
-
Temperature: 20 - 30 °C.
-
Injection: Hydrodynamic or electrokinetic injection.
-
-
Detection:
-
UV detection or coupling to a mass spectrometer.
-
Visualizing the Workflow and Biological Context
To aid in the conceptualization of the analytical process and the biological relevance of guanosine, the following diagrams are provided.
Figure 1: General experimental workflow for the bioanalytical quantification of nucleoside isomers.
Figure 2: Simplified signaling pathway of extracellular guanosine.
Conclusion
The simultaneous quantification of alpha- and beta-guanosine presents a significant bioanalytical challenge. While a validated method has yet to be published, this guide provides a comprehensive overview of promising analytical techniques that can serve as a starting point for method development. Chiral HPLC, HILIC, SFC, and CE each offer unique advantages for the separation of these anomers. By leveraging the detailed experimental protocols and comparative data presented herein, researchers can embark on the development of a robust and reliable method to unravel the potential biological significance of both alpha- and beta-guanosine.
References
- 1. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 2. Separation of nucleobases, nucleosides, nucleotides and oligonucleotides by hydrophilic interaction liquid chromatography (HILIC): A state-of-the-art review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Navigating the Disposal of alpha-Guanosine: A Comprehensive Guide to Safety and Compliance
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents like alpha-Guanosine is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential for minimizing risks and ensuring regulatory compliance. This guide provides immediate, step-by-step logistical and safety information for the proper disposal of this compound.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to be aware of the potential hazards associated with this compound and to utilize appropriate personal protective equipment (PPE). Based on available safety data, this compound should be handled with care.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves, such as nitrile, are required.
-
Eye Protection: Safety glasses or goggles are mandatory to prevent splashes.
-
Lab Coat: A standard laboratory coat should be worn to protect skin from contact.[1]
All handling and disposal activities should be conducted in a well-ventilated area or under a chemical fume hood to minimize the risk of inhalation.[2][3]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative and safety information for Guanosine, which shares the same chemical formula and molecular weight as its alpha-anomer.
| Property | Value | Source |
| CAS Number | 15398-66-0 (this compound) | [4] |
| 118-00-3 (Guanosine) | [5] | |
| Molecular Formula | C₁₀H₁₃N₅O₅ | |
| Molecular Weight | 283.24 g/mol | |
| Solubility | DMSO: 12.5 mg/mL (44.13 mM) | |
| Very slightly soluble in cold water; soluble in boiling water. | ||
| Storage Temperature | -20°C | |
| Hazard Statements | Toxic if swallowed (Category 3) |
Step-by-Step Disposal Protocol
The cardinal rule for the disposal of this compound is to treat it as a hazardous chemical waste unless confirmed otherwise by your institution's environmental health and safety (EHS) office. Under no circumstances should this compound be disposed of down the drain or in regular trash.
Experimental Protocol for Waste Collection and Segregation:
-
Waste Identification and Labeling:
-
Designate a specific, sealable container for "this compound waste."
-
The container must be in good condition, compatible with the chemical, and clearly labeled with its contents.
-
-
Waste Segregation:
-
Solid Waste: Carefully transfer solid this compound to the designated waste container using a chemically resistant spatula. Minimize dust formation during this process.
-
Liquid Waste: If this compound is in a solution, the solvent will determine the appropriate waste stream. Do not mix incompatible waste streams. For example, flammable solutions should be kept separate from corrosive solutions.
-
Contaminated Materials: Any materials, such as pipette tips, gloves, or absorbent pads, that come into contact with this compound should be considered hazardous waste and placed in the designated solid waste container.
-
-
Container Management:
-
Ensure the waste container is kept tightly sealed except when adding waste.
-
Store the sealed container in a designated and well-ventilated hazardous waste storage area, known as a Satellite Accumulation Area (SAA). This area should be away from ignition sources and incompatible chemicals.
-
-
Professional Disposal:
-
Arrange for the collection of the waste by a licensed hazardous waste disposal company or your institution's EHS department.
-
Provide the Safety Data Sheet (SDS) for this compound to ensure all necessary information for proper handling and disposal is available.
-
-
Empty Container Disposal:
-
A container that has held this compound should be managed as hazardous waste. If the substance is considered acutely toxic, the container must be triple-rinsed with a suitable solvent before being disposed of as regular trash. The rinsate must be collected as hazardous waste. Always deface or remove the original labels from the empty container before disposal.
-
Spill Management
In the event of a spill, use an inert absorbent material, such as vermiculite or sand, to collect the spillage. The collected material should then be treated as hazardous waste and placed in the designated this compound waste container. Ensure the area is subsequently cleaned and decontaminated. Do not allow the spilled product to enter drains, waterways, or soil.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
Essential Safety and Operational Guide for Handling alpha-Guanosine
Hazard Identification and Personal Protective Equipment (PPE)
Guanosine, the beta anomer of alpha-Guanosine, is classified as toxic if swallowed.[1][2] It may also cause skin and eye irritation upon contact. Therefore, a comprehensive approach to personal protection is mandatory.
Minimum Required Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles | Protects against splashes of solutions and airborne powder. |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. Double-gloving is recommended when handling the pure compound or preparing stock solutions. |
| Body Protection | Laboratory coat | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | Use in a chemical fume hood | All handling of the solid compound and preparation of solutions should be performed in a certified chemical fume hood to prevent inhalation of dust. |
Physical and Chemical Properties
The following table summarizes the known physical and chemical properties of Guanosine, which are expected to be similar for this compound.
| Property | Value |
| Appearance | White, crystalline powder[3] |
| Molecular Formula | C₁₀H₁₃N₅O₅ |
| Molar Mass | 283.24 g/mol |
| Solubility | Very slightly soluble in cold water; soluble in boiling water, dilute mineral acids, and hot acetic acid. Insoluble in alcohol, ether, chloroform, and benzene.[4] |
| Melting Point | Decomposes at 250 °C |
Toxicity and First Aid
Guanosine is categorized as acutely toxic if swallowed.[1]
| Exposure Route | First Aid Measures |
| Ingestion | If swallowed, immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and plenty of water. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek medical attention. |
Operational and Disposal Plans
A systematic workflow is essential to minimize risk when working with this compound.
Detailed Experimental Protocol for Handling this compound
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage.
-
Store the container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
Ensure the container is tightly sealed.
2. Preparation of Stock Solutions:
-
All manipulations involving the solid form of this compound must be conducted in a certified chemical fume hood.
-
Before weighing, decontaminate the work surface within the fume hood.
-
Wear the minimum required PPE, including a lab coat, chemical splash goggles, and double nitrile gloves.
-
Use a microbalance to accurately weigh the desired amount of the compound onto weighing paper or a suitable container.
-
Carefully transfer the weighed compound into a sterile, appropriately labeled container for dissolution.
-
Add the desired solvent to the container and mix gently until the compound is fully dissolved. Warming may be necessary for some solvents.
-
Cap the container securely and vortex briefly to ensure homogeneity.
3. Spill Management:
-
In case of a small spill of the solid compound, gently sweep it up using a dustpan and brush, avoiding the creation of dust, and place it in a sealed, labeled container for hazardous waste disposal.
-
For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it in a sealed container for hazardous waste.
-
Decontaminate the spill area with a suitable cleaning agent.
-
All materials used for cleanup should be disposed of as hazardous waste.
4. Waste Disposal:
-
All solid waste contaminated with this compound (e.g., weighing papers, pipette tips, gloves) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Unused solutions of this compound should be collected in a labeled, leak-proof container for chemical waste.
-
Dispose of all waste containing this compound through your institution's hazardous waste management program. Do not dispose of it down the drain or in the regular trash.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
